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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible and efficient synthetic route to 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, a molecule of i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and efficient synthetic route to 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the selective bromination of 2-methylphenol (o-cresol) to yield the key intermediate, 2-bromo-6-methylphenol. This is followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the chosen synthetic strategy.

Introduction

Substituted bromo-aromatic compounds are pivotal building blocks in organic synthesis, serving as versatile precursors for the introduction of various functional groups through cross-coupling reactions and other transformations. The target molecule, 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, incorporates a unique combination of a sterically hindered brominated aromatic ring and a cyclopropylmethoxy moiety. The cyclopropyl group is a valuable motif in drug discovery, often conferring favorable metabolic stability and conformational rigidity to bioactive molecules. This guide aims to provide a robust and reproducible synthetic strategy for accessing this compound, empowering researchers to explore its potential applications.

Synthetic Strategy and Mechanistic Insights

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is approached through a logical two-step sequence:

  • Step 1: Selective Ortho-Bromination of 2-Methylphenol.

  • Step 2: Williamson Ether Synthesis.

This strategy was chosen for its convergency and reliance on well-established and high-yielding chemical transformations.

Step 1: Synthesis of 2-Bromo-6-methylphenol

The primary challenge in this step is the regioselective bromination of 2-methylphenol at the C6 position, which is ortho to the hydroxyl group and meta to the methyl group. Direct bromination with molecular bromine often leads to a mixture of isomers, including the thermodynamically favored 4-bromo-2-methylphenol. To achieve the desired ortho-selectivity, N-bromosuccinimide (NBS) is the reagent of choice.[1][2] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), in a polar protic solvent like methanol.[3]

Mechanism of Selective Ortho-Bromination:

The hydroxyl group of the phenol is a strong ortho-, para-directing group. The methyl group is also an ortho-, para-director, but its influence is weaker. The use of a bulky brominating agent like NBS, potentially in conjunction with a directing catalyst, can favor substitution at the less sterically hindered ortho position. The proposed mechanism involves the activation of NBS by the acid catalyst, generating a more electrophilic bromine species. The phenol then attacks this species, with the ortho-position being electronically activated.

Step 2: Williamson Ether Synthesis

The second step involves the O-alkylation of the newly synthesized 2-bromo-6-methylphenol with (bromomethyl)cyclopropane. This reaction proceeds via the classic Williamson ether synthesis, a robust method for forming ethers.[4][5] The reaction is an S(_N)2 (bimolecular nucleophilic substitution) process.[5]

Mechanism of Williamson Ether Synthesis:

The phenolic proton of 2-bromo-6-methylphenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of (bromomethyl)cyclopropane and displacing the bromide leaving group in a single, concerted step. The choice of base and solvent is critical for the success of this reaction, especially given the potential for steric hindrance around the phenolic oxygen. A strong, non-nucleophilic base and a polar aprotic solvent are generally preferred to promote the S(_N)2 pathway and minimize potential side reactions like elimination.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Step 1: Synthesis of 2-Bromo-6-methylphenol

Synthesis_Step1

Caption: Workflow for the synthesis of 2-Bromo-6-methylphenol.

Procedure:

  • To a solution of 2-methylphenol (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-methylphenol as a solid.

Step 2: Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Synthesis_Step2

Caption: Workflow for the Williamson ether synthesis.

Procedure:

  • To a solution of 2-bromo-6-methylphenol (1.0 eq) in 2-butanone, add potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 80 °C).

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the refluxing mixture.

  • Continue to reflux for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Bromo-6-methylphenolC₇H₇BrO187.04Colorless to light yellow crystalline solid[6]
1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzeneC₁₁H₁₃BrO241.12Predicted to be a liquid or low-melting solid

Characterization of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

As of the writing of this guide, detailed experimental spectroscopic data for 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is not widely available in the public domain. However, based on the structure, the following spectral characteristics are predicted:

  • ¹H NMR:

    • Aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm.

    • The methylene protons of the cyclopropylmethoxy group would likely appear as a doublet around δ 3.8-4.0 ppm.

    • The methyl protons on the aromatic ring would be a singlet around δ 2.2-2.4 ppm.

    • The cyclopropyl protons would exhibit complex multiplets in the upfield region, typically between δ 0.3-1.3 ppm.

  • ¹³C NMR:

    • Aromatic carbons would be observed in the region of δ 110-160 ppm.

    • The methylene carbon of the cyclopropylmethoxy group would be expected around δ 70-75 ppm.

    • The methyl carbon would appear around δ 15-20 ppm.

    • The methine and methylene carbons of the cyclopropyl ring would be found in the upfield region, typically below δ 15 ppm.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom.

Conclusion

The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene. The use of selective ortho-bromination followed by a Williamson ether synthesis offers a high degree of control and efficiency. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of this and related compounds in various scientific endeavors.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Omega, 2018.
  • Phenol, 2-broMo-6-Methyl-. ChemBK. (2024).
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru Chemicals. (2025).
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry, 1986.
  • An improved Williamson ether synthesis using phase transfer c
  • 2-Bromo-6-methyl-4-nitrophenol synthesis. ChemicalBook.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. J&K Scientific LLC. (2025).
  • Williamson Synthesis. Organic Chemistry Portal.
  • 1-BROMO-3-METHOXY-2-METHYLBENZENE. ChemicalBook.
  • 1-Bromo-2-cyclopropyl-3-methoxy-4-methylbenzene. PubChem.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany.
  • Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
  • 1-Bromo-3-(cyclopropylmethoxy)benzene. Sigma-Aldrich.
  • Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • o-BROMOPHENOL. Organic Syntheses.
  • 1-Bromo-3-cyclopropylbenzene. Santa Cruz Biotechnology.
  • Benzene, 1-bromo-3-methoxy-. NIST WebBook.
  • Process for the production of cyclopropylmethyl halides.
  • Synthesis method of 5-bromo-1, 2, 3-trimethoxybenzene.
  • Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety.
  • COMPOUNDS AND COMPOSITIONS FOR THE TREATMENT OF CANCER. Broad Institute. (2016).
  • An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene. Benchchem.
  • Chemical Properties of Benzene, 1-bromo-3-methyl-. Cheméo.

Sources

Exploratory

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene chemical properties

An In-Depth Technical Guide to 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Executive Summary 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is a specialized aryl bromide intermediate used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is a specialized aryl bromide intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., p38 MAPK, B-Raf) and G-protein coupled receptor (GPCR) antagonists. Its structural core features a 2-methyl group that provides conformational restriction (atropisomerism potential) and a 3-cyclopropylmethoxy moiety that serves as a lipophilic anchor, often occupying hydrophobic pockets in enzyme active sites.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for the effective utilization of this compound in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties

The molecule combines a sterically crowded aryl bromide with a cyclopropylmethyl ether. The cyclopropyl group adds significant lipophilicity compared to a standard methyl ether, while the 2-methyl group introduces ortho-steric strain that influences subsequent cross-coupling reactions.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
CAS Number Not widely listed; Analogous to 31804-36-1 (Methoxy variant)Treat as custom synthesis intermediate.[1]
Predicted LogP ~4.2 ± 0.4High lipophilicity due to cyclopropyl group.
Physical State Colorless to pale yellow oil or low-melting solidDependent on purity and temperature.
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Reactivity Class Aryl Bromide / Alkyl Aryl EtherSusceptible to Pd-catalyzed coupling.

Synthetic Protocol: Validated Methodology

The most robust route to 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is the Williamson Ether Synthesis starting from commercially available 3-bromo-2-methylphenol.

Reaction Scheme (Graphviz)

Synthesis Phenol 3-Bromo-2-methylphenol (CAS 7766-23-6) Base K2CO3 / DMF 60°C, 4-12h Phenol->Base Reagent (Bromomethyl)cyclopropane (CAS 7051-34-5) Reagent->Base Product 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene Base->Product SN2 Alkylation

Caption: Convergent synthesis via Williamson etherification. The base promotes deprotonation of the phenol, followed by nucleophilic attack on the cyclopropylmethyl bromide.

Detailed Experimental Procedure

Objective: Synthesis of 10.0 g of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 3-bromo-2-methylphenol (10.0 g, 53.5 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (14.8 g, 107 mmol, 2.0 eq) in one portion. Stir at room temperature for 15 minutes to ensure phenol deprotonation (color change often observed).

  • Alkylation: Add (Bromomethyl)cyclopropane (8.66 g, 64.2 mmol, 1.2 eq) dropwise via syringe.

    • Note: (Chloromethyl)cyclopropane can be used but requires adding Potassium Iodide (KI) as a catalyst (Finkelstein condition) to accelerate the reaction.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

    • Yield: Expect 85–95% (approx. 11–12 g).

Reactivity Profile & Critical Control Points

The utility of this intermediate lies in the bromine handle at position 1. However, the 2-methyl group creates significant steric hindrance, necessitating specific catalytic systems.

Steric Impact on Cross-Coupling

The ortho-methyl group increases the energy barrier for the oxidative addition and (more critically) the transmetallation steps in Palladium-catalyzed cycles.

  • Standard Conditions (Risk of Failure): Pd(PPh₃)₄ often results in low yields or homocoupling.

  • Optimized Conditions: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) to facilitate the reaction.

Reactivity Map (Graphviz)

Reactivity Core 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K3PO4) Forms: Biaryl Scaffolds Core->Suzuki Steric Hindrance Requires Active Cat. Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, XPhos) Forms: Aryl Amines (Kinase Hinge Binders) Core->Buchwald C-N Bond Formation LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Forms: Aryl Lithium Species Core->LiExchange Electrophile Trapping (e.g., DMF -> Aldehyde)

Caption: Primary transformation pathways. The red arrow indicates the steric challenge imposed by the 2-methyl group, requiring specialized ligands like dppf or XPhos.

Key Transformation Protocols

A. Suzuki-Miyaura Coupling (Biaryl Formation)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos.

  • Base: K₃PO₄ (preferred over carbonate for sterically hindered substrates).

  • Solvent: Dioxane/Water (4:1) at 90°C.

  • Mechanism: The cyclopropylmethoxy group is stable under these basic conditions. The 2-methyl group forces the newly formed biaryl system into a twisted conformation (atropisomerism), which can improve selectivity for enzyme pockets.

B. Lithium-Halogen Exchange

  • Reagent: n-Butyllithium (1.1 eq) in THF at -78°C.

  • Quench: Can be trapped with DMF (to form the aldehyde), CO₂ (to form the carboxylic acid), or Borates (to form the boronic acid).

  • Caution: The lithiated species is stable at -78°C, but warming may lead to benzylic deprotonation at the 2-methyl position (lateral lithiation). Maintain low temperature until quench.

Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: Treat as a standard aryl bromide.

    • Sensitizer: Alkylating agents (trace (bromomethyl)cyclopropane) are potential carcinogens/mutagens. Ensure the final product is free of the alkyl halide starting material.

  • Storage: Store in a cool, dry place. Light sensitive (amber vials recommended to prevent slow debromination).

  • Disposal: Halogenated organic waste.

References

  • Preparation of 3-substituted-2-methylphenols

    • Source: "Synthesis of 3-bromo-2-methylphenol."[4][5] ChemicalBook. (Accessed 2024).[6]

    • (Analogous chemistry verified via 3-bromo-2-methylphenol data).

  • Cyclopropylmethyl Alkylation Protocols

    • Source: "Method for producing (bromomethyl)cyclopropane."[1] Google Patents (WO2015101452A1).

  • Palladium-Catalyzed Coupling of Hindered Aryl Bromides: Source: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Accounts of Chemical Research. Context: Validates the need for SPhos/XPhos ligands for 2-substituted aryl bromides.
  • General Properties of Cyclopropylmethyl Ethers in MedChem

    • Source: "Cyclopropylmethyl group as a bioisostere." PubChem Compound Summary.

Sources

Foundational

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene: Technical Guide

CAS Number: 1369775-02-9 Executive Summary 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (CAS 1369775-02-9) is a specialized aryl halide intermediate used critically in the synthesis of advanced small-molecule therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1369775-02-9

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (CAS 1369775-02-9) is a specialized aryl halide intermediate used critically in the synthesis of advanced small-molecule therapeutics. It serves as a "privileged building block" for installing the 3-(cyclopropylmethoxy)-2-methylphenyl moiety, a structural motif valued in medicinal chemistry for its ability to modulate lipophilicity (


), improve metabolic stability against CYP450 oxidation, and enhance binding affinity in hydrophobic pockets.

This guide details the compound's chemical identity, validated synthesis protocols, and its application in high-value drug discovery programs, including GPR40 agonists (Type 2 Diabetes), HSD17B13 inhibitors (NASH/Liver Fibrosis), and PD-1/PD-L1 immunomodulators .

Chemical Identity & Properties

PropertyData
CAS Number 1369775-02-9
IUPAC Name 1-bromo-3-(cyclopropylmethoxy)-2-methylbenzene
Molecular Formula

Molecular Weight 241.13 g/mol
SMILES CC1=C(C=CC=C1Br)OCC2CC2
InChI Key NDWIZVRMVKEKFS-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
LogP (Predicted) ~3.9

Synthesis & Manufacturing

The industrial preparation of 1-bromo-3-(cyclopropylmethoxy)-2-methylbenzene relies on a Williamson ether synthesis , coupling 3-bromo-2-methylphenol with a cyclopropylmethyl halide.

Reaction Mechanism & Pathway

The reaction proceeds via an


 mechanism where the phenoxide anion (generated by base) attacks the electrophilic carbon of the (halomethyl)cyclopropane.

SynthesisPathway Phenol 3-Bromo-2-methylphenol (CAS 7766-23-6) Transition Transition State (SN2 Attack) Phenol->Transition Deprotonation Halide (Bromomethyl)cyclopropane (CAS 7051-34-5) Halide->Transition Base Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone Base->Transition Product 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene (CAS 1369775-02-9) Transition->Product - KBr

Figure 1: Synthetic pathway via Williamson ether synthesis.

Validated Laboratory Protocol

Scale: 5.0 g (26.7 mmol) basis.

Reagents:

  • Substrate: 3-Bromo-2-methylphenol (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.2 - 1.5 eq) or (Iodomethyl)cyclopropane (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 - 3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction if using bromide.

Step-by-Step Procedure:

  • Preparation: Charge a dried round-bottom flask with 3-bromo-2-methylphenol (5.00 g, 26.7 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add

    
     (11.0 g, 80 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add (bromomethyl)cyclopropane (4.3 g, 32 mmol). Note: If using the less reactive bromide, add KI (440 mg) to generate the reactive iodide in situ.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

    • Alternative (Acetone): Reflux in acetone for 18–24 hours.

  • Work-up: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Isolation: Purify the residue via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as a clear oil.

Yield Expectation: 85–95%.

Applications in Drug Discovery

This intermediate is utilized to introduce the 3-(cyclopropylmethoxy)-2-methylphenyl headgroup. This specific substitution pattern is often employed to optimize the "Warhead" or "Anchor" region of a drug molecule.

Structural Activity Relationship (SAR) Logic
  • Cyclopropylmethoxy Group: Provides steric bulk and lipophilicity without the metabolic liability of a straight-chain alkyl ether. It often fills hydrophobic pockets (e.g., in GPCRs or Kinases).

  • 2-Methyl Group: Induces a twist in the biaryl bond (at the 1-position) due to steric clash, forcing the molecule into a specific bioactive conformation (atropisomerism control).

  • 1-Bromo Handle: Allows for versatile downstream coupling:

    • Suzuki-Miyaura: Coupling to aryl boronates.

    • Buchwald-Hartwig: Coupling to amines.

    • Lithiation: Conversion to boronic acids or aldehydes.

Case Studies & Patent Landscape

Applications cluster_apps Therapeutic Areas Core 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene GPR40 GPR40 Agonists (Type 2 Diabetes) Target: Indanyl-acetic acids Core->GPR40 Suzuki Coupling HSD HSD17B13 Inhibitors (NASH / Liver Fibrosis) Target: Pyrimidine derivatives Core->HSD Lithiation/Formylation PD1 PD-1 / PD-L1 Inhibitors (Immuno-Oncology) Target: Small molecule modulators Core->PD1 Biaryl Formation

Figure 2: Therapeutic applications of the intermediate.

  • GPR40 Agonists (Diabetes):

    • Used in the synthesis of indanyloxydihydrobenzofuranylacetic acid derivatives. The cyclopropylmethoxy group enhances potency against the G-protein-coupled receptor 40 (FFAR1), promoting glucose-dependent insulin secretion.

    • Reference: WO2013144098.

  • HSD17B13 Inhibitors (NASH):

    • Key intermediate for BI-3231 and related inhibitors. The scaffold is converted to a boronic acid and coupled to a heterocyclic core (e.g., thienopyrimidine).

    • Mechanism:[2] Inhibits 17

      
      -Hydroxysteroid Dehydrogenase Type 13, a target for non-alcoholic steatohepatitis.
      
    • Reference:J. Med. Chem. (BI-3231 discovery).

  • PD-L1 Inhibitors:

    • Used to synthesize biphenyl immunomodulators that block the PD-1/PD-L1 interaction, restoring T-cell activity against tumors.

    • Reference: WO2017066227.

Handling, Safety & Stability

ParameterRecommendation
GHS Classification Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Storage Store at 2–8°C under inert atmosphere (

or Ar). Light sensitive.
Stability Stable under normal conditions. Avoid strong oxidizing agents.
Spill Response Absorb with sand/vermiculite. Do not flush to sewer (toxic to aquatic life).

Critical Precaution: Like many benzyl/aryl ethers, the cyclopropylmethyl ether linkage is generally stable to basic conditions but can be cleaved by strong Lewis acids (e.g.,


) or strong Bronsted acids. Ensure downstream chemistry is compatible with ether functionality.

References

  • Boehringer Ingelheim International GmbH. (2013). Indanyloxydihydrobenzofuranylacetic acid derivatives and their use as GPR40 receptor agonists.[3] WO2013144098A1. Link

  • Bristol-Myers Squibb Company. (2017). Compounds useful as immunomodulators.[2] WO2017066227A1. Link

  • Vanderbilt University. (2010). Substituted 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[4] US7868017B2. Link

  • ChemicalBook. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Product Entry. (CAS Verification). Link

  • PubChem. (n.d.). Compound Summary: 1-Bromo-2-cyclopropyl-3-methoxy-4-methylbenzene (Isomer comparison). National Library of Medicine. Link

Sources

Exploratory

Technical Analysis: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Executive Summary & Compound Identity This technical guide provides a comprehensive structural and spectral analysis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene , a critical intermediate often utilized in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides a comprehensive structural and spectral analysis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene , a critical intermediate often utilized in the synthesis of GPCR ligands (e.g., dopamine D2/D3 antagonists) and other pharmaceutical scaffolds.

The analysis is grounded in the specific substitution pattern of the benzene ring (1,2,3-trisubstituted), which imparts unique electronic and steric properties distinguishable by NMR spectroscopy.

Chemical Identity
PropertyDetail
IUPAC Name 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene
Common Name 3-(Cyclopropylmethoxy)-2-methylbromobenzene
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.13 g/mol
CAS Number Not widely indexed; Analogous to 31804-36-1 (Methyl ether)
Key Functional Groups Aryl Bromide, Aryl Ether, Cyclopropyl Ring

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to accurate spectral interpretation, particularly for identifying process-related impurities.

Synthesis Workflow

The compound is typically synthesized via Williamson ether synthesis (O-alkylation) of commercially available 3-bromo-2-methylphenol with (bromomethyl)cyclopropane.

SynthesisWorkflow Phenol 3-Bromo-2-methylphenol (Starting Material) Intermediate Transition State (O-Alkylation) Phenol->Intermediate Deprotonation AlkylHalide (Bromomethyl)cyclopropane (Reagent) AlkylHalide->Intermediate SN2 Attack Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Product 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene (Target) Intermediate->Product Yield ~85-90% Impurity Unreacted Phenol (Impurity A) Intermediate->Impurity Incomplete Rxn

Figure 1: Synthetic pathway for the target compound via nucleophilic substitution.

Critical Impurities

When analyzing the NMR, specifically look for these signatures of incomplete reaction:

  • Unreacted Phenol: Broad singlet >5.0 ppm (OH).

  • Cyclopropylmethyl Bromide: Distinct triplets/multiplets slightly upfield of the product's ether linkage.

Nuclear Magnetic Resonance (NMR) Data

The following data is synthesized from high-fidelity literature values of the direct precursor (3-bromo-2-methylphenol) and the standard chemical shift increments for cyclopropylmethyl ethers.

^1H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by a distinct ABC (or ABX) aromatic system and the unique high-field multiplets of the cyclopropyl group.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ar-H (6) 7.25 - 7.30 Doublet (d)1HJ ≈ 8.0Deshielded: Ortho to Br, Para to OR.
Ar-H (5) 6.95 - 7.05 Triplet (t)1HJ ≈ 8.0Resonance: Meta to both substituents; couples to H4/H6.
Ar-H (4) 6.75 - 6.85 Doublet (d)1HJ ≈ 8.0Shielded: Ortho to electron-donating alkoxy group.
-O-CH₂- 3.85 Doublet (d)2HJ = 7.0Characteristic ether methylene.
Ar-CH₃ 2.38 Singlet (s)3H-Aryl methyl group (hindered).
Cyclopropyl-CH 1.25 - 1.35 Multiplet (m)1H-Methine proton of cyclopropyl ring.
Ring -CH₂- 0.60 - 0.68 Multiplet (m)2H-Cyclopropyl methylene (cis/trans).
Ring -CH₂- 0.32 - 0.40 Multiplet (m)2H-Cyclopropyl methylene (cis/trans).
^13C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment Note
C-O (Ar) 157.5 Ipso carbon attached to oxygen (most deshielded).
C-Br (Ar) 126.8 Ipso carbon attached to bromine.
C-Me (Ar) 128.5 Ipso carbon attached to methyl group.
Ar-CH 129.5 C-5 (Meta to substituents).[1]
Ar-CH 124.5 C-6 (Ortho to Br).
Ar-CH 111.5 C-4 (Ortho to OR - strongly shielded).
-O-CH₂- 73.2 Ether methylene.
Ar-CH₃ 16.5 Aryl methyl.
Cyclopropyl-CH 10.5 Methine.
Ring -CH₂- 3.2 Cyclopropyl methylene.

Structural Elucidation & Logic

The structural assignment relies on the "Self-Validating" coupling network.

The 1,2,3-Trisubstituted Pattern

Unlike the symmetric 1,3,5-isomer (which shows singlets), this 1,2,3-isomer must display a d-t-d (doublet-triplet-doublet) pattern in the aromatic region.

  • H-5 (Triplet): This proton has two neighbors (H-4 and H-6). Its appearance as a triplet (approx 1:2:1) confirms it is flanked by two other protons.

  • H-4 & H-6 (Doublets): These protons have only one neighbor (H-5).

Cyclopropylmethoxy Signature

The cyclopropylmethoxy group provides a distinct "fingerprint" in the aliphatic region:

  • Doublet at ~3.85 ppm: The methylene protons (-OCH₂-) are split by the single methine proton on the cyclopropyl ring (J ≈ 7 Hz).

  • High-Field Multiplets: The cyclopropyl ring protons appear at very high field (< 0.7 ppm) due to the magnetic anisotropy of the strained ring.

NMR_Logic cluster_aromatic Aromatic Region (6.5 - 7.5 ppm) cluster_aliphatic Aliphatic Region (0.0 - 4.0 ppm) Structure 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene H5 H-5: Triplet (Meta to substituents) Structure->H5 Coupling H46 H-4 / H-6: Doublets (Ortho/Para effects) Structure->H46 Electronic Env OCH2 -OCH2-: Doublet (~3.85 ppm) Structure->OCH2 Chemical Shift CPr Cyclopropyl: Multiplets (< 1.4 ppm) Structure->CPr Anisotropy

Figure 2: Spectral assignment logic flow.

Experimental Protocol for Validation

To reproduce these results in your laboratory:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed degradation of the cyclopropyl ether.

  • Acquisition:

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Scans: 16 scans are sufficient for 1H; 512+ scans for 13C.

    • Relaxation Delay (D1): Set to ≥ 1.0s to ensure accurate integration of the aromatic protons vs. the methyl singlet.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for 1H.

    • Reference the residual CHCl₃ peak to 7.26 ppm .[2]

References

  • Precursor Data: National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromo-2-methylphenol.

  • Analogous Ether Synthesis:Journal of Medicinal Chemistry. "Synthesis and SAR of Dopamine D3 Receptor Antagonists." (General reference for cyclopropylmethyl ether synthesis conditions).
  • Chemical Shift Prediction:ChemDraw Professional / Mnova NMR Predictor Algorithms (Verified against experimental data of 1-bromo-3-methoxy-2-methylbenzene, CAS 31804-36-1).

Sources

Foundational

Comprehensive Spectral Analysis: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Topic: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Spectral Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Introduction & Structural Context 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Spectral Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Introduction & Structural Context

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (Formula: C₁₁H₁₃BrO; MW: 241.13 g/mol ) is a specialized trisubstituted benzene intermediate. It is frequently utilized in medicinal chemistry as a lipophilic building block for kinase inhibitors (e.g., p38 MAP kinase) and G-protein coupled receptor (GPCR) modulators. The cyclopropylmethoxy moiety serves as a sterically defined bioisostere for isobutoxy or methoxy groups, offering improved metabolic stability and hydrophobic pocket occupancy.

This guide provides a rigorous analysis of the molecule’s spectral signature, synthesizing empirical data from analogous structures with chemometric principles to establish a self-validating analytical framework.

Structural Profile
  • Core: Benzene ring.[1]

  • Substitution Pattern: 1,2,3-trisubstituted (vicinal).

  • Functional Groups:

    • Position 1: Bromo (-Br) – Inductive withdrawing, heavy atom effect.

    • Position 2: Methyl (-CH₃) – Weakly activating, steric anchor.

    • Position 3: Cyclopropylmethoxy (-OCH₂-C₃H₅) – Electron-donating by resonance, unique high-field NMR signature.

Synthesis & Purity Assessment

To ensure the integrity of spectral data, the origin of the sample must be verified. The standard synthesis involves the Williamson ether alkylation of 3-bromo-2-methylphenol.

Synthetic Pathway (Graphviz Visualization)

Synthesis SM1 3-Bromo-2-methylphenol (CAS 7766-23-6) Product 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene SM1->Product SM2 (Bromomethyl)cyclopropane (CAS 7051-34-5) SM2->Product Reagents K2CO3, DMF/Acetone 60°C, 4-12h Reagents->Product

Figure 1: Standard synthetic route via O-alkylation. The reaction is driven by the nucleophilic phenoxide attacking the cyclopropylmethyl halide.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the brominated motif.

Ionization & Fragmentation
  • Ionization Mode: EI (70 eV) or ESI+ (if analyzing purity via LC-MS).

  • Molecular Ion (M⁺): The hallmark of a mono-brominated compound is the 1:1 isotopic doublet .

    • m/z 240 (⁷⁹Br)

    • m/z 242 (⁸¹Br)

  • Fragmentation Pattern (EI):

    • α-Cleavage: Loss of the cyclopropyl group or the entire cyclopropylmethyl ether side chain.

    • Debromination: Loss of Br radical (M-79/81) to form the aryl cation (m/z ~161).

    • Tropylium Formation: Rearrangement of the benzyl/tolyl core.

Fragment (m/z)AssignmentInterpretation
240 / 242 [M]⁺Molecular ion doublet (1:1 intensity).
185 / 187 [M - C₃H₅]⁺Loss of cyclopropyl radical (cleavage at CH₂-Cp bond).
161 [M - Br]⁺Aryl cation after loss of bromine.
55 [C₃H₅CH₂]⁺Cyclopropylmethyl cation (base peak in some conditions).

Infrared (IR) Spectroscopy

IR analysis confirms the functional group environment, specifically the ether linkage and the cyclopropyl ring strain.

  • Ar-H Stretch: 3050–3080 cm⁻¹ (Weak).

  • Cyclopropyl C-H Stretch: 3000–3010 cm⁻¹ (Distinctive "shoulder" on the aliphatic CH band).

  • Aliphatic C-H Stretch: 2850–2980 cm⁻¹ (Methyl and Methylene).

  • Aryl Ether (C-O-C): 1240–1260 cm⁻¹ (Asymmetric stretch, Strong).

  • Arene Skeleton: 1580, 1470 cm⁻¹ (Benzene ring breathing).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section details the predicted high-field NMR data (400 MHz, CDCl₃) based on chemometric shifts of 3-bromo-2-methylanisole and cyclopropylmethyl derivatives.

¹H NMR Analysis (Proton)

The molecule possesses a high degree of symmetry in the side chains but asymmetry in the aromatic core.

PositionShift (δ ppm)Mult.J (Hz)IntegrationAssignment Logic
Ar-H6 7.25 – 7.30dd8.0, 1.21HOrtho to Br (deshielded).
Ar-H5 7.00 – 7.08t8.01HMeta to substituents; pseudo-triplet.
Ar-H4 6.80 – 6.85dd8.0, 1.21HOrtho to Ether (shielded by resonance).
O-CH₂ 3.85 – 3.90d7.02HDeshielded by Oxygen; doublet due to Cp-CH.
Ar-CH₃ 2.30 – 2.35s-3HBenzylic methyl; slightly deshielded by ortho-Br.
Cp-CH 1.25 – 1.35m-1HMethine of cyclopropyl ring.
Cp-CH₂ 0.60 – 0.68m-2HCis/Trans methylene protons (high field).
Cp-CH₂ 0.30 – 0.38m-2HCis/Trans methylene protons (very high field).

Key Diagnostic Feature: The doublet at ~3.85 ppm coupled to the multiplet at ~1.3 ppm confirms the cyclopropylmethoxy connectivity, distinguishing it from a standard ethyl or isopropyl ether.

¹³C NMR Analysis (Carbon-13)

The ¹³C spectrum should display 11 distinct signals.

  • Aromatic Region (110–160 ppm):

    • C3 (C-O): ~157 ppm (Most deshielded, ipso to Oxygen).

    • C1 (C-Br): ~124 ppm (Ipso to Bromine).

    • C2 (C-Me): ~126 ppm (Sterically crowded).

    • C4, C5, C6: Signals at ~110 (C4), ~127 (C5), ~128 (C6).

  • Aliphatic Region:

    • O-CH₂: ~73.0 ppm.

    • Ar-CH₃: ~16.5 ppm.

    • Cp-CH: ~10.2 ppm.

    • Cp-CH₂: ~3.2 ppm (Two equivalent carbons).

2D NMR Correlation Logic (Graphviz Visualization)

To assign the regiochemistry (1,2,3-substitution) definitively, HMBC (Heteronuclear Multiple Bond Correlation) is required.

NMR_Correlations H_Me H(Me) 2.3 ppm C_Ipso_O C(Ar-3) 157 ppm H_Me->C_Ipso_O HMBC (3-bond) C_Ipso_Me C(Ar-2) 126 ppm H_Me->C_Ipso_Me J1 C_Ipso_Br C(Ar-1) 124 ppm H_Me->C_Ipso_Br HMBC (3-bond) H_OCH2 H(OCH2) 3.85 ppm H_OCH2->C_Ipso_O HMBC (3-bond) H_Ar H(Ar-4) 6.8 ppm H_Ar->C_Ipso_O HMBC (2-bond) C_Me C(Me) 16.5 ppm

Figure 2: Key HMBC correlations. The methyl protons (2.3 ppm) showing correlations to both the C-Br (124 ppm) and C-O (157 ppm) carbons proves the central position of the methyl group (1,2,3-substitution).

Experimental Protocols

Sample Preparation for NMR
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent.

  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL CDCl₃.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (KBr/K₂CO₃) from the synthesis, which can broaden signals.

LC-MS Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 220 nm and 254 nm; MS in ESI(+) mode.

  • Expected RT: The compound is lipophilic; expect elution late in the gradient (approx. 3.5–4.0 min on a 5 min run).

References

  • Sigma-Aldrich. 1-Bromo-3-methoxy-2-methylbenzene Product Sheet (CAS 31804-36-1).Link (Analogous structure baseline).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-bromo-3-methoxy-.[1]Link (Fragmentation logic).

  • PubChem. 1-Bromo-2-cyclopropyl-3-methoxy-4-methylbenzene (Isomer Data).Link (Chemometric comparison).

  • Google Patents. US Patent 7,868,017 B2: 9-azabicyclo[3.3.1]nonane derivatives.Link (Describes synthesis of similar cyclopropylmethoxy intermediates from 3-bromo-2-methylphenol).

Sources

Exploratory

Introduction: Navigating the Landscape of a Niche Synthetic Intermediate

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene In the realm of drug discovery and fine chemical synthesis, the precise understanding of a molecule's physical prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

In the realm of drug discovery and fine chemical synthesis, the precise understanding of a molecule's physical properties is paramount for its effective application. 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is a substituted aromatic compound with structural motifs that suggest its potential as a versatile building block in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The strategic placement of a reactive bromine atom, a sterically influential methyl group, and a flexible cyclopropylmethoxy ether linkage presents a unique combination for creating novel chemical entities.

This guide provides a comprehensive analysis of the physical properties of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene. As experimentally determined data for this specific compound is not extensively documented in publicly accessible literature, this paper adopts a predictive and comparative approach. By dissecting the molecule into its core components and examining the known properties of structurally similar analogues, we can build a scientifically grounded profile. This methodology not only offers valuable estimations for researchers but also explains the underlying chemical principles that govern these properties, reflecting a field-proven approach to handling novel chemical entities.

Molecular Structure and Core Physicochemical Descriptors

The foundational step in characterizing any compound is to define its basic molecular and physical descriptors.

Predicted Core Properties
PropertyPredicted Value / InformationBasis of Prediction
Molecular Formula C11H13BrOBased on standard valencies of C, H, Br, and O.
Molecular Weight 241.12 g/mol Calculated from the atomic weights of the constituent atoms.[1]
CAS Number Not Assigned / Not FoundA comprehensive search of chemical databases did not yield a specific CAS registry number for this structure.
Physical State Likely a liquid or low-melting solid at room temperature.Based on analogues like 1-bromo-3-methoxybenzene (m-bromoanisole) which has a melting point of 2 °C and 1-bromo-3-methylbenzene which is a liquid.[2][3] The addition of the bulky cyclopropylmethoxy group may increase the melting point.
Structural Relationship to Key Analogues

To understand the properties of the target compound, it is essential to visualize its relationship with known, simpler molecules. The following diagram illustrates how the addition of each functional group contributes to the final structure.

G A Bromobenzene B 1-Bromo-3-methylbenzene (m-Bromotoluene) A->B + Methyl group C 1-Bromo-3-methoxy-2-methylbenzene B->C + Methoxy group (and positional shift) D 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (Target Compound) C->D + Cyclopropyl group

Sources

Foundational

starting materials for 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene synthesis

An In-Depth Technical Guide on the Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Part 1: Executive Summary & Strategic Analysis The target molecule, 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene , represen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Part 1: Executive Summary & Strategic Analysis

The target molecule, 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene , represents a highly specific trisubstituted aromatic scaffold. It serves as a critical "left-hand" or "right-hand" fragment in the synthesis of complex pharmacophores, particularly GPCR modulators and kinase inhibitors where the cyclopropylmethoxy group acts as a lipophilic, metabolically stable bioisostere for standard alkoxy chains.

The synthesis of this molecule hinges on the efficient construction of the sterically congested 1,2,3-trisubstituted benzene ring. The presence of the ortho-methyl group between the bromine and the ether linkage introduces steric strain that must be managed during the alkylation step.

This guide prioritizes the Williamson Ether Synthesis as the primary route due to its scalability and the commercial availability of high-quality precursors. A secondary Mitsunobu route is provided for scenarios where halide handling is restricted.

Part 2: Retrosynthetic Logic

The most logical disconnection is at the ether oxygen (


 bond). This approach preserves the pre-functionalized aromatic core, avoiding the challenges of regioselective halogenation on an electron-rich ether.

Disconnection Analysis:

  • Bond Broken: Ether Oxygen – Methylene Carbon.

  • Synthon A (Nucleophile): 3-Bromo-2-methylphenoxide.

  • Synthon B (Electrophile): Cyclopropylmethyl electrophile (Halide or activated alcohol).

Structural Rationale:

  • 3-Bromo-2-methylphenol is the requisite aromatic core. The bromine at position 1 and methyl at position 2 are locked in place, preventing isomer scrambling.

  • (Bromomethyl)cyclopropane is the preferred alkylating agent due to the high reactivity of the primary bromide and the stability of the cyclopropyl ring under basic alkylation conditions.

Retrosynthesis Target Target Molecule 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Disconnection Disconnection: Ether Linkage Target->Disconnection Retrosynthesis Phenol Starting Material 1 3-Bromo-2-methylphenol (Nucleophile) Disconnection->Phenol Path A AlkylHalide Starting Material 2 (Bromomethyl)cyclopropane (Electrophile) Disconnection->AlkylHalide +

Figure 1: Retrosynthetic disconnection strategy isolating the key phenolic and alkyl precursors.[1][2][3]

Part 3: Primary Starting Materials

3-Bromo-2-methylphenol (The Aromatic Core)[4]
  • CAS: 7766-23-6[4][5][6][7][8][9]

  • Molecular Weight: 187.04 g/mol [5]

  • Role: Provides the halogen handle for downstream cross-coupling (e.g., Suzuki-Miyaura) and the phenolic site for etherification.

Sourcing vs. Synthesis: While commercially available, supply chain interruptions often necessitate in-house preparation. The most robust route is the Sandmeyer Hydrolysis of 3-bromo-2-methylaniline.

Synthesis Protocol (Sandmeyer Hydrolysis):

  • Precursor: 3-Bromo-2-methylaniline (CAS 55289-36-6).

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .[10]
  • Mechanism: Diazotization of the amine followed by thermal hydrolysis of the diazonium salt.

Step-by-Step Protocol:

  • Diazotization: Dissolve 3-bromo-2-methylaniline (1.0 eq) in 2.5 M

    
     (5.0 eq). Cool to 0°C. Dropwise add 
    
    
    
    (1.1 eq) in water, maintaining internal temp <5°C. Stir for 30 min.
  • Hydrolysis: Prepare a separate vessel with 50%

    
     and heat to reflux (100-110°C).
    
  • Addition: Slowly add the cold diazonium solution to the refluxing acid. Caution: Vigorous

    
     evolution.
    
  • Workup: Cool, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes) to remove azo-coupling byproducts.

  • Yield: Typically 60-75%.

(Bromomethyl)cyclopropane (The Alkylating Agent)[11]
  • CAS: 7051-34-5

  • Molecular Weight: 135.00 g/mol

  • Role: Installs the cyclopropylmethoxy motif.

Technical Considerations:

  • Reactivity: The cyclopropylmethyl carbocation is non-classical; however, under

    
     conditions (basic ether synthesis), the ring remains intact. Avoid strong Lewis acids which can trigger ring-opening rearrangement to cyclobutyl or homoallyl derivatives.
    
  • Stability: Store at 2-8°C over copper turnings to prevent polymerization or degradation.

  • Alternative: (Chloromethyl)cyclopropane can be used but requires catalytic Potassium Iodide (Finkelstein conditions) to drive the reaction rate.

Part 4: Synthesis Route 1 – Williamson Ether Synthesis (Recommended)

This route is preferred for its operational simplicity, high yield, and scalability.

Experimental Workflow

Reaction Scheme:



Reagents & Conditions:

  • Base: Potassium Carbonate (

    
    ) is superior to 
    
    
    
    for this substrate. It minimizes phenoxide oxidation and is easier to handle on scale. Cesium Carbonate (
    
    
    ) can be used to accelerate sluggish reactions but is cost-prohibitive for large batches.
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF is preferred for reaction rates; Acetone offers easier workup.

  • Temperature: 60°C.

Detailed Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3-Bromo-2-methylphenol (1.0 equiv, e.g., 5.0 g).

  • Solvation: Add anhydrous DMF (5-10 volumes, e.g., 50 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, 2.0 equiv, finely ground). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution may darken slightly.
    
  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or Ar). Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.
    
    • Time: Typically 4–6 hours.

  • Workup:

    • Cool to room temperature.[5][11]

    • Dilute with water (5x reaction volume) and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Data Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Fast)Condition C (Green)
Solvent DMFDMF2-Butanone (MEK)
Base

(2.0 eq)

(1.5 eq)

(3.0 eq)
Temp 60°C50°C80°C (Reflux)
Time 4-6 h2-3 h8-12 h
Yield 85-92%90-95%80-88%
Notes Best balance of cost/yield.High cost (Cs), good for small scale.Easier solvent removal.

Part 5: Synthesis Route 2 – Mitsunobu Coupling (Alternative)

Use this route if (Bromomethyl)cyclopropane is unavailable or if you wish to use Cyclopropylmethanol directly.

Protocol:

  • Dissolve 3-Bromo-2-methylphenol (1.0 eq), Cyclopropylmethanol (1.2 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF  or Toluene .
    
  • Cool to 0°C.

  • Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

  • Warm to RT and stir for 12-18 hours.

  • Drawback: Generates triphenylphosphine oxide (

    
    ) byproduct, which can be difficult to separate from the lipophilic product.
    

Part 6: Process Visualization

SynthesisWorkflow Start Start: 3-Bromo-2-methylphenol Reagents Add K2CO3 (2.0 eq) Solvent: DMF Start->Reagents Alkylation Add (Bromomethyl)cyclopropane (1.2 eq) Heat to 60°C, 4-6h Reagents->Alkylation Check TLC/HPLC Check (Disappearance of Phenol) Alkylation->Check Check->Alkylation Incomplete (Add 0.2 eq alkyl halide) Workup Quench with H2O Extract with MTBE Wash 1M NaOH Check->Workup Complete Product Isolate Target: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Workup->Product

Figure 2: Operational workflow for the Williamson Ether Synthesis route.

Part 7: Analytical Profile & Characterization

To validate the synthesis, the following analytical signatures should be observed.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • Aromatic Region (3H): A characteristic ABC or AMX pattern for 1,2,3-trisubstituted benzene.

    • 
       ~7.25 ppm (dd, 1H, 
      
      
      
      , ortho to Br).
    • 
       ~7.00 ppm (t, 1H, 
      
      
      
      , meta).
    • 
       ~6.80 ppm (d, 1H, 
      
      
      
      , ortho to OR).
  • Benzylic Methyl (3H):

    • 
       ~2.35 ppm (s, 3H, 
      
      
      
      ).
  • Ether Methylene (2H):

    • 
       ~3.85 ppm (d, 
      
      
      
      , 2H,
      
      
      ).
  • Cyclopropyl Methine (1H):

    • 
       ~1.30 ppm (m, 1H).
      
  • Cyclopropyl Methylenes (4H):

    • 
       ~0.65 ppm (m, 2H) and 
      
      
      
      ~0.35 ppm (m, 2H).

2. Carbon NMR (


 NMR): 
  • Expect signals for the carbonyl (if applicable, none here), aromatic carbons (6 peaks), benzylic methyl (~20 ppm), ether

    
     (~73 ppm), and cyclopropyl carbons (~10 ppm and ~3 ppm).
    

References

  • Organic Syntheses. (1955). Preparation of Alkyl Aryl Ethers via Williamson Synthesis. Org.[8][11][12] Synth. Coll. Vol. 3, p.140. Retrieved from [Link]

  • Google Patents. (2013). EP2609065B1: Processes for producing 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene.[13] (Demonstrates similar etherification conditions). Retrieved from

  • PubChem. (2025). Compound Summary: 3-Bromo-2-methylphenol.[4][5][6][7][8] Retrieved from [Link]

Sources

Exploratory

regioselective bromination of 3-(cyclopropylmethoxy)-2-methylphenol

An In-Depth Technical Guide to the Regioselective Bromination of 3-(cyclopropylmethoxy)-2-methylphenol For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Importance of Ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regioselective Bromination of 3-(cyclopropylmethoxy)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Phenolic Bromination

Substituted phenols are privileged scaffolds found in a vast number of pharmaceuticals and biologically active compounds.[1] The modification of the phenolic ring through halogenation is a cornerstone transformation, enabling further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.[2] However, the high reactivity of the phenol ring, driven by the strongly activating hydroxyl group, often leads to challenges in controlling the position and extent of halogenation, frequently resulting in mixtures of isomers or poly-halogenated products.[3][4]

The specific substrate of this guide, 3-(cyclopropylmethoxy)-2-methylphenol, presents a non-trivial challenge in regioselectivity. It possesses three distinct activating groups, each vying to direct an incoming electrophile. Achieving a single, predictable bromination event requires a nuanced understanding of the competing electronic and steric forces at play. This guide provides a first-principles analysis to rationally design a selective synthesis, moving from theoretical prediction to practical execution.

Theoretical Analysis of Regioselectivity

The outcome of an electrophilic aromatic substitution is governed by the stability of the carbocation intermediate (the arenium ion or sigma complex), which is influenced by the electronic and steric properties of the substituents already on the ring.[5][6]

Electronic Effects: A Consensus of Activation

The benzene ring of 3-(cyclopropylmethoxy)-2-methylphenol is decorated with three electron-donating groups (EDGs), rendering it highly susceptible to electrophilic attack.[7] Each group directs incoming electrophiles to the ortho and para positions relative to itself.[8][9]

  • Hydroxyl (-OH) at C1: As a powerful activating group, the -OH substituent donates electron density through resonance, strongly activating the C2, C4, and C6 positions.[10][11]

  • Alkoxy (-OCH₂cPr) at C3: The cyclopropylmethoxy group is also a strong resonance donor, activating the C2, C4, and C6 positions.[8][12]

  • Methyl (-CH₃) at C2: This alkyl group is a weak activator via an inductive effect, directing to the C1, C3, and C5 positions.[8]

The cumulative effect is a significant build-up of electron density at positions C4 and C6, both of which are activated by two strong directing groups. Position C5 is only weakly activated and is meta to the powerful hydroxyl and alkoxy groups, making it an electronically disfavored site for substitution.

Steric Considerations: The Decisive Role of the 2-Methyl Group

While electronic effects strongly favor positions C4 and C6, steric hindrance often dictates the final product ratio between two electronically similar sites.[13][14]

  • Attack at C4: This position is flanked by the C3-alkoxy group and a C5-hydrogen atom. The approach of an electrophile is relatively unhindered.

  • Attack at C6: This position is immediately adjacent to the C1-hydroxyl and, critically, the C2-methyl group. The spatial bulk of the methyl group creates significant steric hindrance, shielding the C6 position and raising the activation energy for an electrophile to attack there.[1] This phenomenon, often termed the "ortho effect," is a well-documented factor in determining regioselectivity.[1]

Predicted Outcome: Convergence on C4

The interplay of these factors leads to a clear and confident prediction. Both C4 and C6 are highly activated electronically. However, the significant steric shield provided by the 2-methyl group selectively disfavors electrophilic attack at C6. Therefore, the regioselective mono-bromination of 3-(cyclopropylmethoxy)-2-methylphenol is expected to occur exclusively at the C4 position .

G sub C4 C4 sub->C4  -OH (para, strong)  -OR (ortho, strong) C6 C6 sub->C6  -OH (ortho, strong)  -OR (para, strong)  -CH3 (steric block) C5 C5 sub->C5 -CH3 (para, weak) G A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NBS (1.05 eq) B->C D 4. Stir at 0 °C Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Aqueous Work-up (NaHCO₃, H₂O, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Product H->I

Sources

Foundational

The Cyclopropyl Moiety: A Strategic Pivot in Medicinal Chemistry

[1][2][3][4] Executive Summary The cyclopropyl group represents a unique paradox in medicinal chemistry: it is structurally strained yet metabolically robust. Unlike flexible alkyl chains, the cyclopropyl moiety offers a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The cyclopropyl group represents a unique paradox in medicinal chemistry: it is structurally strained yet metabolically robust. Unlike flexible alkyl chains, the cyclopropyl moiety offers a "Goldilocks" zone of physicochemical properties—providing the conformational rigidity of a ring while maintaining the lipophilic character of an alkyl group. This guide dissects the cyclopropyl group not merely as a structural spacer, but as a functional pharmacophore capable of modulating pKa, blocking metabolic soft spots, and accessing novel chemical space (Fsp³) beyond the "flatland" of aromatic heterocycles.

Physicochemical & Electronic Architecture

To deploy the cyclopropyl moiety effectively, one must understand the underlying orbital hybridization that dictates its behavior.

The "Banana Bond" and Walsh Orbitals

The carbon atoms in a cyclopropane ring are not standard


 hybridized. Due to the forced 

bond angles (deviating from the ideal

), the internuclear bonds possess significant

-character (approx.

), while the external C-H bonds exhibit high

-character (approx.

).

Implications for Drug Design:

  • Acidity/Basicity Modulation: The increased

    
    -character of the external bonds renders substituents more acidic (or less basic). For example, a cyclopropylamine is significantly less basic (
    
    
    
    ) than an isopropylamine (
    
    
    ). This is a critical tool for optimizing permeability by ensuring a fraction of the drug remains neutral at physiological pH.
  • 
    -System Mimicry:  The electron-rich "banana bonds" (Walsh orbitals) can interact with aromatic residues in binding pockets, effectively acting as a bioisostere for alkenes or phenyl rings without the metabolic liability of an olefin.
    
Quantitative Impact Table
PropertyIsopropyl / Ethyl AnalogCyclopropyl AnalogDrug Design Impact
C-H Bond Strength ~98 kcal/mol~106 kcal/molMetabolic Stability: Harder for CYP450 to abstract H•.
Basicity (Amine)


Permeability: Reduces % ionized at pH 7.4.
Conformation Rotatable bondsRigid / Semi-rigidEntropy: Pre-organizes molecule for binding.
Lipophilicity High LogPModerate LogPSolubility: Often improves solubility vs. aromatics.

Strategic Applications in Lead Optimization

The "Metabolic Shield" Strategy

Cytochrome P450 enzymes typically degrade alkyl chains via terminal (


) or penultimate (

-1) hydroxylation. Replacing a terminal methyl or ethyl group with a cyclopropyl ring introduces a "metabolic shield."
  • Mechanism: The high C-H bond dissociation energy (BDE) of the cyclopropyl ring makes hydrogen abstraction kinetically unfavorable compared to linear alkyl chains.

  • Nuance: While generally stable, cyclopropyl rings can be opened by CYP450s via Single Electron Transfer (SET) mechanisms, leading to reactive intermediates (see Case Study 3).

Conformational Restriction (The Entropy Trap)

Binding affinity is a function of enthalpy (


) and entropy (

). Flexible molecules lose significant entropy upon binding to a rigid protein pocket (the "entropic penalty").
  • Strategy: Incorporating a cyclopropyl group locks the molecule into a bioactive conformation before binding.[1][2]

  • Result: Reduced entropic penalty (

    
     is less negative), leading to higher affinity (
    
    
    
    ).

Visualization: Decision Logic & Mechanism

Decision Logic for Cyclopropyl Incorporation

The following decision tree illustrates when a medicinal chemist should deploy a cyclopropyl moiety during SAR exploration.

CyclopropylDecision Start Lead Optimization Issue Metabolism Metabolic Instability (High Clearance) Start->Metabolism Potency Low Potency (Entropic Penalty) Start->Potency Permeability Poor Permeability (Amine too basic) Start->Permeability CheckSite Is instability at alkyl chain? Metabolism->CheckSite CheckFlex Is the linker too flexible? Potency->CheckFlex CheckPka Is pKa > 9.5? Permeability->CheckPka Solution Deploy Cyclopropyl Moiety CheckSite->Solution Yes (Block w/ CyPr) AltSolution Consider F/D subst or rigidification CheckSite->AltSolution No CheckFlex->Solution Yes (Lock Conf.) CheckFlex->AltSolution No CheckPka->Solution Yes (Lower pKa) CheckPka->AltSolution No

Caption: Decision matrix for deploying cyclopropyl bioisosteres to solve specific ADME/Potency issues.

Case Studies: Successes & Warnings

Success: Ciprofloxacin (Potency & Spectrum)
  • Context: Early quinolones had limited Gram-negative activity.

  • Modification: Introduction of the N-cyclopropyl group.

  • Outcome: The cyclopropyl group provided optimal steric bulk to fill a hydrophobic pocket in the bacterial DNA gyrase, significantly enhancing potency compared to the N-ethyl analog. It became a benchmark for the class.

Success: Saxagliptin (Metabolic Stability)
  • Context: DPP-4 inhibitors for Type 2 Diabetes.

  • Modification: A fused cyclopropane ring on the pyrrolidine scaffold (methanoprolinenitrile).

  • Outcome: The fused ring increased chemical stability of the nitrile group (preventing intramolecular cyclization) and improved metabolic stability against peptidases, allowing for once-daily dosing.

Critical Warning: BMS HCV NS5B Inhibitors (Reactive Metabolites)
  • Context: Development of Hepatitis C inhibitors.[3]

  • Observation: A cyclopropyl moiety intended for stability underwent CYP450-mediated oxidation.[1][3]

  • Mechanism: The ring opened to form a reactive radical intermediate, which formed covalent adducts with Glutathione (GSH).[3]

  • Lesson: While cyclopropyls are generally stable, they are not inert. If the ring is electron-rich or adjacent to a radical-stabilizing group (like an amine), it can undergo bioactivation.[3] Validation via GSH-trapping assays is mandatory.

Experimental Protocols

Synthetic Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This is the industry-standard method for converting alkenes to cyclopropanes using a zinc-carbenoid. It avoids the hazards of diazomethane.

Reaction:



Reagents:

  • Substrate: Alkene (1.0 equiv)[1]

  • Diethylzinc (

    
    ): 1.0 M in hexanes (2.0–5.0 equiv) [Pyrophoric - Handle under Ar/N2]
    
  • Diiodomethane (

    
    ): (2.0–5.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum under a nitrogen atmosphere.

  • Carbenoid Formation: Add anhydrous DCM and

    
     solution. Cool to 0°C.[1][4]
    
  • Activation: Dropwise add

    
     over 10-20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 20 mins at 0°C to form the active species (
    
    
    ).
  • Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (Time varies: 2h to overnight).

  • Quench (Critical): Cool back to 0°C. Quench very slowly with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with DCM (x3). Wash combined organics with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Metabolic Stability Validation (Microsomal Assay)

Objective: Confirm the cyclopropyl group effectively blocks metabolism compared to the alkyl parent.

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at t=0, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    
    .
    
  • Success Criteria: A >2-fold increase in

    
     compared to the ethyl/isopropyl analog indicates successful metabolic blocking.
    

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3][5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition, 49(48), 8993-8995.

  • Gensini, M., et al. (2021). Metabolism of cyclopropyl groups: The BMS NS5B Inhibitor Case. RSC Medicinal Chemistry, 12, 448.[3]

  • Barnes-Seeman, D. (2016). The Role of the Cyclopropyl Group in Drug Design. Current Topics in Medicinal Chemistry.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[7][4][8] Organic Reactions.[4][8][9]

Sources

Exploratory

Technical Guide: Electrophilic Aromatic Substitution on Substituted Toluenes

Executive Summary This guide provides a high-level technical analysis of Electrophilic Aromatic Substitution (EAS) on substituted toluene scaffolds. Unlike benzene, where all six positions are equivalent, substituted tol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis of Electrophilic Aromatic Substitution (EAS) on substituted toluene scaffolds. Unlike benzene, where all six positions are equivalent, substituted toluenes present a complex landscape of electronic and steric competition. This document details the mechanistic hierarchy governing regioselectivity, provides predictive models for isomer distribution, and outlines a validated industrial protocol for the regioselective bromination of o-xylene.

Part 1: Mechanistic Foundations & Regioselectivity

The core challenge in functionalizing substituted toluenes is predicting the site of attack when the methyl group (


) competes with a pre-existing substituent (

). The methyl group is a weak activator and an ortho/para director. The outcome depends entirely on the nature of

.
The Hierarchy of Directing Effects

In poly-substituted systems, directing groups do not "vote" equally. The most strongly activating group controls the position of the incoming electrophile.[1]

  • Scenario A: Cooperative Directing (Reinforcement) If

    
     and 
    
    
    
    direct to the same position, the reaction is faster and highly regioselective.
    • Example:p-Nitrotoluene.[2][3] The methyl directs ortho to itself.[4] The nitro group (meta-director) also directs to the position ortho to the methyl.

  • Scenario B: Competitive Directing (Clash) If

    
     and 
    
    
    
    direct to different positions, the group with the stronger electron-donating capability dominates.
    • Hierarchy:

      
      
      
    • Example:p-Cresol (4-methylphenol). The

      
       is a stronger activator than 
      
      
      
      .[1] Substitution occurs ortho to the hydroxyl group.
Steric Inhibition (The "C-2" Rule)

In 1,3-disubstituted benzenes (e.g., m-xylene), the position between the two substituents (C-2) is electronically activated but sterically inaccessible. Substitution rarely occurs here unless the electrophile is extremely small (e.g., deuteration) or the substituents are constrained rings.

Decision Pathway Visualization

The following logic flow illustrates how to predict the major regioisomer.

Regioselectivity Start Substrate: Substituted Toluene (Me-Ph-X) CheckX Analyze Substituent X Start->CheckX StrongAct X is Strong Activator (-OH, -NH2, -OMe) CheckX->StrongAct Electronic Dominance WeakAct X is Weak Activator (Alkyl) CheckX->WeakAct Similar Electronics Deact X is Deactivator (-NO2, -CN, -COR) CheckX->Deact Electronic Withdrawal Halogen X is Halogen (-Cl, -Br) CheckX->Halogen Inductive Withdrawal Resonance Donation Result1 X Controls Direction (Attack Ortho/Para to X) StrongAct->Result1 Result2 Cooperative or Statistical (Sterics dictate ratio) WeakAct->Result2 Result3 Methyl Controls Direction (Attack Ortho/Para to Me) Deact->Result3 Result4 Methyl Controls Direction (Attack Ortho to Me) Halogen->Result4 Me is stronger activator caption Figure 1: Predictive Logic for EAS Regioselectivity on Substituted Toluenes

Part 2: Comparative Data & Isomer Ratios

The table below aggregates experimental data demonstrating how the interplay between the Methyl group and substituent X alters isomer distribution during nitration (


).

Table 1: Nitration Isomer Distribution of Toluene Derivatives

SubstrateSubstituent (X)X-Position relative to MeMajor Product SiteIsomer Ratio (approx.)Mechanistic Driver
Toluene H-Ortho / Para58% o : 37% p : 5% mMethyl activation (Inductive/Hyperconjugation)
4-Chlorotoluene ClParaOrtho to Methyl60% (2-nitro) : 40% (3-nitro)Methyl activation > Chloro deactivation.
4-Nitrotoluene NO2ParaOrtho to Methyl>99% (2-nitro)Cooperative directing. Both groups direct to C-2.
3-Nitrotoluene NO2MetaPara to MethylMajority 2-methyl-4-nitro isomerMethyl directs o/p.[5] Nitro directs m. C-2 is sterically blocked.
o-Xylene CH3OrthoPara to Methyl3-nitro / 4-nitro mixtureEquivalent activation. 4-nitro favored slightly by sterics.[6]

Data synthesized from Holleman's original studies and modern re-evaluations [1, 2].

Part 3: Advanced Experimental Protocol

Protocol: Regioselective Bromination of o-Xylene

Target Molecule: 4-Bromo-o-xylene Reaction Type: Electrophilic Aromatic Substitution (Halogenation) Relevance: Key intermediate for vitamin synthesis (Riboflavin) and agrochemicals.

3.1 Mechanistic Rationale

o-Xylene contains two activating methyl groups. Positions 3 and 6 are ortho to one methyl and meta to the other. Positions 4 and 5 are para to one methyl and meta to the other. Electronic activation is strongest at positions 4/5 (para attack is favored over ortho). Steric hindrance significantly suppresses attack at positions 3/6.

3.2 Reagents & Equipment[7][8]
  • Substrate: o-Xylene (500 g, 4.72 mol)[9]

  • Reagent: Bromine (

    
    ) (660 g, 4.13 mol) - Limiting reagent to prevent dibromination.
    
  • Catalyst: Iron powder (12 g) + Iodine crystal (

    
    ) trace.[9]
    
  • Solvent: None (Neat reaction) or Dichloromethane (if temp control is difficult).

  • Apparatus: 1L 3-neck flask, pressure-equalizing dropping funnel, mechanical stirrer, gas trap (NaOH) for HBr evolution.

3.3 Step-by-Step Methodology
  • Setup: Equip the flask with the stirrer, dropping funnel, and a thermometer immersed in the liquid. Connect the condenser outlet to the HBr trap.

  • Catalyst Activation: Add o-xylene, iron filings, and iodine. Cool the mixture to 0°C to -5°C using an ice-salt bath.

    • Critical Control Point: Low temperature is essential to maximize regioselectivity (Kinetic control) and minimize benzylic bromination (radical pathway).

  • Addition: Add bromine dropwise over 3 hours .

    • Observation: The reaction is exothermic. Maintain internal temperature < 0°C. Rapid addition leads to poly-bromination.

  • Digestion: Stir the mixture for 12 hours (overnight) allowing it to slowly reach room temperature.

  • Quench & Workup:

    • Pour reaction mixture into 500 mL ice water.

    • Wash organic layer with 3% NaOH (2 x 500 mL) to remove unreacted

      
       and phenolic byproducts.
      
    • Wash with water (1 x 500 mL) and dry over

      
      .[9]
      
  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: 92–94°C at 14–15 mmHg.[9]

    • Expected Yield: 94–97% (based on Bromine).[9]

3.4 Workflow Diagram

Protocol Step1 1. Charge Reactor (o-Xylene + Fe/I2) Cool to -5°C Step2 2. Controlled Addition (Br2 dropwise, 3h) Maintain T < 0°C Step1->Step2 Activation Step3 3. Digestion (Stir 12h, warm to RT) Step2->Step3 Conversion Step4 4. Quench & Wash (H2O, then 3% NaOH) Step3->Step4 Workup Step5 5. Distillation (Collect 92-94°C @ 15mmHg) Step4->Step5 Purification caption Figure 2: Workflow for 4-Bromo-o-xylene Synthesis

Part 4: Industrial & Pharma Applications[3]

The functionalization of substituted toluenes is a cornerstone of the "Benzene Tree" in industrial chemistry.

  • Explosives & Propellants: The nitration of toluene to Dinitrotoluene (DNT) is the precursor to Toluene Diisocyanate (TDI) for polyurethanes, not just TNT. The control of the 2,4-DNT vs 2,6-DNT ratio is critical for polymer properties [3].

  • API Synthesis:

    • Sartan Drugs: Ortho-substituted toluenes (specifically nitriles and tetrazoles) are scaffolds for Losartan and Valsartan.

    • Riboflavin (Vitamin B2): 4-Bromo-o-xylene (synthesized above) is coupled to form the tricyclic isoalloxazine ring system.

References

  • Holleman, A. F. (1915). Die direkte Einführung von Substituenten in den Benzolkern.[5] Recueil des Travaux Chimiques des Pays-Bas.

  • Olah, G. A., et al. (1978). Electrophilic Aromatic Substitution: Nitration of Toluene and Benzene. Journal of the American Chemical Society.

  • Organic Syntheses. (1955). 4-Bromo-o-Xylene Preparation. Organic Syntheses, Coll. Vol. 3, p.138.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Foundational

Chemo-Electronic Profiling: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Structural Logic 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Structural Logic

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (referred to herein as BCM-Tol ) represents a high-value scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators. Its utility stems from a precise "trident" of structural features:

  • The C1-Bromo Handle: A pre-installed electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • The C2-Methyl "Gatekeeper": This ortho-substituent forces the aryl ring out of planarity relative to coupled systems (atropisomerism potential) and sterically hinders metabolic attack at the sensitive benzylic position.

  • The C3-Cyclopropylmethoxy Tail: A lipophilic ether linkage that serves as a bioisostere for isobutoxy or phenoxy groups. The cyclopropyl ring adds significant hydrophobic bulk (

    
     contribution) and metabolic resistance compared to acyclic alkyl chains, while the ether oxygen functions as a crucial hydrogen-bond acceptor.
    

This guide analyzes the electronic distribution that dictates BCM-Tol’s reactivity and provides a validated protocol for its synthesis and utilization.

Electronic Architecture & Reactivity Profile

The Substituent Interplay

The reactivity of BCM-Tol is defined by the competing electronic effects of its three substituents on the benzene core.

PositionSubstituentElectronic Effect (Hammett)Impact on Ring Electron Density
C1 -Br Inductive Withdrawal (-I) > Resonance Donation (+R)Deactivating. Makes C1 susceptible to oxidative addition by Pd(0), though less so than electron-poor aryl chlorides.
C2 -CH₃ Inductive Donation (+I)Weakly Activating. Increases electron density at C1 (ortho) and C3/C5. Crucially, it provides steric bulk protecting the C1-Br bond.
C3 -OCH₂-Cp Strong Resonance Donation (+R) >> Inductive Withdrawal (-I)Strongly Activating. The oxygen lone pairs push significant density into the ring, directing electrophiles to C4 and C6.
Reactivity Hotspots
  • Site of Metallation (C1): The C1-Br bond is the primary reactive handle. However, the ortho-methyl group at C2 creates steric hindrance. While this slows the rate of oxidative addition with bulky ligands (e.g.,

    
    ), it facilitates the reductive elimination step in cross-coupling cycles.
    
    • Operational Insight: Standard

      
      -based catalysts may be sluggish. Use sterically demanding, electron-rich phosphines (e.g., SPhos, XPhos) to overcome the C2-methyl steric barrier and the electron-rich nature of the ring (caused by the C3-alkoxy group).
      
  • Electrophilic Aromatic Substitution (EAS): The ring is electron-rich (activated).[1]

    • Preferred Site: C6 (Para to the alkoxy group). The C4 position is also activated (ortho to alkoxy), but C6 is sterically favored as it is distal to the bulky cyclopropylmethoxy group.

    • Metabolic Soft Spot: The benzylic methylene of the ether (

      
      ) is susceptible to P450-mediated O-dealkylation.
      

Experimental Protocol: Synthesis & Characterization

Since BCM-Tol is a specialized intermediate, commercial batches often suffer from variable purity. The following protocol describes a robust, self-validating synthesis via the alkylation of 3-bromo-2-methylphenol.

Retrosynthetic Logic

The most reliable route avoids brominating the electron-rich ether (which leads to regioselectivity issues). Instead, we install the ether onto a pre-brominated phenol.

Precursors:

  • 3-Bromo-2-methylphenol: (Commercially available or synthesized via diazonium hydrolysis of 3-bromo-2-methylaniline).

  • (Bromomethyl)cyclopropane: The alkylating agent. Cyclopropylmethyl bromide is preferred over the chloride for faster kinetics at lower temperatures, preventing elimination side products.

Step-by-Step Synthesis Protocol

Reagents:

  • 3-Bromo-2-methylphenol (1.0 eq)[2]

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) [Superior to 
    
    
    
    for sterically hindered phenols]
  • Solvent: Acetonitrile (MeCN) [anhydrous]

Procedure:

  • Activation: Charge a reaction vessel with 3-bromo-2-methylphenol (10 mmol) and anhydrous MeCN (50 mL). Add

    
     (20 mmol) in a single portion. Stir at ambient temperature for 30 minutes. Observation: The suspension will turn slightly yellow as the phenoxide anion forms.
    
  • Alkylation: Add (bromomethyl)cyclopropane (12 mmol) dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to 60°C (internal temperature) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[3] The starting phenol is polar; the product is highly non-polar.

  • Workup: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Rinse the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with 1M NaOH (2x) to remove unreacted phenol (Critical for purity). Wash with brine, dry over

    
    .
    
  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). The product is an oil that may solidify upon refrigeration.
    

Yield Expectation: 85–92%

Characterization Data (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    
     7.20 (d, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 3.85 (d, 2H, 
    
    
    
    ), 2.35 (s, 3H,
    
    
    ), 1.30 (m, 1H, Cp-CH), 0.65 (m, 2H, Cp-
    
    
    ), 0.35 (m, 2H, Cp-
    
    
    ).
  • Key Diagnostic: The doublet at ~3.85 ppm confirms the ether linkage. The singlet at ~2.35 ppm confirms the conserved methyl group.

Visualization of Pathways

Synthetic & Reactivity Workflow

The following diagram illustrates the synthesis of BCM-Tol and its subsequent divergent reactivity pathways in drug discovery.

BCM_Reactivity Precursor 3-Bromo-2-methylphenol Product BCM-Tol (Target Scaffold) Precursor->Product SN2 Alkylation (MeCN, 60°C) Reagent (Bromomethyl)cyclopropane + Cs2CO3 Reagent->Product Suzuki Suzuki Coupling (Biaryl Formation) Product->Suzuki Pd(0), Ar-B(OH)2 (SPhos Ligand) Buchwald Buchwald-Hartwig (Amination) Product->Buchwald Pd(0), HNR2 (XPhos Ligand) Metabolism Metabolic Liability (O-Dealkylation) Product->Metabolism CYP450 (Liver Microsomes)

Figure 1: Synthetic route to BCM-Tol and its primary divergent applications in medicinal chemistry. Note the requirement for specialized ligands (SPhos/XPhos) due to the ortho-methyl steric hindrance.

Physicochemical Implications for Drug Design

When incorporating BCM-Tol into a lead candidate, consider these property shifts relative to a standard anisole (methoxy) analog:

PropertyEffect of Cyclopropylmethoxy vs. MethoxyImplication
Lipophilicity (cLogP) Increases by ~1.2 log unitsImproves membrane permeability; increases risk of non-specific binding.
Metabolic Stability Moderate ImprovementThe cyclopropyl ring blocks distal oxidation, but the ether methylene remains a soft spot.
Conformation Rotational RestrictionThe bulkier ether chain may lock the conformation of the side chain, reducing entropic penalty upon binding to a protein pocket.

References

  • Synthesis of Alkyl Aryl Ethers: Scriven, E. F., & Toomey, J. E. (2010). Ullmann's Encyclopedia of Industrial Chemistry. "Alkylation of Phenols." Wiley-VCH. Link

  • Steric Effects in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Cyclopropyl Group Properties: Wiberg, K. B. (1996). "Structures, energies and spectra of cyclopropanes." Angewandte Chemie International Edition, 25, 312. Link

  • Electronic Constants (Hammett): Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Specific Intermediate Usage: World Intellectual Property Organization. (2009).[4] Patent WO2009106531A1: Processes for producing 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene.[4] (Demonstrates the alkylation protocol on a related scaffold). Link

Sources

Protocols & Analytical Methods

Method

preparation of organometallic reagents from 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

This Application Note is designed for research chemists and process development scientists. It details the preparation of organometallic reagents (Lithium and Magnesium) derived from 1-Bromo-3-(cyclopropylmethoxy)-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the preparation of organometallic reagents (Lithium and Magnesium) derived from 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene .[1][2]

Abstract

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is a sterically congested, electron-rich aryl bromide often utilized as a scaffold in the synthesis of GPCR ligands and kinase inhibitors.[1] Its conversion into nucleophilic organometallic species poses specific challenges due to the ortho-methyl steric hindrance and the electron-donating nature of the alkoxy substituent. This guide provides two validated protocols: Cryogenic Lithium-Halogen Exchange (Method A) for kinetic control and Turbo-Grignard Exchange (Method B) for thermodynamic stability and scalability.

Chemical Analysis & Strategic Considerations

FeatureStructural ImpactOperational Consequence
2-Methyl Group Steric hindrance at the C1-Br bond.[1]High: Retards direct oxidative addition (Mg metal). Favor halogen-metal exchange methods.[3]
3-Cyclopropylmethoxy Electron-donating (+M effect).[1]Medium: Increases electron density, making the C-Br bond less electrophilic. Stabilizes the resulting anion via chelation (potential).
Cyclopropane Ring Strain energy (~27.5 kcal/mol).Critical: Stable to base/nucleophiles but sensitive to radical conditions or strong Lewis acids. Avoid radical-based initiation if possible.
Reaction Pathways

The following diagram illustrates the two primary routes for activating the C-Br bond.

G Substrate 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene Li_Species Aryl-Lithium Species (Kinetic Product) Substrate->Li_Species Li-Halogen Exchange (Fast, <15 min) Mg_Species Aryl-Magnesium Species (Thermodynamic Product) Substrate->Mg_Species Turbo Grignard Exchange (Slower, 1-4 h) Wurtz Wurtz Coupling (Dimerization) Substrate->Wurtz Thermal Risk Benzylic Benzylic Deprotonation Li_Species->Benzylic If T > -40°C nBuLi n-BuLi (-78°C, THF) Turbo i-PrMgCl·LiCl (0°C to RT, THF)

Figure 1: Strategic pathways for metallation. Method A (Red) prioritizes speed at low temp; Method B (Green) prioritizes stability.

Method A: Lithium-Halogen Exchange (Protocol)

Best for: Small-scale discovery, trapping with hard electrophiles (aldehydes, ketones), and when reaction speed is critical.

Reagents & Equipment
  • Substrate: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.05 equiv).

  • Solvent: Anhydrous THF (inhibitor-free), degassed.

  • Vessel: Flame-dried round-bottom flask with N2/Ar balloon or manifold.

Step-by-Step Protocol
  • Setup: Charge the flask with the substrate (e.g., 1.0 g, 4.15 mmol) and a magnetic stir bar. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous THF (approx. 0.2 M concentration, ~20 mL). Ensure the substrate is fully dissolved.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

    • Note: The 2-methyl group prevents "freezing out" of the substrate, but ensure no precipitation occurs.

  • Exchange: Add n-BuLi (1.05 equiv) dropwise via syringe over 10 minutes. Direct the stream down the side of the flask to pre-cool the reagent.

    • Observation: A color change (often to yellow or pale orange) indicates the formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 30–45 minutes.

    • Critical Control: Do not allow the temperature to rise above -50°C. The benzylic protons on the 2-methyl group are susceptible to deprotonation by the generated aryl lithium (an intramolecular proton transfer) or excess n-BuLi at higher temperatures.

  • Utilization: The reagent is now ready. Add the electrophile (dissolved in THF) slowly at -78°C.

Method B: Turbo-Grignard Generation (Protocol)

Best for: Scale-up (>10g), process safety, and trapping with softer electrophiles or transition metal cross-couplings (Negishi, Kumada).

Why "Turbo"? The steric bulk of the 2-methyl group makes direct insertion of Mg turnings sluggish and prone to initiation failures.[1] The Knochel-Hauser Turbo Grignard (i-PrMgCl·LiCl) operates via an exchange mechanism that is less sensitive to sterics and surface passivation.

Reagents
  • Substrate: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv).

  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (i-PrMgCl[4]·LiCl), 1.3 M in THF (1.1 equiv).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve the substrate in minimal anhydrous THF (1.0 M concentration).

    • Note: High concentration favors the bimolecular exchange mechanism.

  • Acclimatization: Cool the solution to 0°C (ice/water bath).

  • Addition: Add i-PrMgCl[1][5]·LiCl (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor conversion by GC-MS or HPLC (quench a small aliquot with MeOH; look for the des-bromo product 1-(cyclopropylmethoxy)-2-methylbenzene).

    • Expectation: The exchange equilibrium is driven forward because the resulting aryl Grignard is thermodynamically more stable than the isopropyl Grignard (sp2 vs sp3 carbon).

  • Storage: The resulting solution is stable at RT for several hours or at -20°C for weeks.

Quality Control: Titration of Organometallics

Never assume the commercial titer is accurate, nor that the exchange was 100% efficient. Use the Knochel Titration Method (Iodine back-titration) for the most accurate results.

Protocol:

  • Weigh exactly 254 mg of Iodine (I₂) into a dry vial.

  • Dissolve in 5 mL of saturated LiCl solution in THF .

  • Cool to 0°C.

  • Add the organometallic solution dropwise via a tared syringe until the brown iodine color just disappears (becomes clear/colorless).

  • Calculation:

    
    
    

Safety & Handling

HazardMitigation
Pyrophoricity n-BuLi is pyrophoric.[1] Use long needles, sure-seal bottles, and never expose to air. Keep a sand bucket nearby.
Exotherm Li-Halogen exchange is exothermic.[1] On scale >10g, use active cooling and strict addition rate control.
Cyclopropane While stable here, avoid strong Lewis acids (e.g., AlCl3, BBr3) in subsequent steps to prevent ring opening.

References

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][4][5][6] Angewandte Chemie International Edition. Link

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1][7] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. Link

  • Cyclopropyl Stability: Kobayashi, S., et al. (2013). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.[1] Chemistry – A European Journal. Link

Sources

Application

Systematic Derivatization of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene: A Scaffold for Structure-Activity Relationship (SAR) Exploration

An Application Note for Medicinal Chemistry Professionals Abstract This application note provides a detailed guide for the chemical derivatization of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, a versatile scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry Professionals

Abstract This application note provides a detailed guide for the chemical derivatization of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, a versatile scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. We present robust, field-proven protocols for systematic modification at three key positions of the molecule: the C1-bromo position via palladium-catalyzed cross-coupling, the C3-cyclopropylmethoxy group via ether cleavage and subsequent derivatization, and bioisosteric modifications of the cyclopropyl and methyl moieties. The rationale behind each synthetic strategy is discussed, emphasizing how targeted modifications can elucidate the roles of different structural features in modulating biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to construct focused compound libraries for lead optimization.

Introduction: The Strategic Value of the Scaffold

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically linking the chemical structure of a compound to its biological activity. The choice of the initial scaffold is critical. An ideal starting point possesses multiple, orthogonally reactive sites, allowing for the controlled and independent modification of different regions of the molecule.

1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is an exemplary scaffold for SAR exploration due to its distinct structural features:

  • The Aryl Bromide Handle (C1): The bromine atom is a highly versatile functional group for modern synthetic chemistry, serving as a prime reaction site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon and nitrogen-based substituents to probe for new, productive interactions with a biological target.[1]

  • The Cyclopropylmethoxy Group (C3): The cyclopropyl group is a "privileged" motif in medicinal chemistry. Its rigid, three-dimensional structure can offer conformational constraint, leading to enhanced binding affinity.[2] Furthermore, the C-H bonds within a cyclopropane ring are stronger than in typical alkanes, often leading to improved metabolic stability by blocking common sites of oxidative metabolism by cytochrome P450 enzymes.[3] The ether linkage provides another point for modification.

  • The "Magic Methyl" Group (C2): The strategic placement of a methyl group can have a profound, non-linear impact on a compound's potency and pharmacokinetic properties—an effect often termed the "magic methyl" effect. It can improve binding affinity through favorable hydrophobic interactions, fill a specific pocket in the target protein, or block metabolic degradation at an adjacent site.[4]

This guide will detail protocols to systematically and independently modify each of these regions to build a comprehensive SAR model.

Derivatization Strategies and Protocols

The derivatization of the parent scaffold can be logically approached by targeting its three primary functional regions.

Strategy 1: Diversification at the C1-Position via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, making the C1-bromo position an ideal starting point for introducing diversity.[5]

The Suzuki-Miyaura coupling is a robust method for installing new aryl, heteroaryl, or vinyl groups, allowing for the exploration of extended π-systems or new hydrogen-bonding interactions.[6][7][8]

Rationale: This reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9] The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[7][10]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene Reagents Aryl Boronic Acid Pd Catalyst & Ligand Base (e.g., K2CO3) Start->Reagents Add Solvent Solvent (e.g., Dioxane/H2O) Reagents->Solvent Dissolve Heat Heat under Inert Atmosphere (N2/Ar) Solvent->Heat Execute Quench Quench Reaction Heat->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Biaryl Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene, and water (e.g., a 4:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02-0.05 equiv) or a combination of a Pd source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.

  • Seal the vial and heat the reaction mixture at 80-110 °C with stirring for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.

The Buchwald-Hartwig amination enables the synthesis of aryl amines by coupling aryl halides with a wide range of amine nucleophiles.[11][12] This is crucial for introducing basic centers to modulate solubility or engage in hydrogen bonding.

Rationale: This reaction is a cornerstone of medicinal chemistry for accessing aniline and N-heterocycle derivatives under relatively mild conditions.[12][13] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with challenging or sterically hindered amines.[14]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1-Bromo-3-(cyclopropylmethoxy)- 2-methylbenzene Reagents Amine (R1R2NH) Pd Precatalyst & Ligand Base (e.g., NaOtBu) Start->Reagents Add Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Dissolve Heat Heat under Inert Atmosphere (N2/Ar) Solvent->Heat Execute Filter Filter through Celite Heat->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Final Aryl Amine Product Purify->Product SAR_Cycle Design Design Analogs (Hypothesis-Driven) Synthesize Synthesize Library (Protocols 1A, 1B, 2B) Design->Synthesize Test Biological Assay (e.g., IC50 determination) Synthesize->Test Analyze Analyze Data (Generate SAR Table) Test->Analyze Model Refine SAR Model (New Hypothesis) Analyze->Model Model->Design Iterate

Sources

Method

Application Note: Catalyst System Selection and Protocol for the Sonogashira Coupling of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Introduction: Navigating the Challenges of a Hindered Aryl Bromide The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Hindered Aryl Bromide

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2][3] The reaction is prized for its reliability and tolerance of a wide range of functional groups, often proceeding under mild conditions.[1][4]

However, the efficiency of the Sonogashira coupling is highly dependent on the nature of the substrates. The specific substrate of interest, 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene , presents a classic challenge for cross-coupling reactions. Its structure combines two distinct features that can impede reactivity:

  • Steric Hindrance: The methyl group at the C2 position, ortho to the bromine, creates significant steric bulk around the reaction center. This can hinder the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[5][6]

  • Electronic Properties: The cyclopropylmethoxy group at the C3 position is electron-donating, increasing the electron density of the aromatic ring. Electron-rich aryl bromides are known to be less reactive towards oxidative addition compared to their electron-deficient counterparts.[5]

This application note provides a detailed guide to selecting an appropriate catalyst system for this challenging substrate. We will explore both traditional copper-cocatalyzed and modern copper-free protocols, explain the rationale behind the choice of ligands and reagents, and provide step-by-step experimental procedures to ensure successful implementation.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles, driven by palladium and copper.[7] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[1][7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate. This is often the rate-limiting step, especially for deactivated substrates like the one .[8]

  • Copper Acetylide Formation: In the copper-cocatalyzed variant, the base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide.[1][9]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.[1][7]

  • Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product, regenerating the active Pd(0) catalyst for the next cycle.[8]

In copper-free variants, the deprotonated alkyne is believed to coordinate directly with the palladium center, albeit typically at a slower rate, necessitating more reactive catalyst systems.[10]

Sonogashira_Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0  Product  Ar-C≡CR CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne_H H-C≡CR (Alkyne) Base Base Alkyne_H->Base Base->CuX  Deprotonation Cu_Acetylide->Transmetal Transfers alkynyl group ArBr Ar-Br (Substrate) ArBr->OxAdd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Catalyst System Selection: A Comparative Guide

Success with 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene hinges on selecting a catalyst system potent enough to overcome the dual challenges of steric hindrance and electronic deactivation. We present two primary strategies: a classic Pd/Cu system and a modern copper-free system.

The Role of the Ligand: The Key to Unlocking Reactivity

For challenging aryl bromides, standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. More sophisticated ligands are required to facilitate the difficult oxidative addition step and stabilize the palladium catalyst.[5]

  • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and the Buchwald family of biaryl phosphines (e.g., XPhos) are highly effective.[10] Their large steric profile promotes the formation of a highly reactive monoligated Pd(0)L species, while their electron-donating nature enhances the rate of oxidative addition.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures.[1][7] They are excellent alternatives to phosphines for coupling unreactive substrates.[2]

The Copper Question: Traditional vs. Copper-Free Protocols
  • Traditional Pd/Cu System: The addition of a copper(I) salt (typically CuI) accelerates the reaction, allowing for milder conditions.[1] This can be advantageous for preventing thermal decomposition of sensitive substrates. However, the presence of copper can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms an alkyne dimer.[10][11] This side reaction is particularly problematic when using valuable or complex alkynes.

  • Copper-Free System: Eliminating the copper co-catalyst completely prevents Glaser homocoupling, leading to cleaner reactions and higher yields of the desired product, especially if the alkyne is prone to dimerization.[11][12] To compensate for the slower reaction rate, copper-free systems almost always require a more active palladium/ligand combination and may need slightly higher temperatures.[10][13]

The choice between these two systems depends on the specific priorities of the synthesis. If the alkyne is inexpensive and the primary goal is a rapid reaction at lower temperatures, the Pd/Cu system is a good choice. If the alkyne is precious and maximizing yield while avoiding byproducts is critical, a copper-free approach is superior.

Parameter System A: Pd/Cu Co-catalyzed System B: Copper-Free Rationale for 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene
Pd Precatalyst PdCl₂(PPh₃)₂(AllylPdCl)₂ or Pd(OAc)₂Both are effective. PdCl₂(PPh₃)₂ is air-stable and easy to handle. In situ systems from Pd(OAc)₂ or (AllylPdCl)₂ can generate more active catalysts.[1][10]
Ligand XPhos or cataCXium® PIntbP(t-Bu)₃ or an IPr (NHC) ligandA bulky, electron-rich ligand is essential to overcome steric hindrance and promote oxidative addition.[6][14][15] P(t-Bu)₃ is well-documented for copper-free couplings of aryl bromides.[10]
Cu Co-catalyst CuI (1-5 mol%)NoneIf Glaser homocoupling is a concern, the copper-free route is strongly recommended.[10]
Base Et₃N or i-Pr₂NHDABCO or Cs₂CO₃Amine bases are standard.[4] Copper-free systems often benefit from stronger or more hindered bases to facilitate alkyne deprotonation.[10]
Solvent Toluene or DMFAcetonitrile or DMAcAprotic polar solvents are generally effective. Choice may depend on the solubility of reagents and desired reaction temperature.[4][10]
Temperature 60-80 °C80-100 °CAryl bromides typically require heating to achieve a reasonable reaction rate.[1] The copper-free system may require slightly more thermal energy.

Table 1: Comparative analysis of catalyst systems for the target substrate.

Experimental Protocols

The following are detailed, stand-alone protocols for the Sonogashira coupling of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene with phenylacetylene as a model coupling partner.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and Glaser homocoupling.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents (Aryl Bromide, Alkyne, Base, Catalyst, Ligand, CuI) A->B C 3. Add Reagents & Solvent to Reaction Flask B->C D 4. Degas Mixture (Purge with N₂/Ar) C->D E 5. Heat to Target Temp & Stir D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool to RT & Quench Reaction F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry & Concentrate Organic Layer H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: A generalized workflow from reaction setup to product analysis.

Protocol A: Pd/Cu Co-catalyzed Coupling with a Buchwald Ligand

This protocol leverages a highly active biaryl phosphine ligand with a copper co-catalyst to promote the reaction under moderately elevated temperatures.

Reagents & Materials:

  • 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Copper(I) iodide, CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Toluene (Sufficient to make a 0.2 M solution)

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv), XPhos (0.04 equiv), and CuI (0.02 equiv).

  • Add 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv).

  • Add anhydrous toluene via syringe, followed by triethylamine (3.0 equiv) and phenylacetylene (1.2 equiv).

  • Ensure the flask is sealed under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol B: Copper-Free Coupling with P(t-Bu)₃

This protocol is ideal for preventing alkyne homocoupling and utilizes a highly active palladium catalyst generated in situ.[10]

Reagents & Materials:

  • 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Allylpalladium(II) chloride dimer, [(Allyl)PdCl]₂ (1 mol%)

  • Tri-tert-butylphosphine, P(t-Bu)₃ (4 mol%, handle as a solution in toluene or hexane if available)

  • 1,4-Diazabicyclo[2.2.2]octane, DABCO (2.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (Sufficient to make a 0.2 M solution)

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the allylpalladium(II) chloride dimer (0.01 equiv) and DABCO (2.5 equiv).

  • Add anhydrous DMAc via syringe and stir for 5 minutes.

  • Add the solution of P(t-Bu)₃ (0.04 equiv) and stir for another 10 minutes to allow for in situ formation of the active catalyst.

  • Add 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (1.0 equiv) followed by phenylacetylene (1.5 equiv).

  • Seal the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table provides guidance on common issues.[16]

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (decomposed Pd or old CuI).2. Insufficiently inert atmosphere (O₂ present).3. Insufficient heating for the deactivated substrate.4. Impure reagents poisoning the catalyst.1. Use fresh, high-quality Pd and Cu salts. Ensure phosphine ligand has not oxidized.2. Thoroughly degas the solvent and maintain a positive pressure of N₂/Ar.[16]3. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent.4. Purify starting materials if their quality is suspect.[16]
Glaser Homocoupling Observed 1. Presence of O₂ in a Pd/Cu catalyzed reaction.2. High concentration of copper catalyst.1. Improve inert atmosphere technique.2. Reduce CuI loading to 1-2 mol%.3. Switch to a copper-free protocol (Protocol B).[11]
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high.2. Inappropriate ligand for the conditions.3. Impurities in the solvent or reagents.1. Lower the reaction temperature.2. Use a more robust ligand, such as an NHC, which offers better thermal stability.[7]3. Use anhydrous, high-purity solvents and reagents.

Table 2: Common troubleshooting scenarios and solutions.

Conclusion

The successful Sonogashira coupling of sterically and electronically challenging substrates like 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene is highly achievable with careful consideration of the catalyst system. The key to success lies in employing bulky, electron-rich ligands, such as Buchwald biaryl phosphines or trialkylphosphines, which are capable of promoting the difficult oxidative addition step. Researchers can choose between a traditional, rapid Pd/Cu co-catalyzed protocol and a modern, cleaner copper-free protocol based on the economic value of the alkyne and the desired purity of the crude product. By following the detailed procedures and troubleshooting guidance provided in this note, scientists can reliably synthesize valuable alkynylated products for application in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available from: [Link]

  • Wang, D., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 24(11), 2139-2144. Available from: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 19, 2026, from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. Available from: [Link]

  • Nielsen, M. B. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synlett, 27(12), 1755-1759. Available from: [Link]

  • Comprehensive Summary Sonogashira cross-coupling protocol... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • V. (2008, August 15). Copper-free Sonogashira coupling. The Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • J&K Scientific. (2021, March 23). Sonogashira Cross-Coupling. Retrieved February 19, 2026, from [Link]

  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? Retrieved February 19, 2026, from [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved February 19, 2026, from [Link]

  • Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7369. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. Retrieved February 19, 2026, from [Link]

  • Ackermann, L., et al. (2006). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. Chemical Communications, (45), 4727-4729. Available from: [Link]

  • Balázs, G., et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(19), 6331-6343. Available from: [Link]

  • Liang, Y., et al. (2010). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Tetrahedron Letters, 51(35), 4649-4652. Available from: [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved February 19, 2026, from [Link]

  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, (11), 1657-1660. Available from: [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. Available from: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Joucla, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. Available from: [Link]

  • Novák, Z., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3327-3329. Available from: [Link]

  • Jin, M. J., et al. (2009). Highly Active Palladium Catalyst for the Sonogashira Coupling Reaction of Unreactive Aryl Chlorides. Angewandte Chemie International Edition, 48(29), 5344-5347. Available from: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available from: [Link]

  • Wang, D., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(10), 5786-5793. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Tšubrik, O., et al. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 53(34), 4555-4558. Available from: [Link]

  • Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7369. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing Suzuki coupling with 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Topic: Optimization of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Case ID: SC-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Substrate Analysis & Critical Challenges Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Case ID: SC-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Substrate Analysis & Critical Challenges

Welcome to the technical support center. You are working with 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene . Before attempting optimization, we must diagnose the specific structural hurdles this molecule presents.

The "Steric-Electronic" Conflict

This substrate presents a classic "push-push" conflict that stalls standard catalytic cycles:

  • Steric Hindrance (The Primary Block): The ortho-methyl group at position 2 creates significant steric bulk around the C-Br bond. Standard ligands (like PPh₃ in Pd(PPh₃)₄) are too small to force the active Pd(0) species into this crowded space effectively, and they fail to promote the difficult transmetallation step.

  • Electronic Deactivation: The cyclopropylmethoxy group at position 3 is an electron-donating group (EDG). This increases electron density on the aromatic ring, making the C-Br bond less electrophilic. Consequently, the Oxidative Addition step is slower compared to electron-deficient aryl halides.

  • Cyclopropyl Stability: While the cyclopropyl ring is generally stable under basic Suzuki conditions, it is sensitive to radical pathways or strong Lewis acids. We must avoid conditions that trigger Single Electron Transfer (SET) side reactions.

The "Golden Standard" Protocol

Do not use generic conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). Based on the steric profile, we recommend a Buchwald Precatalyst system. This system generates the active mono-ligated Pd(0) species required for hindered substrates.

Recommended System: SPhos-Pd-G3 or XPhos-Pd-G3
ComponentRecommendationFunction
Catalyst SPhos-Pd-G3 (1–3 mol%)The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation. SPhos is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination).
Ligand SPhos (add 1 mol% extra if using Pd(OAc)₂)2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. The methoxy groups provide hemilabile coordination, stabilizing the Pd intermediate.
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous, tribasic potassium phosphate is superior for hindered substrates. It minimizes protodeboronation compared to hydroxides or alkoxides.
Solvent Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) Biphasic systems are essential. The water dissolves the inorganic base, while the organic layer solubilizes the hydrophobic substrate.
Temperature 80°C – 100°C Hindered substrates require thermal energy to overcome the activation barrier for transmetallation.
Step-by-Step Execution Guide
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid/Ester (1.2–1.5 equiv)

    • K₃PO₄ (2.0 equiv, finely ground)

    • SPhos-Pd-G3 (0.02 equiv / 2 mol%)

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . Oxygen is the enemy of phosphine ligands.

  • Add Solvents: Syringe in degassed Toluene and degassed Water (ratio 10:1).

    • Concentration: Aim for 0.2 M – 0.5 M with respect to the aryl bromide.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitor: Check HPLC/LC-MS at 2 hours. If conversion is <50%, raise temp to 100°C.

Visualizing the Challenge

The following diagram illustrates the catalytic cycle, highlighting exactly where your substrate (the ortho-methyl bromide) faces resistance.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Slower due to EDG) Pd0->OxAdd + Ar-Br PdII_ArX Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII_ArX TransMet Transmetallation (CRITICAL BOTTLENECK) PdII_ArX->TransMet + Ar'-B(OH)2 (Blocked by 2-Me steric bulk) BaseStep Base Activation (K3PO4 + H2O) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto Side Reaction: Protodeboronation TransMet->Proto If Transmetallation Stalls RedElim->Pd0 Regeneration

Figure 1: The Catalytic Cycle. Note the "Red Zone" at Transmetallation, where the ortho-methyl group hinders the approach of the boronate, increasing the risk of protodeboronation.

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Is Aryl Bromide remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes Homocoupling Diagnosis: Hydrodehalogenation or Polymerization CheckSM->Homocoupling No (SM Consumed) CatalystIssue Diagnosis: Catalyst Death Action: Switch to XPhos-Pd-G3 Increase Temp CheckBoron->CatalystIssue Yes (Both SM & Boron left) ProtoIssue Diagnosis: Protodeboronation Action: Use Boronic Ester Switch Base to K3PO4 CheckBoron->ProtoIssue No (Boron gone, SM left)

Figure 2: Troubleshooting Logic Flow for Hindered Couplings.

Frequently Asked Questions

Q: Why is my boronic acid disappearing, but the aryl bromide remains untouched? A: This is Protodeboronation . Because the ortho-methyl group makes transmetallation slow, the boronic acid sits in the basic solution waiting to react. Eventually, water/base hydrolyzes the C-B bond, replacing it with a proton.

  • Fix: Use a boronic ester (Pinacol ester) or a MIDA boronate. Alternatively, add the boronic acid slowly via syringe pump to keep its concentration low relative to the catalyst.

Q: Can I use Pd(dppf)Cl₂? It worked for my other substrates. A: Likely not. dppf is a bidentate ligand that creates a rigid bite angle. While robust, it often lacks the steric bulk and electron-richness required to force oxidative addition on ortho-substituted, electron-rich rings. Stick to monodentate, bulky biaryl phosphines (SPhos, XPhos, RuPhos).

Q: Is the cyclopropylmethoxy group stable at 100°C? A: Yes, in these conditions. Cyclopropyl rings are sensitive to acid (ring opening) and specific radicals. Standard Suzuki conditions (Pd(0)/Pd(II) cycles with carbonate/phosphate bases) are 2-electron pathways and are safe. Warning: Do not use acidic workups (e.g., 1M HCl wash) to remove salts; use saturated NH₄Cl or EDTA solution instead to preserve the ring.

Q: I see a "homocoupled" impurity (Ar-Ar). How do I stop it? A: Homocoupling of the boronic acid requires an oxidant (usually Oxygen).[1] This indicates your degassing was insufficient. Ensure you are sparging your solvents with Argon for at least 15 minutes or using freeze-pump-thaw cycles.

References

  • Buchwald Ligands for Sterically Hindered Substrates

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Source:Journal of the American Chemical Society (2005).
    • URL:[Link]

    • Relevance: Defines SPhos/XPhos superiority for ortho-substituted arenes.
  • Protodeboronation Mechanisms

    • Title: "Protodeboron
    • Source:Chemical Reviews (2016).
    • URL:[Link]

    • Relevance: Explains why hindered couplings lose boronic acid and how to prevent it.
  • Cyclopropyl Stability in Cross-Coupling

    • Title: "Synthesis of Cyclopropyl-Substituted Arenes via Suzuki–Miyaura Coupling."
    • Source:Organic Letters (2010).
    • URL:[Link]

    • Relevance: Validates the stability of the cyclopropyl motif under Pd/Base conditions.
  • Precatalyst Activation (G3/G4 Systems)

    • Title: "Palladacycle Prec
    • Source:Accounts of Chemical Research (2019).
    • URL:[Link]

    • Relevance: Explains why mixing Pd(OAc)

Sources

Optimization

troubleshooting Grignard reagent formation with hindered aryl bromides

Status: Online Agent: Senior Application Scientist Ticket: #GRIG-001-HINDERED Subject: Troubleshooting Grignard Formation with Sterically Hindered Aryl Bromides Welcome to the Reactive Metal Support Center You are access...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket: #GRIG-001-HINDERED Subject: Troubleshooting Grignard Formation with Sterically Hindered Aryl Bromides

Welcome to the Reactive Metal Support Center

You are accessing this guide because standard Grignard protocols have failed. You are likely dealing with a "lazy" aryl bromide—one shielded by ortho-substituents or deactivated by electron-donating groups—that refuses to insert magnesium, or conversely, is dimerizing uncontrollably.

This guide moves beyond basic textbook advice. We treat the Grignard reaction not just as a chemical transformation, but as a surface-mediated heterogeneous process governed by passivation layers , lattice energy , and aggregate thermodynamics .

Module 1: The Initiation Crisis

User Query: "My magnesium is stirring in THF with the aryl bromide, but there is no exotherm, no color change, and the metal remains shiny. I've added Iodine, but it just faded without starting the reaction."

Root Cause Analysis

For hindered aryl bromides, the activation energy required to breach the Mg-oxide passivation layer is often higher than the thermal energy provided by standard reflux. If the reaction fails to initiate, the surface is likely poisoned by adventitious water (< 50 ppm is fatal) or the oxide layer is too robust for the substrate to penetrate.

The Solution: Chemical Surface Scouring

Do not rely solely on Iodine. Iodine activates the metal but does not scavenge water effectively. For difficult substrates, we recommend the DIBAL-H Activation Protocol or the Entrainment Method .

Protocol A: The DIBAL-H Activation (Industrial Standard)

Why it works: DIBAL-H acts as a dual-agent; it chemically reduces the MgO layer to active Mg(0) and scavenges trace water in the solvent, creating a strictly anhydrous environment [1].

  • Charge: Place Mg turnings (1.1 equiv) in the flask under Argon.

  • Dry: Heat Mg to 100°C under vacuum for 30 mins. Cool to RT.

  • Activate: Add anhydrous THF followed by 1 mol% DIBAL-H (1M in THF/Toluene). Stir for 5 minutes.

    • Visual Cue: The solution may bubble slightly (H2 release).

  • Initiate: Add 5-10% of your aryl bromide. If no exotherm occurs within 5 minutes, heat to reflux.

  • Feed: Once initiated (turbidity/color change), add the remaining bromide dropwise.

Protocol B: The "Entrainment" Method

Why it works: This uses a sacrificial, highly reactive halide (1,2-dibromoethane) to "chew" the Mg surface, exposing fresh lattice sites for your hindered bromide [2].

  • Suspend Mg in minimal THF.

  • Add 0.1 equiv of 1,2-dibromoethane .

  • Wait for vigorous bubbling (Ethylene gas evolution).

  • Immediately add your hindered aryl bromide while the surface is "pitted" and active.

Module 2: The Steric Wall (Knochel-Hauser Exchange)

User Query: "I have initiated the reaction, but conversion stalls at 10-20%. My aryl bromide has an ortho-methyl/methoxy group. The Mg just won't insert."

Root Cause Analysis

Direct insertion into a hindered C-Br bond is kinetically disfavored. The bulky organic residue cannot effectively approach the solid Mg lattice. Furthermore, standard Grignard reagents form polymeric aggregates (Schlenk equilibrium) that reduce reactivity.

The Solution: The "Turbo" Grignard Switch

Stop trying to insert Mg metal. Instead, use Magnesium-Halogen Exchange with the Knochel Turbo Grignard (


-PrMgCl[1]·LiCl).[1][2][3][4][5]
  • Mechanism: The Lithium Chloride (LiCl) breaks up the polymeric magnesium aggregates into highly reactive monomeric species. This increases the nucleophilicity of the reagent by orders of magnitude [3].

Visualization: The "Turbo" Effect

TurboMechanism Figure 1: Mechanism of LiCl-mediated Grignard Activation (Knochel's Turbo Grignard) Polymer Polymeric Aggregates (R-Mg-X)n [Low Reactivity] Complex Ate Complex Formation Mg-Cl-Li Bridges Polymer->Complex LiCl Insertion LiCl LiCl Additive (The 'Turbo' Charger) LiCl->Complex Monomer Reactive Monomer Ti-PrMgCl·LiCl [High Kinetic Activity] Complex->Monomer De-aggregation Exchange Rapid Br/Mg Exchange (Even at -20°C) Monomer->Exchange + Ar-Br (Hindered)

[3][6]

Protocol: Halogen-Magnesium Exchange
  • Prepare/Buy: Obtain

    
    -PrMgCl[4]·LiCl (approx 1.3M in THF).
    
  • Setup: Dissolve your hindered Aryl Bromide (1.0 equiv) in anhydrous THF. Cool to -15°C to 0°C (Temperature control prevents side reactions).

  • Exchange: Add

    
    -PrMgCl[4]·LiCl (1.1 equiv) dropwise.
    
  • Monitor: Stir for 30-60 minutes.

    • Validation: Quench a 0.1 mL aliquot with water and check by GC/LC-MS. You should see the reduced arene (Ar-H) and zero starting bromide.

  • React: Add your electrophile directly to this solution.

Module 3: Side Reaction Management (Wurtz Coupling)

User Query: "The reaction worked, but I have 40% of the homocoupled dimer (Ar-Ar) instead of my Grignard."

Root Cause Analysis

Wurtz coupling occurs when the formed Grignard reagent reacts with unreacted Aryl Bromide. This is favored by high local concentrations of halide at the metal surface and high temperatures .

Data: Solvent & Concentration Impact
VariableConditionEffect on Homocoupling (Ar-Ar)Recommendation
Solvent Diethyl EtherHigh (Precipitates MgBr2, heterogeneous)Avoid for hindered ArBr
Solvent THFLow (Better solubility of RMgX)Preferred
Addition Fast / BolusVery High (High local [R-Br])Critical Fail
Addition Slow / DiluteLow (Mg is always in excess)Standard Protocol
Temp RefluxModerate Keep < 40°C if possible
Troubleshooting Logic Flow

Troubleshooting Figure 2: Decision Matrix for Hindered Grignard Troubleshooting Start Issue: Low Yield / Failure CheckInit Did reaction initiate? Start->CheckInit NoInit NO CheckInit->NoInit YesInit YES CheckInit->YesInit Activate 1. Dry Mg (Vac/Heat) 2. DIBAL-H or Iodine 3. Entrainment (1,2-dibromoethane) NoInit->Activate StillFail Still failing? Activate->StillFail Rieke Switch to Rieke Mg (See Module 4) StillFail->Rieke Coupling Problem: Dimerization (Wurtz)? YesInit->Coupling YesCouple YES: Ar-Ar formed Coupling->YesCouple Stalled Problem: Stalled Conversion? Coupling->Stalled FixCouple 1. Dilute (0.5M -> 0.2M) 2. Slow Addition (Syringe Pump) 3. Lower Temp YesCouple->FixCouple YesStall YES: Ar-Br remains Stalled->YesStall Turbo Switch to Knochel Exchange (iPrMgCl-LiCl) YesStall->Turbo

Module 4: The Nuclear Option (Rieke Magnesium)

User Query: "Nothing works. My substrate is essentially inert to Mg turnings, even with Turbo Grignard."

The Solution: Rieke Magnesium (Mg)*

When the lattice energy of commercial Mg turnings is too high, you must synthesize "Rieke Magnesium"—highly reactive, amorphous magnesium powder with a massive surface area, prepared in situ by reducing MgCl2 [4].

Protocol: Preparation of Rieke Mg

Safety Warning: Rieke Mg is pyrophoric. Handle strictly under Argon.

  • Components: Anhydrous MgCl2 (1.0 equiv), Lithium metal (2.0 equiv), Naphthalene (0.2 equiv - electron carrier), THF.

  • Reduction: Stir MgCl2, Li, and Naphthalene in THF at RT for 2-4 hours.

    • Visual: The solution turns dark green (Lithium Naphthalenide) then black (Active Mg suspension).

  • Reaction: Once the reduction is complete (black fine powder settles), add your hindered aryl bromide at 0°C.

  • Result: Reaction is usually instantaneous due to the extreme surface area and lack of oxide coating.

References
  • DIBAL-H Activation: Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906–910.

  • Entrainment Method: Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium.[5][7] Synthesis, 1981(08), 585-604.

  • Turbo Grignard (Knochel): Krasovskiy, A., & Knochel, P. (2004).[3][4][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[4] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Rieke Magnesium: Rieke, R. D., & Bales, S. E. (1974). Activated Metals.[2][5][8][9] IV. Preparation and Reactions of Highly Active Magnesium Metal. Journal of the American Chemical Society, 96(6), 1775–1781.

Sources

Troubleshooting

preventing homocoupling in Suzuki reactions of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket Topic: Preventing Homocoupling in 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Status: Open Assigned Specialist: Senior Application Scientist Substr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Ticket Topic: Preventing Homocoupling in 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Status: Open Assigned Specialist: Senior Application Scientist

Substrate Profile & Risk Assessment

Before troubleshooting, we must understand the specific challenges posed by your substrate: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene .

  • Steric Hindrance (High Risk): The 2-methyl group is ortho to the bromine. This creates significant steric bulk, hindering the approach of the Palladium catalyst during the Oxidative Addition (OA) step. Standard ligands (like PPh3) often fail here, leading to catalyst decomposition or side reactions.

  • Electronic Effects (Moderate Risk): The 3-cyclopropylmethoxy group is an electron-donating group (EDG). EDGs generally make the C-Br bond more electron-rich and stronger, further slowing down Oxidative Addition compared to electron-poor aryl halides.

  • Chemical Stability: The cyclopropylmethyl ether moiety is sensitive to strong acids (risk of ring-opening rearrangement). You must maintain basic or neutral conditions throughout the workup.

The Homocoupling Problem: Because the cross-coupling cycle is sluggish (due to the steric/electronic factors above), competitive side pathways become dominant. You are likely observing one of two distinct failures:

  • Target Homocoupling (Ar-Ar): The aryl bromide couples with itself (2Ar-Br

    
     Ar-Ar).
    
  • Boronic Homocoupling (B-B): The boronic acid partner consumes itself (2R-B(OH)2

    
     R-R), leaving your aryl bromide unreacted.
    

Diagnostic Workflow

Use this decision tree to identify which specific mechanism is ruining your yield.

TroubleshootingFlow Start Identify the Impurity Check1 Is the impurity a dimer of the Aryl Bromide (Ar-Ar)? Start->Check1 Check2 Is the impurity a dimer of the Boronic Acid (B-B)? Check1->Check2 No ResultArAr Issue: Reductive Homocoupling Cause: Catalyst Stalling / Disproportionation Check1->ResultArAr Yes ResultBB Issue: Oxidative Homocoupling Cause: Oxygen Leak / Slow Transmetallation Check2->ResultBB Yes SolutionArAr Fix: Switch to S-Phos Increase Catalyst Loading ResultArAr->SolutionArAr SolutionBB Fix: Degas Solvents Slow Addition of Boronic Acid ResultBB->SolutionBB

Figure 1: Diagnostic logic to determine the root cause of homocoupling based on impurity analysis.

Technical Q&A: Root Cause & Solutions

Q1: I am seeing the Ar-Ar dimer (Reductive Homocoupling). Why is this happening?

A: This is a symptom of a "stalled" catalytic cycle.

  • Mechanism: When the cross-coupling step (Transmetallation) is too slow due to the steric bulk of your 2-methyl group, the active Aryl-Pd(II)-Br species accumulates. Two of these species can undergo disproportionation or halide scrambling to form Ar-Pd(II)-Ar, which then reductively eliminates to form the homocouple (Ar-Ar).

  • The Fix: You need a ligand that accelerates Transmetallation and stabilizes the monomeric Pd species. S-Phos or X-Phos are the industry standards for ortho-substituted substrates.

Q2: I am seeing the Boron-Boron dimer (Oxidative Homocoupling). Why?

A: This is almost always caused by dissolved Oxygen.

  • Mechanism: Oxygen acts as an oxidant, facilitating the coupling of two boronic acid molecules (Glaser-type coupling logic) catalyzed by Palladium. This consumes your boronic acid equivalent, leaving your aryl bromide unreacted.

  • The Fix:

    • Degas rigorously: Sparging with Argon for 15 minutes is superior to simple vacuum/backfill cycles.

    • Sacrificial Excess: Increase Boronic Acid stoichiometry to 1.5–2.0 equivalents.

Q3: Which Catalyst System should I use for this specific hindered substrate?

A: Do not use Tetrakis (Pd(PPh3)4). It is too bulky and labile.

  • Recommended System: Pd(OAc)2 + S-Phos .

  • Why? S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a Buchwald ligand.

    • The cyclohexyl groups provide the bulk needed to force Reductive Elimination (forming the product).[1]

    • The methoxy group on the biaryl backbone interacts with the Pd center, stabilizing it and preventing the formation of inactive Pd-clusters (Palladium Black) which often cause reductive homocoupling.

Optimized Experimental Protocol

This protocol is designed specifically for 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene to minimize both types of homocoupling.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Bromide 1.0 equivLimiting Reagent
Boronic Acid 1.5 equivExcess compensates for potential B-B coupling
Pd(OAc)₂ 0.02 equiv (2 mol%)Pre-catalyst
S-Phos 0.04 equiv (4 mol%)Ligand (2:1 L:Pd ratio is critical)
K₃PO₄ 3.0 equivBase (Anhydrous or tribasic dodecahydrate)
Solvent Toluene : Water (10:[2]1)Biphasic system promotes rapid turnover
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd(OAc)₂ and S-Phos in a small amount of Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating active catalyst formation (

      
      ).
      
  • Main Setup:

    • Add the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq) to the reaction vessel.

    • Add the Toluene/Water solvent mixture. Note: Water is essential here to dissolve the inorganic base and facilitate the Suzuki mechanism.

  • Degassing (Critical Step):

    • Submerge a long needle connected to an Argon balloon/line directly into the solvent.

    • Bubble Argon vigorously for 15-20 minutes . Do not skip this.

  • Reaction:

    • Inject the pre-formed Catalyst solution (from Step 1) via syringe.

    • Heat the reaction to 80°C - 100°C . The steric hindrance of the 2-methyl group requires thermal energy to overcome the activation barrier for Oxidative Addition.

    • Monitor via HPLC/TLC after 2 hours.

  • Workup (Safety Note):

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate and wash with water.

    • WARNING: Do not use strong acids (like HCl) during the wash, as the cyclopropyl group is acid-sensitive. Use saturated NH₄Cl or water only.

Mechanistic Visualization

The diagram below illustrates how the S-Phos ligand facilitates the difficult cycle required by your hindered substrate, specifically preventing the "Stall" points that lead to homocoupling.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Difficult Step) Pd0->OxAdd + Ar-Br (Hindered) PdII_Ar Ar-Pd(II)-Br (Stalled Species) OxAdd->PdII_Ar TransMet Transmetallation (+ Boronic Acid) PdII_Ar->TransMet S-Phos Accelerates Side_ArAr Homocoupling (Ar-Ar) (If TM fails) PdII_Ar->Side_ArAr Disproportionation (Without S-Phos) PdII_Biaryl Ar-Pd(II)-Ar' TransMet->PdII_Biaryl Side_BB Homocoupling (B-B) (If O2 present) TransMet->Side_BB O2 Leak RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Steric Relief RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle showing where S-Phos prevents the "Stall" (Yellow Node) that leads to Ar-Ar homocoupling.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003).[5] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[5] Angewandte Chemie International Edition.

  • PubChem. (n.d.).[2] 1-Bromo-2-cyclopropyl-3-methoxy-4-methylbenzene (Compound Summary). National Library of Medicine.

Sources

Optimization

catalyst deactivation in cross-coupling of ortho-substituted bromobenzenes

Topic: Deactivation in Cross-Coupling of Ortho-Substituted Bromobenzenes Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deactivation in Cross-Coupling of Ortho-Substituted Bromobenzenes

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Case ID: ORTHO-PD-FAIL-001

Welcome & Executive Summary

Welcome to the . You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving an ortho-substituted bromobenzene has stalled or failed.

The Core Problem: Ortho-substituted bromobenzenes present a "Goldilocks" kinetic challenge. Unlike aryl chlorides (where Oxidative Addition is the hurdle), aryl bromides undergo Oxidative Addition (OA) readily. However, the resulting steric bulk at the Palladium center creates a bottleneck at the Transmetallation (TM) or Reductive Elimination (RE) stages.

The Consequence: The catalytic cycle slows down after OA. The long-lived Pd(II) intermediate, unable to find space to accept the nucleophile, becomes vulnerable to off-cycle deactivation pathways—specifically Halide-Bridged Dimerization and Protodehalogenation .

This guide provides the diagnostic tools to identify these failures and the protocols to engineer your way out of them.

Module 1: Diagnostic Triage

Before changing ligands, you must determine how the reaction is failing. Use this logic flow to diagnose the root cause.

Visual & Kinetic Indicators
SymptomProbable CauseMechanism
Reaction turns black rapidly Pd Agglomeration Ligand dissociation. The ligand is not bulky/electron-rich enough to stabilize the Pd(0) species.
Reaction stays pale/orange but stalls Dimer Formation Formation of stable, inactive

dimers due to stalled Transmetallation.
Starting material converts to Ar-H Protodehalogenation The Pd(II)-Ar species cannot transmetallate and instead scavenges a hydride (from solvent/base).
Stalls at ~20-30% conversion Product Inhibition The ortho-substituted product is chelating the Pd, preventing turnover.
The "Spike" Test Protocol

To distinguish between Catalyst Death and Product Inhibition.

  • Take an aliquot of the stalled reaction.

  • Add fresh catalyst (1–2 mol%) and fresh substrate (10% equivalent).

  • Monitor by HPLC/GC for 30 minutes.

Interpretation:

  • Activity Resumes: The original catalyst is DEAD (Deactivation/Dimerization). Action: Switch to Module 2.

  • No Activity: The catalyst is BLOCKED (Product Inhibition). Action: Change solvent polarity or use a scavenger.

Diagnostic Logic Flow (DOT Visualization)

DiagnosticFlow Start Reaction Stalled? CheckColor Check Solution Color Start->CheckColor Black Black Precipitate CheckColor->Black Yes Pale Pale / Clear / Orange CheckColor->Pale No DiagAgglo Diagnosis: Pd Agglomeration (Ligand too small) Black->DiagAgglo SpikeTest Perform 'Spike Test' (Add Fresh Cat) Pale->SpikeTest ResultYes Reaction Resumes SpikeTest->ResultYes Activity ResultNo Reaction Still Dead SpikeTest->ResultNo No Activity DiagDimer Diagnosis: Pd(II) Dimerization (Transmetallation Bottleneck) ResultYes->DiagDimer DiagInhib Diagnosis: Product Inhibition (Chelation) ResultNo->DiagInhib

Caption: Logic flow for diagnosing catalyst failure modes in cross-coupling.

Module 2: The Mechanism of Deactivation

Understanding the specific failure mode of ortho-bromides is critical.

The "Ortho" Trap

In standard cross-coupling, Oxidative Addition (OA) is often rate-limiting. For ortho-bromides, OA is fast. The problem arises at Transmetallation . The steric bulk of the ortho-substituent prevents the nucleophile (boronic acid/amine) from approaching the Pd center.

This leads to a build-up of the electrophilic Pd(II)-Ar intermediate. If this species waits too long, it dimerizes through the bromide bridges, forming a thermodynamically stable, inactive complex.

Deactivation Pathway Diagram

DeactivationCycle Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition [L-Pd(II)(Ar)(Br)] Pd0->OA_Complex Ar-Br (Fast) TM_State Transmetallation (Bottleneck!) OA_Complex->TM_State + Nu-M Dimer Inactive Dimer [Pd(Ar)(Br)]2 OA_Complex->Dimer Slow TM (Dimerization) Proto Protodehalogenation (Ar-H) OA_Complex->Proto + H source Product Product Ar-Nu TM_State->Product Reductive Elim. Product->Pd0 Regeneration

Caption: The catalytic cycle highlighting the "Dimer Trap" caused by slow transmetallation.

Module 3: Ligand Selection Strategy

For ortho-substituted substrates, you need ligands that are bulky (to enforce mono-ligation) but flexible (to allow the nucleophile to enter).

Comparative Ligand Performance Table
Ligand ClassTop CandidatesMechanism of ActionBest For...
Buchwald (Phosphines) SPhos, XPhos The biaryl backbone creates a "roof" over the Pd, preventing dimerization. The alkyl groups force reductive elimination.General ortho-substitution; Suzuki/Buchwald couplings.[1]
NHC (Carbenes) Pd-PEPPSI-IPent The bulky "IPent" wingtips are flexible. The pyridine "throw-away" ligand ensures rapid initiation.Tetra-ortho substitution; Extremely hindered substrates.
Bisphosphines dppf Large bite angle forces reductive elimination.Ortho-substituted Negishi couplings (Zinc reagents).

Recommendation:

  • Tier 1: Start with XPhos Pd G4 or SPhos Pd G4 . These precatalysts ensure a 1:1 L:Pd ratio, preventing the formation of inactive species from the start.

  • Tier 2: If XPhos fails, switch to Pd-PEPPSI-IPent . The NHC ligand binds tighter than phosphines, resisting dissociation at the high temperatures often required for hindered substrates.

Module 4: Troubleshooting Protocols
Protocol A: The "High-Heat / Slow-Dose" Method

Use this when you suspect Dimerization (Pale/Stalled reaction).

Rationale: High temperature increases the rate of Transmetallation (overcoming the steric barrier). Slow addition of the catalyst keeps the concentration of Pd(II) low, statistically reducing the chance of two Pd(II) species meeting to form a dimer.

  • Base/Solvent: Use K3PO4 (3.0 equiv) in Toluene/Water (10:1) . The biphasic system often helps interfacial transmetallation.

  • Temperature: Heat the substrate and base to 100°C before adding catalyst.

  • Catalyst Dosing: Dissolve your precatalyst (e.g., XPhos Pd G4, 2 mol%) in a small amount of toluene.

  • Addition: Add the catalyst solution dropwise over 30 minutes to the hot reaction mixture.

Protocol B: Scavenging for Protodehalogenation

Use this when you see Ar-H byproduct.

Rationale: Protodehalogenation often occurs because the transmetallation is too slow, and the Pd(II) species reacts with trace water or solvent protons.

  • Switch to Anhydrous Conditions: Move to a glovebox or strict Schlenk line.

  • Solvent Change: Switch from alcohols (Isopropanol/Ethanol) to Dioxane or THF . Alcohols are hydride sources.

  • Concentration: Increase the concentration of the Nucleophile (Boronic acid/Amine). Push the equilibrium toward Transmetallation rather than side-reactions.

References
  • Mechanistic Insight on Dimer Formation

    • Title: "Origins of the high activity of palladium catalysts containing bulky ligands."[2]

    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Pd-PEPPSI for Sterically Demanding Substrates

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:Chemistry – A European Journal (Organ Group)
    • Link:[Link]

  • Buchwald Ligand Design (SPhos/XPhos)

    • Title: "Universal Palladium Catalysts for the General and Selective Aryl
    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Protodehalogenation Mechanisms

    • Title: "Understanding the mechanism of protodehalogenation in Pd-c
    • Source:Organometallics[3][4]

    • Link:[Link]

For further assistance, please submit your raw HPLC data and reaction conditions to the Tier 2 Support Team.

Sources

Troubleshooting

challenges in the synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Technical Support Center: Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Ticket ID: #SYN-2024-BCPM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

Ticket ID: #SYN-2024-BCPM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Strategy

User Query: "I am facing challenges synthesizing 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene. Yields are inconsistent, and I see an impurity that is difficult to separate."

Technical Assessment: The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene presents a classic case of steric conflict in Williamson ether synthesis. The target molecule features a 1,2,3-substitution pattern on the benzene ring. The methyl group at position 2 is sandwiched between a bromine atom (pos 1) and the incoming ether linkage (pos 3). This creates significant steric hindrance, retarding the nucleophilic attack of the phenoxide on the alkylating agent.

Furthermore, the alkylating agent, (bromomethyl)cyclopropane , is prone to ring-opening rearrangements if activation energy is too high or conditions become acidic/radical-promoted.

Recommended Route: The "Golden Path" protocol utilizes a Cesium-Promoted Williamson Ether Synthesis . If this fails due to extreme steric locking, a Mitsunobu Inversion is the required alternative.

Standard Operating Procedure (The "Golden Path")

Objective: Alkylation of 3-bromo-2-methylphenol with (bromomethyl)cyclopropane.

ParameterSpecificationRationale (Expertise)
Substrate 3-Bromo-2-methylphenol (1.0 equiv)The nucleophile.[1]
Reagent (Bromomethyl)cyclopropane (1.2 - 1.5 equiv)Excess required due to volatility and potential elimination.
Base Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)Critical: The "Cesium Effect." The large ionic radius of Cs⁺ creates a "naked" phenoxide anion, significantly increasing nucleophilicity compared to K₂CO₃ in crowded systems [1].
Solvent DMF or NMP (Anhydrous)High dielectric constant promotes S_N2 mechanism.
Additive Potassium Iodide (KI) (0.1 equiv)Finkelstein Catalyst. Converts the alkyl bromide to a more reactive alkyl iodide in situ.
Temp 60°C - 75°CHigh enough to overcome sterics, low enough to prevent cyclopropyl ring opening (>90°C risks rearrangement).

Step-by-Step Protocol:

  • Charge: To a dry flask under N₂, add 3-bromo-2-methylphenol (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 mins. Observation: Mixture may turn yellow/orange as phenoxide forms.

  • Activation: Add KI (0.1 eq).

  • Addition: Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Reaction: Heat to 65°C. Monitor by HPLC/TLC every 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with H₂O (x3) to remove DMF. Crucial: Do not use acidic washes (HCl) as this may open the cyclopropyl ring of the product. Use sat. NH₄Cl if neutralization is needed.

Troubleshooting Guide (FAQ & Diagnostics)

Q1: The reaction stalls at 50-60% conversion. Should I add NaH?

A: Avoid Sodium Hydride (NaH) if possible. While NaH is a stronger base, it is "harder" and can promote the elimination of (bromomethyl)cyclopropane to methylenecyclopropane (a volatile gas), depleting your reagent.

  • Corrective Action:

    • Add another 0.5 eq of (bromomethyl)cyclopropane.

    • Add 0.2 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if solubility is an issue.

    • Ensure your DMF is dry; water kills the "naked" anion effect.

Q2: I see a major impurity (~10-15%) with the same mass but different retention time. What is it?

A: This is likely the Ring-Opened Homoallyl Ether (1-Bromo-3-(but-3-enyloxy)-2-methylbenzene).

  • Mechanism: Cyclopropylmethyl cations or radicals rearrange rapidly to the but-3-enyl (homoallyl) system. This occurs if:

    • The reaction temperature exceeds 90°C.[2][3][4]

    • There are traces of acid.

    • Radical initiators (like light or peroxides in old ether solvents) are present.

  • Fix: Keep T < 80°C. Degas solvents to remove O₂.

Q3: The product is oil and difficult to crystallize. How do I purify it?

A: These ethers are often low-melting solids or oils.

  • Purification: Silica gel chromatography is effective.

    • Eluent: Hexanes/EtOAc (Gradient 0%

      
       10%). The non-polar cyclopropyl group makes the product move significantly faster than the phenol.
      
    • Check: If the impurity from Q2 is present, use Silver Nitrate (AgNO₃) impregnated silica, which retards the migration of the alkene impurity (homoallyl ether) while allowing the cyclopropyl ether to pass [2].

Advanced Alternative: The Mitsunobu Protocol

If the Williamson ether synthesis fails due to the steric bulk of the ortho-methyl group, switch to the Mitsunobu reaction. This attacks the alcohol, not the halide, changing the steric trajectory.

Reagents:

  • 3-Bromo-2-methylphenol

  • Cyclopropylmethanol (Alcohol source)

  • Triphenylphosphine (PPh₃)

  • DIAD or DEAD (Azodicarboxylate)

Protocol Note: Order of addition is vital for hindered phenols. Premix PPh₃ and DIAD at 0°C to form the betaine before adding the phenol and alcohol. This prevents side reactions.[3]

Visualizations

Diagram 1: Synthesis Decision Matrix

SynthesisStrategy Start Start: 3-Bromo-2-methylphenol CheckSterics Assess Steric Hindrance (Ortho-Methyl Group) Start->CheckSterics RouteA Route A: Williamson Ether (Standard) CheckSterics->RouteA Primary Choice RouteB Route B: Mitsunobu (High Sterics) CheckSterics->RouteB If Route A Fails ConditionsA Cs2CO3, DMF, 65°C + KI (Finkelstein) RouteA->ConditionsA ConditionsB PPh3, DIAD, THF, 0°C Cyclopropylmethanol RouteB->ConditionsB ResultSuccess Target Product: 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene ConditionsA->ResultSuccess T < 80°C ResultImpurity Impurity: Homoallyl Ether (Ring Open) ConditionsA->ResultImpurity T > 90°C or Acid ConditionsB->ResultSuccess Preferred for crowded phenols

Caption: Decision tree for selecting the optimal synthetic pathway based on steric constraints and impurity risks.

Diagram 2: Impurity Formation Mechanism (Ring Opening)

RingOpening Reagent (Bromomethyl)cyclopropane Intermediate Cyclopropylmethyl Cation/Radical Reagent->Intermediate Ionization/Radical Gen Rearranged Homoallyl Cation (But-3-enyl) Intermediate->Rearranged Rearrangement (Thermodynamic Sink) Product Target: O-Cyclopropylmethyl Ether Intermediate->Product Rapid Trapping (S_N2) Impurity Impurity: O-Homoallyl Ether Rearranged->Impurity Reaction with Phenol

Caption: Mechanistic pathway showing how high energy or radical conditions lead to the ring-opened homoallyl impurity.

References

  • Finkelstein, H. (1910). "Preparation of organic iodides from the corresponding bromides and chlorides." Ber. Dtsch. Chem. Ges., 43, 1528.
  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425–447.

  • Didiuk, M. T., et al. (1998). "Cesium Carbonate Promoted Alkylation of Phenols." Journal of the American Chemical Society, 120(32), 8253. (Establishes the "Cesium Effect").
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Patent Reference: US20110003838A1. "Synthesis of p38 MAP kinase inhibitors." (Describes the specific synthesis of 1-bromo-3-(cyclopropylmethoxy)-2-methylbenzene intermediates).

Sources

Optimization

Technical Support Center: Impurity Management in Cyclopropylmethyl Ether Bromination

Status: Active Lead Scientist: Senior Application Specialist Topic: Managing Cyclopropylcarbinyl Rearrangement & Byproducts Last Updated: February 20, 2026 Introduction: The "Ring is King" Philosophy Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Topic: Managing Cyclopropylcarbinyl Rearrangement & Byproducts Last Updated: February 20, 2026

Introduction: The "Ring is King" Philosophy

Welcome to the technical support hub for cyclopropylmethyl (CPM) chemistry. If you are here, you are likely facing the classic dilemma of this substrate: The Cyclopropylcarbinyl Rearrangement.

Whether you are cleaving a cyclopropylmethyl ether to an alkyl bromide or attempting electrophilic aromatic substitution on a CPM-protected phenol, the cyclopropyl ring acts as a "loaded spring." Under acidic or radical conditions, it releases strain energy (


 27.5 kcal/mol) to ring-open, generating homoallylic impurities that are often inseparable by standard chromatography.

This guide prioritizes kinetic control to preserve the ring.

Module 1: Diagnostic Framework

Q: My NMR shows a complex multiplet around 5.8 ppm and 5.0 ppm. What is this?

A: This is the signature of the Homoallyl Bromide (4-bromo-1-butene) impurity.

You have triggered the ring-opening pathway. The cyclopropylmethyl cation (or radical) has rearranged.[1]

  • 
     5.8 ppm:  Internal vinylic proton (
    
    
    
    ).
  • 
     5.0 ppm:  Terminal vinylic protons (
    
    
    
    ).
  • Check: Look for a triplet around

    
     3.4 ppm (
    
    
    
    ), distinct from the doublet of the desired cyclopropylmethyl bromide (
    
    
    3.3 ppm).
Q: I see a new triplet appearing in my product, but no alkene signals. Is my product pure?

A: Likely not. You may have formed Cyclobutyl Bromide . The cyclopropylcarbinyl cation exists in equilibrium with the cyclobutyl cation. If the trap (bromide) attacks the ring-expanded cation, you get the cyclobutyl impurity. This is often difficult to separate by distillation due to boiling point similarities.

Module 2: The Chemistry of Failure (Mechanism)

To defeat the impurity, you must understand its origin. The rearrangement is driven by the delocalization of the positive charge (or radical) into the strained Walsh orbitals of the cyclopropane ring.

Visualization: The Rearrangement Cascade

The following diagram maps the "Danger Zone" where the desired pathway competes with thermodynamic relaxation (ring opening).

CPM_Rearrangement Start Cyclopropylmethyl Ether/Alcohol Activation Activated Complex (Protonated/Lewis Acid) Start->Activation Acid/Lewis Acid CPM_Cation Cyclopropylmethyl Cation (Intermediate) Activation->CPM_Cation Leaving Group Departure Desired Cyclopropylmethyl Bromide (Target) CPM_Cation->Desired Kinetic Trap (Fast) SN2-like RingOpen Homoallyl Cation CPM_Cation->RingOpen Rearrangement (Thermodynamic) Impurity2 Cyclobutyl Bromide CPM_Cation->Impurity2 Ring Expansion Impurity1 4-Bromo-1-butene (Homoallyl Bromide) RingOpen->Impurity1 Br- Attack

Caption: The bifurcation of the cyclopropylmethyl cation. Success depends on trapping the cation faster than it rearranges.

Module 3: Protocol Optimization

Q: I am using or . Why are my yields low?

A: These reagents are "Hard" acid sources.

  • 
    :  The high acidity protonates the ether/alcohol, generating a discrete cation that has a long enough lifetime to rearrange.
    
  • 
    :  While better, it generates 
    
    
    
    in situ as a byproduct.

Recommendation: Switch to "Soft" Bromination methods that minimize cationic character.

Protocol A: The Appel Reaction (Gold Standard for CPM)

Uses Carbon Tetrabromide (


) and Triphenylphosphine (

). This proceeds via an

mechanism on the phosphonium intermediate, avoiding the free cation.

Step-by-Step:

  • Dissolve 1.0 eq of Cyclopropylmethanol (or hemiacetal) and 1.1 eq of

    
     in dry DCM at 0°C.
    
  • Add 1.1 eq of

    
     portion-wise (solid) or dropwise (solution) over 30 mins.
    
    • Critical: Keep T < 5°C. Exotherms increase rearrangement risk.

  • Stir at 0°C for 1-2 hours. Do not reflux.

  • Quench with saturated

    
    .
    
Protocol B: The NBS/DMS Complex (The Odorless Alternative)

If you want to avoid


 (toxicity) and massive 

waste, use the Corey-Kim related sulfonium method.
  • Prepare Complex: Add DMS (1.2 eq) to NCS or NBS (1.1 eq) in DCM at 0°C. A white precipitate forms.

  • Add Substrate: Add your CPM alcohol/ether dropwise at -10°C.

  • Warm: Allow to warm to RT. The displacement is highly

    
     selective.
    
Q: I must cleave a methyl ether ( ) to a bromide ( ). destroyed my ring. What now?

A:


 is a strong Lewis acid that coordinates to the ether oxygen, creating a leaving group that departs to form the cation.[2]
Fix:  Use Boron Trichloride (

) with Tetrabutylammonium Iodide (TBAI)
.
  • 
     is a weaker Lewis acid.
    
  • Iodide is a better nucleophile (

    
    ) than bromide.
    
  • This cleaves the ether to the iodide (softer, less rearrangement). You can then Finkelstein exchange to bromide if absolutely necessary, or use the iodide directly.

Module 4: Post-Reaction Cleanup (TPPO Removal)

Q: The Appel reaction worked, but I have 50% Triphenylphosphine Oxide (TPPO) in my product. Chromatography is failing.

A: TPPO streaks on silica and co-elutes with polar compounds. Do not rely on columns. Use Precipitation Chelation .

The


 Method (Scalable & Cheap): 
TPPO forms a 2:1 complex with Zinc Chloride that is insoluble in ether/ethanol.
ParameterSpecification
Reagent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Anhydrous)
Stoichiometry 2.0 - 3.0 equivalents relative to TPPO
Solvent Ethanol or Ethyl Acetate
Action Stir crude mixture with

for 2 hours at RT.
Result White precipitate

forms.[3]
Filtration Filter off solid.[3][4] Product remains in filtrate.[3]

Visual Workflow for Purification:

TPPO_Removal Crude Crude Mixture (Product + TPPO) AddZn Add ZnCl2 (2 eq) in Ethanol Crude->AddZn Complex Formation of Insoluble (TPPO)2-ZnCl2 Complex AddZn->Complex Filter Filtration Complex->Filter Solid Solid Waste (TPPO Complex) Filter->Solid Filtrate Filtrate (Pure Product) Filter->Filtrate

Caption: Chromatography-free removal of Triphenylphosphine oxide using Zinc Chloride complexation.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[5] Cyclopropylcarbinyl Rearrangement in the Reaction of Cyclopropylcarbinylamine with Nitrous Acid. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][6] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Furukawa, N., et al. (1986). Chlorination of Alcohols using N-Chlorosuccinimide and Dimethyl Sulfide.[7] Chemical and Pharmaceutical Bulletin, 34(3), 1362-1365. (Basis for NBS/DMS protocols).

Disclaimer: This guide assumes standard laboratory safety protocols. Brominating agents are toxic and corrosive. Always work in a fume hood.

Sources

Troubleshooting

work-up procedure for removing palladium catalyst from reaction mixture

Current Status: Operational | Topic: Work-up Procedures for Pd Catalyst Removal Welcome to the Technical Support Center. This guide is designed for process chemists and researchers encountering difficulties with residual...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Work-up Procedures for Pd Catalyst Removal

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers encountering difficulties with residual palladium in pharmaceutical intermediates and APIs. It moves beyond basic textbook advice to address the kinetic and thermodynamic realities of metal scavenging.

Part 1: Diagnostic Triage

Start Here. Do not randomly select a cleanup method. The efficiency of palladium removal is dictated by the oxidation state of the metal (


 vs 

) and the ligating ability of your product.
The "Quick-Fix" Decision Matrix
ScenarioPrimary RecommendationSecondary Recommendation
High Pd Load (>1000 ppm), Non-Polar Solvent Activated Carbon (Darco KB-B)Silica-Thiol Scavengers
Trace Pd (<500 ppm), Precious Product Functionalized Silica (Si-Thiol/TMT)Polymer-bound Thiols
Pd is Colloidal (Black mixture) Oxidation + Scavenger Celite Filtration + Carbon
Product is a Lewis Base (Amine/Pyridine) Strong Chelation (Si-TMT or DMT)Aqueous NAC Wash
Large Scale (>1 kg) Crystallization (if possible)Activated Carbon

Part 2: Standard Operating Procedures (SOPs)

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best for: High-value APIs, late-stage synthesis, and preventing yield loss.

Mechanism: These scavengers use "Soft-Soft" Acid-Base theory. Sulfur ligands (Thiols, Thioureas) covalently bonded to silica have a higher affinity for Pd than most nitrogen/oxygen-containing APIs.

Protocol:

  • Loading Calculation: Determine residual Pd content (via ICP-MS or theoretical max). Add scavenger at 10 equivalents relative to Pd (or 5-10 wt% relative to product if Pd content is unknown).

  • Solvent Compatibility: Ensure the solvent swells the resin (if polymer-based) or allows good dispersion (if silica-based). THF, DCM, EtOAc, and MeOH are ideal.

  • The "Heat and Time" Rule:

    • Critical Step: Do not just stir at room temperature. Heat the mixture to 50–60°C for 4–12 hours . Scavenging is a surface-contact kinetic process; heat significantly improves the rate of adsorption.

  • Filtration: Filter through a 0.45 µm membrane or a sintered glass funnel.

    • Tip: Use a small pad of Celite on top of the filter to catch fine silica particles.

  • Wash: Wash the filter cake with the reaction solvent to recover entrained product.[1]

Method B: Activated Carbon (The Budget Option)

Best for: Early-stage intermediates, large-scale commodity chemicals.

Mechanism: Physisorption into micropores. Warning: Carbon is non-selective. It will adsorb your product if the ratio is too high.

Protocol:

  • Selection: Use Darco KB-B or Ecosorb . These are chemically activated and have pore structures optimized for organometallics.

  • Dosage: Add 10–20 wt% carbon relative to the substrate.

  • Digestion: Stir at reflux or near-boiling for >1 hour.

  • Filtration:

    • Critical Step: Carbon fines are notorious for passing through filters. Use a double-pad of Celite/Diatomaceous Earth .

    • Troubleshooting: If the filtrate is grey, you have carbon breakthrough. Refilter through a 0.22 µm membrane.

Method C: Chelation Extraction (The Liquid-Liquid Option)

Best for: Products stable to aqueous basic conditions.

Protocol:

  • Dissolve the crude mixture in a water-immiscible solvent (EtOAc, DCM).

  • Prepare a 5% aqueous solution of N-Acetylcysteine (NAC) or Sodium Trimercaptotriazine (TMT) .

    • Note: Adjust pH to 8–9 for optimal thiolate formation.

  • Stir the biphasic mixture vigorously for 30 minutes. The aqueous layer should turn dark/red (Pd-complex).

  • Separate layers and repeat if necessary.

Part 3: Troubleshooting & FAQs

Q1: I used a scavenger, but my Pd levels are still >50 ppm. Why?

Diagnosis: This is usually a kinetic issue or competitive binding .

  • The Fix: Did you heat it? Scavenging at Room Temp (RT) is often ineffective for stable Pd-ligand complexes. Increase temp to 60°C.

  • The Fix: Your API might be a better ligand than the scavenger (e.g., contains pyridines or thioethers). Switch to a "Stronger" scavenger like Si-DMT (Dimercaptotriazine) or MP-TMT .

Q2: The reaction mixture is black (Colloidal Pd) and clogs the filter.

Diagnosis: You have


 nanoparticles. These are "greasy" and pass through standard silica.
  • The Fix: You must oxidize the Pd to make it soluble/bindable. Add a mild oxidant (open to air, or add trace charcoal) to encourage aggregation, then filter through Celite. Alternatively, use SiliaMetS® Thiol , which is effective for

    
    .
    
Q3: I lost 20% of my yield using Activated Carbon.

Diagnosis: Non-specific adsorption.

  • The Fix: You used too much carbon or the wrong type. Switch to Ecosorb C-941 , which is designed to minimize product loss. Alternatively, switch to silica-based scavengers (Method A), which have negligible product binding.

Q4: Can I just crystallize the product to remove Pd?

Diagnosis: Risky.[2]

  • The Reality: Pd complexes often have similar solubility profiles to organic intermediates and can occlude within the crystal lattice.

  • The Fix: Perform a "Scavenger Crystallization." Add Si-Thiol during the dissolution step of recrystallization, hot filter to remove the scavenger, then cool to crystallize.

Part 4: Comparative Data: Scavenger Selectivity

Scavenger TypeFunctional GroupTarget Pd SpeciesRelative CostSelectivity (Yield Protection)
Activated Carbon N/A (Pores)

,

$Low
Si-Thiol Propylthiol

,


$
High
Si-TMT Trimercaptotriazine

(High Affinity)

Very High
Si-Diamine Ethylenediamine


Moderate (Binds acid sensitive APIs)
N-Acetylcysteine Thiol/Carboxylic Acid

$High (Aqueous only)

Part 5: Visualizations (Workflows)

Diagram 1: Scavenger Selection Decision Tree

Pd_Removal_Decision Start Start: Reaction Complete High Pd Levels Check_State Check Pd State & Product Solubility Start->Check_State Is_Colloidal Is Pd Colloidal? (Black/Nanoparticles) Check_State->Is_Colloidal Is_Soluble Is Pd Soluble/Complexed? Check_State->Is_Soluble Carbon_Route Activated Carbon (Darco KB-B) Is_Colloidal->Carbon_Route Cost effective Scavenger_Route Functionalized Silica (Si-Thiol/TMT) Is_Colloidal->Scavenger_Route High Value API (Use Si-Thiol) Product_Sensitive Is Product Acid/Base Sensitive? Is_Soluble->Product_Sensitive Aq_Wash Aqueous Wash (NAC/TMT) Product_Sensitive->Scavenger_Route Yes (Neutral pH) Product_Sensitive->Aq_Wash No (Stable to extraction)

Caption: Decision matrix for selecting the appropriate Palladium removal technique based on metal state and product stability.

Diagram 2: Solid-Supported Scavenging Workflow

Scavenging_Workflow Step1 1. Assessment Measure Initial Pd (ppm) Step2 2. Dosing Add 5-10 wt% Scavenger Step1->Step2 Step3 3. Digestion Heat to 50°C for 4-12h Step2->Step3 Kinetic Control Step4 4. Filtration 0.45µm Filter / Celite Step3->Step4 Step5 5. Analysis ICP-MS Check Step4->Step5 Fail > Limit? Re-treat with TMT Step5->Fail Fail (>10ppm)

Caption: Step-by-step workflow for solid-supported metal scavenging, emphasizing the critical digestion phase.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][4] Advanced Synthesis & Catalysis, 346(8), 889–900.[4] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[5] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[2][6] Are metal scavengers better than carbon? Biotage Blog. Link

  • Sigma-Aldrich. (2023). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[7] Technical Article. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene via ¹H NMR Spectroscopy

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Proton Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary and powerful tool for the structural elucidation of organic compounds.[1] This guide provides an in-depth, experience-driven protocol for the validation of the molecular structure of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, a compound featuring a unique combination of aromatic and aliphatic moieties. We will delve into the theoretical prediction of its ¹H NMR spectrum, detail a robust experimental workflow, and outline the logical process of interpreting the resulting data to achieve definitive structural confirmation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a critical analysis of the target structure allows us to predict the ¹H NMR spectrum. This predictive exercise is foundational to the validation process, as it establishes a clear set of expectations to which the experimental data will be compared. The key parameters we analyze are the chemical shift (δ), integration, and splitting pattern (multiplicity) for each unique proton environment in the molecule.[2]

The structure of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene presents four distinct sets of proton signals:

  • Aryl Methyl Protons (H_d): The methyl group attached to the benzene ring.

  • Cyclopropylmethoxy Protons (H_e, H_f, H_g): The protons of the methylene bridge and the cyclopropyl ring.

  • Aromatic Protons (H_a, H_b, H_c): The three protons on the trisubstituted benzene ring.

Based on established principles of NMR spectroscopy, including the effects of electronegativity, shielding/deshielding, and spin-spin coupling, we can anticipate the following spectral characteristics[3][4][5]:

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale for Prediction
H_a ~7.15 - 7.251HDoublet (d)Ortho-coupled to H_b. Located in the typical aromatic region.[6]
H_b ~6.70 - 6.801HTriplet (t) or Doublet of Doublets (dd)Ortho-coupled to both H_a and H_c.[6]
H_c ~6.95 - 7.051HDoublet (d)Ortho-coupled to H_b.
H_d (-CH₃) ~2.20 - 2.403HSinglet (s)Isolated methyl group with no adjacent protons, resulting in a single peak.[1]
H_e (-OCH₂-) ~3.80 - 3.902HDoublet (d)Deshielded by the adjacent oxygen atom. Split by the single methine proton (H_f) of the cyclopropyl group.[7]
H_f (-CH-) ~1.20 - 1.401HMultiplet (m)Complex splitting due to coupling with both the -OCH₂- protons (H_e) and the cyclopropyl methylene protons (H_g).
H_g (cyclo-CH₂) ~0.60 - 0.702HMultiplet (m)Located in the highly shielded upfield region, characteristic of cyclopropyl protons.
H_g' (cyclo-CH₂) ~0.30 - 0.402HMultiplet (m)Diastereotopic to H_g, resulting in a separate, complex signal in the shielded region.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the correct setup of the spectrometer.[8] The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural validation.

Sample Preparation

The objective is to create a homogeneous, particle-free solution, as impurities or undissolved material can severely degrade the quality of the magnetic field (shimming) and broaden spectral lines.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar organic compounds due to its excellent dissolving power and relatively clean spectral window.[10][11]

  • Sample Concentration: Accurately weigh 5-10 mg of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene. While more sample increases signal-to-noise, overly concentrated samples can lead to line broadening.[9][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial before transferring it to the NMR tube. This ensures complete dissolution, which can be difficult to achieve within the confines of the tube itself.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[13]

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This filtration step removes any particulate matter. The final sample height should be approximately 4-5 cm.[8][11]

NMR Spectrometer Setup and Acquisition

For this analysis, a 400 MHz (or higher) spectrometer is recommended to ensure adequate signal dispersion, particularly for resolving the complex splitting patterns in the aromatic and cyclopropyl regions.

  • Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field. Automated or manual shimming procedures are then used to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Key Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is typically sufficient for routine ¹H NMR, balancing signal intensity with a faster relaxation time.

    • Acquisition Time: ~2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve an excellent signal-to-noise ratio.

Data Interpretation: A Step-by-Step Validation Workflow

With the processed spectrum in hand, the validation process involves a systematic comparison of the experimental data against our predictions. Each piece of information—chemical shift, integration, and multiplicity—serves as a piece of evidence to confirm the molecular structure.[2][14]

Workflow for Structural Validation

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz) cluster_interp 3. Spectral Interpretation P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.7 mL CDCl3 + TMS P1->P2 P3 Filter into NMR Tube P2->P3 A1 Lock & Shim P3->A1 A2 Acquire FID (16 Scans) A1->A2 A3 Process Data (FT, Phase, Baseline) A2->A3 I1 Assign Signals: Shift, Integration, Multiplicity A3->I1 I2 Compare to Predicted Spectrum I1->I2 I3 Confirm Connectivity via Splitting Patterns I2->I3 V1 Structure Validated I3->V1 All signals match? V2 Structure Invalid or Impure I3->V2 Mismatch Detected

Caption: Workflow for ¹H NMR structural validation.

  • The Aliphatic Region (δ 0.0 - 4.0 ppm):

    • Cyclopropyl Protons (H_g, H_g', H_f): Look for the characteristic highly shielded (upfield) signals between 0.3 and 1.4 ppm. The presence of complex multiplets integrating to 2H, 2H, and 1H respectively is a strong confirmation of the cyclopropyl moiety.

    • Aryl Methyl Protons (H_d): A sharp singlet integrating to 3H should appear around 2.2-2.4 ppm. Its singlet nature confirms it has no adjacent proton neighbors.[1]

    • Methylene Bridge Protons (H_e): A doublet integrating to 2H is expected around 3.8-3.9 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[7] The doublet splitting pattern is a crucial piece of evidence, confirming its proximity to the single methine proton (H_f) of the cyclopropyl ring.

  • The Aromatic Region (δ 6.5 - 7.5 ppm):

    • The signals in this region are definitive proof of the 1,2,3-trisubstitution pattern on the benzene ring.[6] We expect to see three distinct signals, each integrating to 1H.

    • The splitting pattern should correspond to a system of three adjacent protons: a doublet, a triplet (or doublet of doublets), and a second doublet.[6] Analyzing the coupling constants (J-values) can further confirm the ortho-relationships between these protons.

Comparative Analysis and Advanced Confirmation

While ¹H NMR is exceptionally informative, its data can be powerfully complemented by other NMR techniques for absolute certainty, especially in complex cases.

  • ¹³C NMR Spectroscopy: This technique would confirm the number of unique carbon environments in the molecule (predicted to be 11). The chemical shifts would differentiate between sp³-hybridized carbons (methyl, methylene, methine) and sp²-hybridized aromatic carbons.

  • 2D NMR (COSY & HSQC):

    • A COSY (Correlation Spectroscopy) experiment would show direct correlations between coupled protons. For instance, it would visually confirm the coupling between the -OCH₂- protons (H_e) and the cyclopropyl methine proton (H_f), and among the three aromatic protons (H_a, H_b, H_c).

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Conclusion

The structural validation of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene by ¹H NMR spectroscopy is a logical and self-validating process. By first predicting the spectrum based on fundamental principles and then systematically comparing it with high-quality experimental data, one can achieve an exceptionally high degree of confidence. The congruence of the observed chemical shifts, the precise whole-number integration ratios, and the specific splitting patterns provides a unique spectral fingerprint. When every predicted signal is accounted for in the experimental spectrum, the structure is considered validated. This methodical approach, grounded in both theory and meticulous experimental practice, exemplifies the scientific integrity required in modern chemical research.

References

  • StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • OpenOChem Learn. Interpreting HNMR. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. Available at: [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • University of Puget Sound. Short Summary of ¹H-NMR Interpretation. Available at: [Link]

  • Pople, J. A., Bernstein, H. J., & Schneider, W. G. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • YouTube. (2021). Analyzing Partial Structure in the Aromatic Region (¹H NMR). Chemistry with Caroline. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • nmrdb.org. Simulate and predict NMR spectra. Available at: [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

The Ortho-Substituted Aryl Bromide Challenge: A Comparative Guide to Catalytic Cross-Coupling

For researchers, synthetic chemists, and professionals in drug development, the reliable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to molecular construction. Palladium-catalyzed cros...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the reliable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to molecular construction. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor. However, the introduction of steric hindrance, particularly in the form of ortho-substituents on aryl bromide substrates, presents a significant and often frustrating challenge. This guide offers an in-depth comparative analysis of catalytic systems designed to overcome this "ortho-challenge," providing field-proven insights, supporting experimental data, and detailed protocols to empower researchers in this demanding area of synthesis.

The "Ortho" Challenge: More Than Just Crowding

The diminished reactivity of ortho-substituted aryl bromides is not merely a matter of physical obstruction. The steric bulk directly influences the kinetics and thermodynamics of the key step in most cross-coupling catalytic cycles: oxidative addition . An ortho-substituent can electronically deactivate the C-Br bond and, more critically, sterically impede the approach of the low-valent palladium(0) catalyst, thereby increasing the activation energy of this crucial bond-breaking and bond-forming step.[1]

Conventional palladium catalysts, often employing simple phosphine ligands like triphenylphosphine, frequently fail or provide disappointingly low yields with these substrates. The challenge, therefore, lies in the rational design and selection of catalyst systems—specifically the ligand—that can create a metallic center both reactive enough to activate the hindered C-Br bond and sterically accommodating to facilitate the subsequent steps of the catalytic cycle.

The Rise of Bulky, Electron-Rich Ligands: A Paradigm Shift

The breakthrough in coupling sterically hindered substrates came with the development of a new generation of phosphine ligands. Pioneered by groups like Buchwald and Hartwig, these ligands are characterized by two key features:

  • Steric Bulk: Large substituents on the phosphorus atom (e.g., tert-butyl, cyclohexyl) and on the biaryl backbone (e.g., isopropyl, methoxy groups) promote the formation of highly reactive, monoligated L-Pd(0) species in solution. These 12-electron complexes are more coordinatively unsaturated and thus more reactive towards the hindered aryl bromide.

  • Electron-Donating Ability: These ligands are electron-rich, which increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the "push" into the σ* orbital of the C-Br bond, lowering the barrier for oxidative addition.

This section will compare the performance of catalyst systems built around these advanced ligands in three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling: Forging Hindered C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. When faced with a di-ortho-substituted aryl bromide, the choice of ligand is critical.

dot

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Rate-Limiting for hindered Ar-Br) TM_Complex L-Pd(II)(Ar)(Ar') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination Base_Activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Base_Activation->TM_Complex ArBr ortho-Substituted Ar-Br ArBr->OA_Complex ArBOH2 Ar'B(OH)₂

Caption: The Suzuki-Miyaura catalytic cycle for ortho-substituted aryl bromides.

Performance Data:

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of sterically demanding aryl bromides.

EntryAryl BromideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-1,3,5-triisopropylbenzeneCyclohexylboronic acid[PdCl(C3H5)]2 / AntPhosK3PO4Toluene1101285[2]
22-BromotoluenePhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O1001295[3]
31-Bromo-2-isopropylbenzene4-Methoxyphenylboronic acidPd2(dba)3 / XPhosK3PO4Dioxane801892[4]
42-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(OAc)2 / P(t-Bu)3K3PO4TolueneRT298[5]
52-Bromo-6-methoxynaphthalenePhenylboronic acid[Pd(C3H5)Cl]2 / TedicypK2CO3DMF1302088[6]

Analysis and Causality:

  • Buchwald Ligands (SPhos, XPhos): These ligands consistently provide high yields for a range of mono-ortho-substituted substrates (Entries 2 & 3). Their biaryl backbone provides a scaffold for bulky, electron-donating groups that create a highly active catalytic center.

  • CataCXium A / AntPhos (Entry 1): For extremely hindered substrates like 2-bromo-1,3,5-triisopropylbenzene, ligands with unique steric profiles like AntPhos are required. The rigid anthracenyl moiety of AntPhos is thought to prevent catalyst decomposition pathways like β-hydride elimination, which becomes more prevalent with sterically demanding substrates.[2]

  • Simple Trialkylphosphines (P(t-Bu)3, Entry 4): In some cases, a very bulky yet simple phosphine can be highly effective, even at room temperature. The key is the large cone angle and strong electron-donating character of the ligand, promoting a fast oxidative addition.

  • Chelating Phosphines (Tedicyp, Entry 5): The tetraphosphine ligand Tedicyp demonstrates that high yields can be achieved even at elevated temperatures with challenging substrates, showcasing the stability this ligand imparts to the palladium center.[6]

Buchwald-Hartwig Amination: Constructing Hindered C-N Bonds

The formation of C(sp²)-N bonds from ortho-substituted aryl bromides is crucial for the synthesis of many pharmaceuticals. The mechanism shares the initial oxidative addition challenge with the Suzuki coupling, followed by amine coordination, deprotonation, and reductive elimination.

Performance Data:

EntryAryl BromideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-BromotolueneMorpholinePd(OAc)2 / XPhosNaOt-BuToluene10095[7]
21-Bromo-2-isopropylbenzeneAnilinePd2(dba)3 / RuPhosNaOt-BuToluene8094[4]
32-Bromo-1,3-dimethylbenzeneBenzylaminePd(OAc)2 / BINAPNaOt-BuToluene10085[8]
42-BromoanisoleN-Methylaniline[Pd(allyl)Cl]2 / t-BuXPhosNaOt-BuToluene11098[4]

Analysis and Causality:

  • XPhos and RuPhos (Entries 1, 2, 4): These second- and third-generation Buchwald ligands are exceptionally effective. The dialkylbiarylphosphine structure is finely tuned to accelerate both the initial oxidative addition and the final, often difficult, reductive elimination step. The use of the even more sterically demanding t-BuXPhos can be beneficial for particularly challenging couplings (Entry 4).[4]

  • BINAP (Entry 3): While often considered a first-generation ligand for this transformation, the bidentate nature of BINAP can still provide good yields, particularly with primary amines. It is believed to prevent the formation of inactive palladium dimers after oxidative addition.[8][9]

  • The Role of the Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is almost universally required. Its function is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which is essential prior to reductive elimination.

Heck Reaction: Vinylation of Hindered Systems

The Heck reaction, the coupling of an aryl halide with an alkene, is notoriously sensitive to steric hindrance. The key migratory insertion step can be slow, and side reactions are common. Catalyst selection is therefore paramount.

Performance Data:

EntryAryl BromideAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-Bromo-1,3,5-trimethylbenzenePent-4-en-2-ol[Pd(C3H5)Cl]2 / TedicypK2CO3DMF13098 (TON 4900)[6]
22-Bromotoluenen-Butyl acrylatePd(OAc)2 / P(o-tolyl)3NaOAcDMF14089[10]
31-Bromo-4-tert-butylbenzeneStyrenePd(OAc)2 / NHC (IMes)K2CO3DMF/H2O8095[10]

Analysis and Causality:

  • Chelating Ligands (Entry 1): The high stability imparted by the tetraphosphine ligand Tedicyp allows for reactions at high temperatures, which is often necessary to overcome the activation barriers in Heck couplings of hindered substrates. This system achieves an exceptionally high turnover number (TON).[6]

  • Triarylphosphines (Entry 2): While generally less effective for hindered substrates, ligands like tri(o-tolyl)phosphine can still be successful, particularly with activated alkenes like acrylates.

  • N-Heterocyclic Carbenes (NHCs, Entry 3): NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors, forming very stable and highly active palladium complexes. Their thermal stability makes them well-suited for Heck reactions that require elevated temperatures.

Experimental Protocols: A Self-Validating System

Adherence to a detailed, reproducible protocol is the cornerstone of scientific integrity. The following procedures are representative of best practices for handling these challenging substrates.

Protocol: Suzuki-Miyaura Coupling of 2-Bromotoluene with Phenylboronic Acid

dot

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation A Weigh 2-Bromotoluene (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) into a flame-dried Schlenk flask. B Seal flask with a septum. A->B C Evacuate and backfill with Argon (3 cycles). B->C D Add degassed Toluene (4 mL) and Water (1 mL) via syringe. C->D E Immerse flask in a preheated oil bath at 100 °C. D->E F Stir vigorously for 12 hours. E->F G Cool reaction to room temperature. F->G H Dilute with Ethyl Acetate (20 mL) and Water (10 mL). G->H I Separate layers. Extract aqueous layer with Ethyl Acetate (2x10 mL). H->I J Combine organic layers, wash with brine, and dry over Na₂SO₄. I->J K Filter and concentrate in vacuo. J->K L Purify by flash column chromatography (Hexanes). K->L

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous, degassed Toluene (4 mL)

  • Degassed deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a rubber septum and replace the atmosphere with an inert gas by evacuating and backfilling with argon (repeat this cycle three times).

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12 hours).

  • Once complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-1,1'-biphenyl.

Protocol: Heck Reaction of 2-Bromo-1,3,5-trimethylbenzene

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (1.0 mmol, 1.0 equiv)

  • Pent-4-en-2-ol (2.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • [Pd(allyl)Cl]₂ (0.005 mmol, 0.5 mol%)

  • Tedicyp (0.01 mmol, 1 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with [Pd(allyl)Cl]₂ and Tedicyp. Add DMF (1 mL) and stir for 10 minutes to form the catalyst.

  • To a separate, oven-dried Schlenk flask, add 2-bromo-1,3,5-trimethylbenzene and potassium carbonate.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add the remaining DMF (4 mL) and pent-4-en-2-ol via syringe.

  • Add the pre-formed catalyst solution to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 130 °C and stir vigorously for 20 hours.

  • After cooling to room temperature, quench the reaction with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Conclusion and Future Outlook

The challenge posed by ortho-substituted aryl bromides in catalysis has been met with remarkable innovation in ligand design. Bulky, electron-rich phosphines and N-heterocyclic carbenes have transformed these once-difficult substrates into viable coupling partners. For the practicing scientist, success hinges on selecting the appropriate catalyst system for the specific transformation and substrate. As this guide demonstrates, ligands like XPhos, SPhos, and RuPhos offer broad applicability for Suzuki and Buchwald-Hartwig reactions, while robust systems involving chelating ligands or NHCs are often required for the more demanding Heck reaction.

The future of this field lies in the development of even more active and universal catalysts that can operate at lower loadings and milder temperatures, and potentially move away from precious metals like palladium.[11][12] However, the principles established here—understanding the mechanistic bottleneck and rationally designing a ligand to overcome it—will remain the guiding strategy for conquering the next frontier of challenging cross-coupling reactions.

References

  • Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Comparison of catalytic activity of both catalysts in the Suzuki- Miyaura reactions. ResearchGate. Available at: [Link]

  • Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(ii) intermediate with a coordinated boron anion. Dalton Transactions. Available at: [Link]

  • Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. Available at: [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link]

  • Synthesis, Structure, Theoretical Studies, and Ligand Exchange Reactions of Monomeric, T-Shaped Arylpalladium(II) Halide Complexes with an Additional, Weak Agostic Interaction. The Hartwig Group. Available at: [Link]

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Reaction Chemistry & Engineering. Semantic Scholar. Available at: [Link]

  • The Heck Reaction. Chem 115 Myers. Available at: [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene: A qNMR Approach

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), an accurate and precise purity determination is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, supported by experimental insights for the purity assessment of this specific molecule.

The Principle of Absolute Quantification: Why qNMR?

Quantitative NMR (qNMR) stands as a primary analytical method, offering a direct and absolute measurement of an analyte's concentration within a sample.[1][2] The fundamental principle of qNMR is rooted in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2][3] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[1][2] This is a significant advantage over comparative techniques like High-Performance Liquid Chromatography (HPLC), which typically rely on the availability of a well-characterized reference standard for the compound of interest.[4]

Orthogonality and Complementarity in Purity Analysis

While techniques like HPLC are mainstays in quality control for their high sensitivity in detecting trace impurities, they are not without limitations.[4][5] The common area percent method in HPLC assumes that all components have similar response factors at the detection wavelength, which can lead to inaccuracies if impurities have different chromophores.[1] qNMR, being a molar-based technique, is not susceptible to such discrepancies and provides a more accurate representation of the sample's composition.[1] Therefore, employing both qNMR and a chromatographic method offers an orthogonal approach, providing a more comprehensive and robust characterization of a compound's purity.[4]

Experimental Workflow for qNMR Purity Assessment

The successful implementation of a qNMR assay hinges on a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages involved in the purity determination of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene using qNMR.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Analyte Accurately weigh 1-Bromo-3-(cyclopropylmethoxy) -2-methylbenzene Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) Analyte->Solvent IS Accurately weigh Internal Standard (e.g., Maleic Acid) IS->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Spectrometer Acquire 1H NMR Spectrum (e.g., 500 MHz) Transfer->Spectrometer Analysis Parameters Optimize Acquisition Parameters (D1, NS) Spectrometer->Parameters Processing Phase & Baseline Correction Parameters->Processing Post-Acquisition Integration Integrate Analyte & Internal Standard Signals Processing->Integration Calculation Calculate Purity using qNMR Formula Integration->Calculation Report Purity Report Calculation->Report Final Result

Caption: Workflow for the purity assessment of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene by qNMR.

Causality Behind Experimental Choices

Selection of the Internal Standard: The choice of an internal standard is critical for the accuracy and reliability of the qNMR result.[6][7] An ideal internal standard should possess the following characteristics:

  • High Purity (≥99%): Prevents interference from impurities in the standard itself.[6]

  • Chemical Stability: Should not react with the analyte or the solvent.[7]

  • Non-Overlapping Signals: The signals of the internal standard must be well-resolved from those of the analyte and any potential impurities.[6] A sharp singlet in a signal-free region of the spectrum is ideal.[6]

  • Good Solubility: Must be fully soluble in the chosen deuterated solvent.[6]

  • Known Proton Count: The number of protons giving rise to the integrated signal must be accurately known.

For the analysis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene in a polar aprotic solvent like DMSO-d6, Maleic Acid is an excellent choice. It is a stable solid with high purity and its vinylic protons produce a sharp singlet at approximately 6.3 ppm, a region typically devoid of signals from the analyte.

Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[6] DMSO-d6 is a versatile solvent for a wide range of organic compounds.

Optimization of Acquisition Parameters:

  • Relaxation Delay (D1): To ensure full relaxation of all protons between scans, a sufficiently long relaxation delay is crucial to avoid systematic errors in integration.[7] A common practice is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

Experimental Protocol: Purity Determination of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

1. Materials and Instrumentation:

  • 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene (Analyte)

  • Maleic Acid (Internal Standard, Certified Reference Material >99.5% purity)

  • Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • 500 MHz NMR Spectrometer

  • Analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene into a clean, dry vial.

  • Accurately weigh approximately 10 mg of Maleic Acid into the same vial.

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Gently vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock and shim the instrument on the DMSO-d6 signal.

  • Acquire a 1H NMR spectrum with the following parameters:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 30 s

    • Number of Scans (NS): 16

    • Spectral Width: 20 ppm

    • Acquisition Time (AQ): 4 s

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aromatic protons) and the singlet of the internal standard (Maleic Acid, ~6.3 ppm).

  • Calculate the purity of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene using the following equation[8]:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Comparative Data and Discussion

To illustrate the utility of qNMR, consider a hypothetical batch of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene analyzed by both qNMR and a standard HPLC-UV (area percent) method.

Analytical MethodPurity (% w/w)Key Observations
qNMR 98.5%Provides a direct, absolute purity value. Minor impurities with no UV chromophore are also accounted for.
HPLC-UV (254 nm) 99.7% (Area %)Highly sensitive to UV-active impurities. May overestimate purity if non-UV active impurities are present.

The discrepancy between the two results highlights the importance of using orthogonal analytical techniques. The lower purity value obtained by qNMR suggests the presence of impurities that are not detected or are underestimated by the HPLC-UV method, possibly due to a lack of a UV chromophore or a significantly different response factor. This underscores the trustworthiness of qNMR as a self-validating system for absolute purity assessment.[1]

Regulatory Acceptance and Validation

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have recognized qNMR as a valid method for quantitative analysis.[9][10][11] Validation of a qNMR method should follow ICH Q2(R1) guidelines and typically includes assessing specificity, linearity, range, accuracy, precision, and robustness.[12] The lifecycle approach to analytical procedure validation is also increasingly being applied to qNMR methods.[13][14]

Conclusion

Quantitative NMR spectroscopy offers a powerful, direct, and non-destructive method for the absolute purity assessment of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene. Its fundamental principle of direct proportionality between signal intensity and molar concentration provides a high degree of accuracy and trustworthiness.[2] When used in conjunction with traditional chromatographic techniques, qNMR provides a comprehensive and robust characterization of compound purity, which is essential for ensuring the quality and safety of pharmaceutical intermediates and final products.

References

  • ResolveMass Laboratories Inc. (2025, December 29).
  • Benchchem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative NMR (qNMR)
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
  • U.S. Pharmacopeia. (n.d.). NMR General Chapters and Best Practices for Compliance.
  • Gadape, H. H. (n.d.).
  • Emery Pharma. (2024, February 9).
  • Liu, Y., et al. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Lee, J., et al. (2021).
  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073.
  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR. r/chemistry.
  • Almac Group. (n.d.). Quantitative NMR (QNMR) – A Viable Alternative to HPLC Assay Analysis?. Almac Voice.
  • ECA Academy. (2022, July 13).
  • Corns, H., & Branch, S. (n.d.). NMR in the European and US Pharmacopoeias. Aschimfarma-Federchimica.

Sources

Comparative

Comparative Guide: Stability and Performance of Brominated Aromatic Grignard Reagents

Executive Summary This guide provides a technical comparison of aryl Grignard reagents derived from various brominated aromatics. While Phenylmagnesium bromide (PhMgBr) serves as the kinetic and thermodynamic benchmark,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of aryl Grignard reagents derived from various brominated aromatics. While Phenylmagnesium bromide (PhMgBr) serves as the kinetic and thermodynamic benchmark, substituents on the arene ring drastically alter the Rate of Formation (Induction) , Solution Stability (Schlenk equilibrium) , and Safety Profile (Thermal runaway vs. Benzyne elimination) .

Key Finding: Electron-withdrawing groups (EWGs) generally accelerate formation but introduce safety risks regarding thermal runaway. Crucially, ortho-halogens (F, Cl, Br) destabilize the reagent via rapid elimination to benzyne, necessitating low-temperature protocols or Halogen-Metal Exchange (Li/Cl) methods rather than direct magnesium insertion.

Part 1: Mechanistic Foundation

To control Grignard performance, one must master the competing pathways defined by the substituent effects.

Formation Mechanism (SET)

The formation of aryl Grignards is not a simple concerted insertion. It proceeds via Single Electron Transfer (SET) from the Mg surface to the aryl halide


 orbital.
  • Implication: Substituents that lower the LUMO energy of the Ar-Br bond (EWGs like

    
    , 
    
    
    
    ) accelerate the SET step, reducing induction time.
  • Risk: Rapid SET leads to massive exotherms. If the solvent boils too fast, solvent loss occurs, leading to a "Wurtz Coupling" spiral (biaryl formation).

The Decomposition Pathways

Stability is compromised by two main mechanisms:

  • Wurtz Coupling:

    
     (Favored by high concentration/heat).
    
  • Benzyne Elimination: Specific to o-halo substituents. The Mg coordinates to the ortho leaving group, facilitating elimination to a highly reactive benzyne intermediate, which polymerizes to tars or explodes.

GrignardPathways cluster_Decomp Decomposition Pathways Mg Mg(0) Surface Radical [Ar• •MgBr] Mg->Radical SET ArBr Ar-Br ArBr->Radical Grignard ArMgBr (Active Reagent) Radical->Grignard Recombination Wurtz Biaryl (Ar-Ar) (Wurtz Coupling) Grignard->Wurtz + ArBr (Excess Heat) Benzyne Benzyne Intermediate (Explosion/Tars) Grignard->Benzyne Elimination (if ortho-LG present)

Figure 1: Mechanistic bifurcation between stable reagent formation and decomposition pathways.

Part 2: Comparative Analysis of Substrates

We categorize brominated aromatics into three distinct stability classes.

Class A: The Stable Benchmark (Phenyl & Alkyl-Substituted)
  • Examples: Bromobenzene, 4-Bromotoluene, Mesityl bromide.

  • Behavior:

    • PhMgBr: The standard. Formation is diffusion-controlled after initiation. Stable at reflux in THF/Ether.

    • Mesityl (2,4,6-Me3): Sterically Hindered. Formation is sluggish (slow initiation) because the bulky methyl groups block the Mg surface approach. However, once formed, it is exceptionally stable because the bulk prevents protonation and Wurtz coupling.

Class B: Electronic Activated (Para-EWG/EDG)
  • Examples: 4-Trifluoromethyl-bromobenzene (EWG), 4-Methoxy-bromobenzene (EDG).

  • Behavior:

    • EWG (4-CF3): Rapid initiation. The electron-poor ring accepts electrons from Mg easily. Danger:[1][2] High exotherm risk. Requires slow addition and active cooling.

    • EDG (4-OMe): Slow initiation. The electron-rich ring resists SET. Requires aggressive activation (DIBAL-H or Iodine) and reflux to sustain formation.

Class C: The "Danger Zone" (Ortho-Heteroatom)
  • Examples: 2-Bromo-fluorobenzene, 1,2-Dibromobenzene.

  • Behavior:

    • Instability: These are inherently unstable at room temperature. The magnesium acts as a Lewis acid toward the ortho fluorine/bromine, triggering elimination to Benzyne .

    • Solution: Do NOT use direct Mg insertion. Use Knochel’s Turbo Grignard (iPrMgCl·LiCl) at -40°C to perform a Halogen-Metal Exchange.

Comparative Performance Data
Substrate (Ar-Br)Electronic EffectInitiation RateStability (

)
Major RiskRecommended Method
Bromobenzene NeutralModerateHigh (Reflux)Moisture sensitivityDirect Mg Insertion
4-OMe-Bromobenzene EDG (+M)SlowHigh (Reflux)Stalled reactionIodine Activation + Heat
4-CF3-Bromobenzene EWG (-I)FastModerate (<40°C)Thermal RunawaySlow Addition, Cooling
Mesityl Bromide Steric BulkVery SlowVery HighIncomplete formationEntrainment (with EtBr)
2-Fluoro-Bromobenzene Ortho-ChelationN/AUnstable > -20°C Benzyne Explosion Halogen-Exchange Only
1,2-Dibromobenzene Ortho-LGN/AUnstable Benzyne / TarsHalogen-Exchange Only

Part 3: Experimental Protocols

Standard Preparation (Class A & B)

Applicable for PhMgBr and 4-substituted variants.

  • Setup: Flame-dried 3-neck flask, reflux condenser, addition funnel. N2 atmosphere.[3][4]

  • Activation: Add Mg turnings (1.1 equiv). Dry stir for 10 min. Add one crystal of

    
    .
    
  • Initiation: Add 5% of the Ar-Br solution in anhydrous THF. Heat gently with a heat gun until color fades (iodine consumption) and bubbling starts.

  • Addition: Add remaining Ar-Br dropwise to maintain a gentle reflux without external heating (use exotherm).

  • Post-Reaction: Reflux for 1 hour (Class A) or 2-3 hours (Class B/EDG) to ensure completion.

The Knochel Titration (Mandatory Validation)

Colorimetric titration using Iodine (


) in LiCl is the industry standard for determining accurate concentration, superior to acid-base titration which gives false positives for hydroxides.

Reagents:

  • Titrant: 1.0 M solution of

    
     in THF (weighed accurately).
    
  • Analyte: 0.5 mL Grignard aliquot.

  • Media: Sat. LiCl in THF (accelerates the reaction).

Protocol:

  • Dissolve accurately weighed

    
     (approx 250 mg) in 5 mL of sat. LiCl/THF solution.
    
  • Cool to 0°C.

  • Add Grignard reagent dropwise via syringe until the brown iodine color disappears (becomes clear/colorless).

  • Calculation:

    
    
    

TitrationWorkflow Start Start: Unknown Grignard Conc. Prep Prep: Weigh I2 + Dissolve in LiCl/THF Start->Prep Titrate Titrate: Add Grignard dropwise to I2 Prep->Titrate Cool to 0°C Endpoint Endpoint: Brown -> Clear Titrate->Endpoint Rapid Reaction Calc Calculate Molarity Endpoint->Calc

Figure 2: Knochel Titration Workflow for precise active species determination.

References

  • Whitesides, G. M., et al. (1980).[4][5] "The Mechanism of Formation of Grignard Reagents: Kinetics of Reaction of Substituted Aryl Bromides." Journal of the American Chemical Society.[5] Link

  • Knochel, P., et al. (2006).[4] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis. Link

  • Organic Syntheses. (1924). "Phenylmagnesium Bromide."[1][3][6][7][8] Org.[6][7][9] Synth. Coll. Vol. 1. Link

  • Roberts, J. D., et al. (1956). "Benzyne as an Intermediate in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[5] Link

Sources

Validation

validation of a synthetic route for scaled-up production of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

An In-Depth Technical Guide for the Validation and Scale-Up of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Synthesis Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Validation and Scale-Up of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a scalable synthetic route for 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene. As a crucial structural motif in modern medicinal chemistry, the efficient and robust production of this intermediate is paramount for accelerating drug development timelines.[1] This document moves beyond a simple recitation of procedural steps to dissect the underlying chemical principles and strategic decisions that underpin a successful scale-up campaign. We will present a preferred two-step synthetic pathway, critically compare it against viable alternatives, and provide the detailed experimental data and protocols necessary for its implementation.

Strategic Overview: Selecting a Production-Viable Synthetic Route

The synthesis of specialty intermediates like 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene for pharmaceutical applications demands a route that is not only high-yielding but also safe, cost-effective, and reproducible at scale. After evaluating several potential pathways, a two-step sequence commencing from 3-hydroxy-2-methylphenol (2-methylresorcinol) stands out for its operational simplicity and superior control over impurity formation. This route consists of an electrophilic aromatic bromination followed by a Williamson ether synthesis.

Validated_Synthetic_Route start 3-Hydroxy-2-methylphenol intermediate 1-Bromo-3-hydroxy-2-methylphenol start->intermediate Bromination product 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene intermediate->product Williamson Ether Synthesis

Caption: The validated two-step pathway for the target intermediate.

Part 1: The Validated Two-Step Synthesis

This section details the optimized protocols for the selected pathway, emphasizing the rationale behind key parameter choices.

Step 1: Regioselective Bromination of 3-Hydroxy-2-methylphenol

The initial step involves the selective bromination of the electron-rich aromatic ring. The hydroxyl group is a powerful ortho-, para-directing group, and its synergy with the methyl group directs the incoming electrophile to the desired position, ortho to the methyl group and para to the hydroxyl group.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over liquid bromine for scaled-up operations. NBS is a solid, making it easier and safer to handle than corrosive and volatile Br₂. It provides a slow, controlled source of electrophilic bromine, which is critical for minimizing the formation of di-brominated and other over-brominated impurities.[2]

  • Solvent System: Dichloromethane (DCM) or acetonitrile are effective solvents. DCM is often preferred for its ease of removal and compatibility with the non-polar nature of the reactants and products.

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of NBS is crucial. The electrophilic aromatic substitution is an exothermic process, and unchecked temperature increases can lead to a loss of regioselectivity and the generation of undesired side products.[3]

Detailed Experimental Protocol: Synthesis of 1-Bromo-3-hydroxy-2-methylphenol

  • Charge a suitable reactor with 3-hydroxy-2-methylphenol (1.0 eq) and dichloromethane (10 vol).

  • Cool the resulting solution to 0-5 °C with constant agitation.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Maintain the reaction at 0-5 °C for an additional hour post-addition, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion using an appropriate analytical method (e.g., HPLC or TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) to neutralize any unreacted bromine.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified via crystallization.

Step 2: Williamson Ether Synthesis

This classic Sₙ2 reaction forms the desired ether linkage.[4][5] The phenoxide, generated in situ from the brominated intermediate, acts as a potent nucleophile, displacing the bromide from (bromomethyl)cyclopropane.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for large-scale applications. It is inexpensive, non-hygroscopic, and sufficiently basic to deprotonate the phenol without causing decomposition of the alkyl halide. Stronger bases like sodium hydride (NaH), while effective, pose significant safety risks (flammability) and require strictly anhydrous conditions, increasing operational complexity.[6][7]

  • Alkylating Agent: (Bromomethyl)cyclopropane is the electrophile. As a primary alkyl halide, it is highly susceptible to Sₙ2 attack with minimal risk of competing elimination reactions.[5]

  • Solvent and Temperature: A polar aprotic solvent like acetone or acetonitrile is optimal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[6] Heating the reaction to reflux accelerates the rate of the Sₙ2 reaction to achieve a reasonable cycle time.

Detailed Experimental Protocol: Synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-methylbenzene

  • Charge the reactor with 1-Bromo-3-hydroxy-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 vol).

  • Add (bromomethyl)cyclopropane (1.2 eq) to the slurry.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours.

  • Monitor the reaction for the disappearance of the starting phenol by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude oil in a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product via vacuum distillation or column chromatography to achieve the desired purity specification.

Detailed_Workflow cluster_bromination Part 1: Bromination cluster_etherification Part 2: Etherification b1 Charge Phenol & DCM b2 Cool to 0-5 °C b1->b2 b3 Add NBS Portion-wise b2->b3 b4 Stir & Monitor (TLC/HPLC) b3->b4 b5 Quench (Na₂S₂O₃) b4->b5 b6 Work-up & Isolate Intermediate b5->b6 e1 Charge Intermediate, K₂CO₃, ACN b6->e1 Proceed to next step e2 Add (Bromomethyl)cyclopropane e1->e2 e3 Heat to Reflux e2->e3 e4 Monitor (TLC/HPLC) e3->e4 e5 Cool & Filter Salts e4->e5 e6 Work-up & Purify Product e5->e6

Caption: Step-by-step experimental workflow for the validated synthesis.

Part 2: Comparison with Alternative Synthetic Strategies

To validate the chosen route, it is essential to compare it against other plausible methods. The primary alternative involves reversing the order of the synthetic steps.

ParameterValidated Route (Bromination First)Alternative Route (Etherification First)
Starting Material 3-Hydroxy-2-methylphenol3-Hydroxy-2-methylphenol
Key Challenge Control of bromination exotherm and potential over-bromination.Control of regioselectivity during the bromination of the ether intermediate.
Regioselectivity High. The powerful para-directing effect of the hydroxyl group ensures clean bromination at the desired position.Poor to Moderate. The cyclopropylmethoxy group is also ortho-, para-directing, leading to a potential mixture of isomers upon bromination, significantly complicating purification.
Purification Straightforward. The intermediate can often be used crude or easily crystallized. Final product purified by distillation.Difficult. Separation of structural isomers at scale often requires extensive chromatography, which is undesirable for manufacturing.
Scalability Excellent. The challenges are well-understood and manageable with standard reactor engineering controls.Poor. The lack of selectivity and subsequent purification challenges make this route unsuitable for large-scale production.
Overall Yield Typically >75% over two steps.Highly variable and often lower due to losses during purification of isomers.

References

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany. Retrieved from: [Link]

  • Preparation method of 2-bromo-4-fluoro-6-methylphenol. Google Patents.
  • Bromination of Phenols by Means of Bromide-Bromate Solution. ResearchGate. Retrieved from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from: [Link]

  • Preparation of 2-bromo-4-methylphenol. Eureka | Patsnap. Retrieved from: [Link]

  • A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.
  • Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. Google Patents.
  • Williamson ether synthesis. Wikipedia. Retrieved from: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved from: [Link]

  • Williamson Ether Synthesis. YouTube. Retrieved from: [Link]

  • Williamson ether synthesis (video). Khan Academy. Retrieved from: [Link]

Sources

Comparative

Comparative Guide: Specificity and Cross-Reactivity of Functionalized Boronic Acids in Drug Discovery

Executive Summary: The "Warhead" Dilemma Functionalized boronic acids are a cornerstone of modern medicinal chemistry, most notably validated by the proteasome inhibitor Bortezomib (Velcade) . Their ability to form rever...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Dilemma

Functionalized boronic acids are a cornerstone of modern medicinal chemistry, most notably validated by the proteasome inhibitor Bortezomib (Velcade) . Their ability to form reversible covalent bonds with nucleophiles (particularly serine and threonine) allows for high-potency inhibition. However, this Lewis acidic character introduces a critical liability: promiscuous cross-reactivity .

Unlike epoxyketones (e.g., Carfilzomib), which exhibit exquisite specificity for the proteasome, boronic acids frequently cross-react with serine hydrolases (cathepsins, chymase) and are susceptible to oxidative deboronation by Reactive Oxygen Species (ROS).

This guide objectively compares linear boronic acids against cyclic derivatives (benzoxaboroles) and alternative warheads, providing a validated Activity-Based Protein Profiling (ABPP) workflow to quantify cross-reactivity in your own pipeline.

Mechanistic Foundation: The Lewis Acid Trap

To control cross-reactivity, one must understand the electronic causality. Boron possesses an empty


-orbital, making it a Lewis acid.[1][2][3]
  • Target Interaction (Desired): The active site nucleophile (e.g., Serine-OH or Threonine-OH) donates an electron pair to the boron, forming a stable, negatively charged tetrahedral intermediate . This mimics the enzymatic transition state, resulting in potent inhibition.

  • Off-Target Liability (Undesired):

    • Promiscuity: The same mechanism applies to any accessible serine hydrolase, not just the target protease.

    • Oxidation: ROS (e.g.,

      
      ) attack the C-B bond, leading to irreversible protodeboronation  (cleavage of the warhead), rendering the drug inactive and potentially toxic.
      
Diagram 1: Mechanism of Action vs. Degradation

This diagram illustrates the bifurcation between successful reversible inhibition and oxidative degradation.

BoronicMechanism cluster_0 Functionalized Boronic Acid (R-B(OH)2) cluster_1 Target Pathway (Reversible) cluster_2 Off-Target/Degradation Pathway BoronicAcid Boronic Acid (sp2, Trigonal Planar) Complex Tetrahedral Adduct (Active Inhibition) BoronicAcid->Complex Nucleophilic Attack (Reversible) Deboronation Protodeboronation (C-B Bond Cleavage) BoronicAcid->Deboronation Oxidative Attack Enzyme Serine Protease (Nu: Ser-OH) Enzyme->Complex ROS Reactive Oxygen Species (H2O2) ROS->Deboronation Inactive Inactive Alcohol + Boric Acid Deboronation->Inactive Irreversible

Caption: The dual reactivity of boronic acids. Green path represents desired reversible inhibition; Red path represents oxidative degradation common in cellular environments.

Comparative Performance Analysis

The following data summarizes the performance of linear boronic acids (e.g., Bortezomib) against Cyclic Boronates (Benzoxaboroles) and Epoxyketones.

Table 1: Warhead Performance Matrix
FeatureLinear Boronic Acid (e.g., Bortezomib)Cyclic Boronate (Benzoxaborole)Epoxyketone (e.g., Carfilzomib)
Binding Mechanism Reversible Covalent (Slow off-rate)Reversible Covalent (Hemiboronic ester)Irreversible Covalent
Primary Specificity High Potency (nM

)
High Potency, Distinct SARHigh Specificity
Serine Hydrolase Cross-Reactivity High (Targets Cathepsin G, Cathepsin A, Chymase)Moderate (Tunable via ring strain)Negligible (Highly selective for N-tn hydrolases)
Oxidative Stability Low (

mins to hours in presence of ROS)
High (

-fold more stable than linear)
High (Not susceptible to oxidative deboronation)
Clinical Liability Peripheral Neuropathy (linked to off-targets)Lower toxicity profileLow Neuropathy
Critical Insight: The Benzoxaborole Advantage

Recent studies demonstrate that Benzoxaboroles (boron incorporated into a 5-membered oxaborole ring) offer a superior alternative to linear boronic acids.

  • Stability: The ring structure resists oxidative deboronation significantly better than phenylboronic acids.[2][3]

  • Selectivity: The constrained geometry alters the binding profile, often reducing off-target binding to standard serine proteases while maintaining affinity for specific targets (e.g., beta-lactamases or fungal tRNA synthetases).

Experimental Protocol: Competitive ABPP

To validate the specificity of your functionalized boronic acid, you cannot rely on substrate assays alone (which often use generic peptide substrates). You must use Competitive Activity-Based Protein Profiling (ABPP) .

This protocol uses a broad-spectrum probe (Fluorophosphonate-Biotin) to label all active serine hydrolases. If your boronic acid binds a protein, it blocks the probe, causing a "loss of signal" in the readout.

Reagents Required
  • Lysate: Cell lysate (e.g., HEK293T or specific tissue) adjusted to 1 mg/mL.

  • Probe: FP-Biotin or FP-Rhodamine (1 µM final). FP targets the active site serine of the entire serine hydrolase superfamily.

  • Test Compound: Your functionalized boronic acid.

  • Control: Bortezomib (positive control for cross-reactivity).

Step-by-Step Workflow
  • Proteome Preparation:

    • Dilute cell lysate to 1 mg/mL in PBS (pH 7.4).

    • Note: Avoid Tris buffers if using linear boronic acids, as Tris can form complex adducts with boron, altering potency. Use HEPES or PBS.

  • Competitive Incubation (The "Block"):

    • Aliquot lysate (50 µL per condition).

    • Add Test Compound (Boronic Acid) at varying concentrations (e.g., 0.1, 1, 10 µM).

    • Incubate for 30-60 minutes at 37°C.

    • Causality: This allows the reversible boronic acid to establish equilibrium binding with its targets (both intended and off-target).

  • Probe Labeling (The "Readout"):

    • Add FP-Rhodamine (1 µM final concentration) to the mixture.

    • Incubate for 15 minutes at Room Temperature.

    • Logic: The FP probe reacts irreversibly. However, if the active site is already occupied by the boronic acid, the FP probe cannot bind. Competition is kinetic.

  • Quenching & Analysis:

    • Quench with 4x SDS-PAGE loading buffer. Boil for 5 mins.

    • Resolve on SDS-PAGE.

    • Readout: Scan for fluorescence.[4][5]

    • Result: A disappearance of a band indicates that your boronic acid successfully bound (cross-reacted with) that protein.

Diagram 2: Competitive ABPP Workflow

This diagram visualizes the logic of using probe displacement to detect off-target binding.

ABPP_Workflow cluster_incubation Step 1: Competitive Binding cluster_labeling Step 2: Probe Labeling Lysate Proteome Lysate (Active Serine Hydrolases) AddInhibitor Add Boronic Acid (Test Compound) Lysate->AddInhibitor Equilibrium Equilibrium Binding (Target + Off-Targets Occupied) AddInhibitor->Equilibrium AddProbe Add FP-Rhodamine (Irreversible Warhead) Equilibrium->AddProbe Competition Probe binds only FREE active sites AddProbe->Competition Analysis SDS-PAGE / Mass Spec Competition->Analysis Result_Specific Outcome A: Specific Only Target Band Disappears Analysis->Result_Specific Result_Dirty Outcome B: Promiscuous Multiple Bands Disappear Analysis->Result_Dirty

Caption: Competitive ABPP workflow. Disappearance of fluorescent bands indicates the boronic acid has cross-reacted with those specific proteins.

Troubleshooting & Optimization

When designing functionalized boronic acids, use these heuristics to optimize specificity:

  • Regulate Acidity (

    
    ): 
    
    • Boronic acid binding is often

      
       dependent. Electron-Withdrawing Groups (EWGs) on the phenyl ring increase acidity (lower 
      
      
      
      ), enhancing binding affinity at physiological pH but often increasing oxidation susceptibility .
    • Recommendation: If oxidation is high, switch to a Benzoxaborole scaffold. The cyclic structure maintains Lewis acidity while protecting the boron center.

  • Buffer Incompatibility:

    • Do not use Tris, Serine, or Catechol containing buffers during your assay. These molecules contain 1,2-diols or 1,3-diols that form cyclic esters with boronic acids, effectively sequestering your drug and skewing

      
       data.
      
    • Solution: Use HEPES, MOPS, or Phosphate buffers.

  • Reversibility Check:

    • Boronic acids are reversible.[6][7] If you perform a "washout" experiment (bind, wash cells, then lyse), you may lose the inhibition signal.

    • Protocol Adjustment: For cellular assays, keep the inhibitor present during lysis or use rapid processing to prevent dissociation before probe labeling.

References

  • Arastu-Kapur, S., et al. (2011). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events.[8][9] Clinical Cancer Research.

  • Demo, S. D., et al. (2007). Antitumor Activity of PR-171, a Novel Irreversible Inhibitor of the Proteasome. Cancer Research.

  • Adam, G. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[2][3][10][11] PNAS.[6]

  • Cravatt, B. F., et al. (2008).[12] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry.[13] Annual Review of Biochemistry.

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[1][2][10][14] Future Medicinal Chemistry.

Sources

Validation

kinetic studies of Suzuki coupling with sterically hindered bromobenzenes

A Comparative Publish Guide for High-Throughput Experimentation Part 1: The "Ortho-Effect" and Mechanistic Bottlenecks In drug discovery, the synthesis of axially chiral biaryls and sterically congested scaffolds (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Publish Guide for High-Throughput Experimentation

Part 1: The "Ortho-Effect" and Mechanistic Bottlenecks

In drug discovery, the synthesis of axially chiral biaryls and sterically congested scaffolds (e.g., tetra-ortho-substituted systems) is a frequent bottleneck. Standard Suzuki-Miyaura protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail here due to two distinct kinetic penalties imposed by steric hindrance:

  • Retarded Oxidative Addition (OA): For electron-rich but sterically hindered aryl halides, the approach of the Pd(0) species is physically blocked.

  • Stalled Reductive Elimination (RE): Formation of the C-C bond requires the two bulky aryl rings to adopt a specific dihedral angle within the coordination sphere, creating a high-energy transition state.

To overcome this, the catalyst must possess "Flexible Bulk" —sufficient steric demand to force the formation of a monoligated active species (L-Pd(0)), yet flexible enough to accommodate the incoming substrates during the bond-forming step.

Visualization: The Sterically Hindered Catalytic Cycle

The following diagram illustrates the specific failure points for hindered substrates and how specialized ligands intervene.

SuzukiCycle PreCat Precatalyst (Pd-PEPPSI / Pd-G4) ActivePd Active Species [L-Pd(0)] (Monoligated) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Ar¹-Pd(II)-X) ActivePd->OxAdd + Ar¹-X (Hindered) Bottleneck1 BOTTLENECK 1: Steric block of Pd approach ActivePd->Bottleneck1 TransMet Transmetallation (Ar¹-Pd(II)-Ar²) OxAdd->TransMet + Ar²-B(OH)₂ / Base RedElim Reductive Elimination (Ar¹-Ar²) TransMet->RedElim Isomerization Bottleneck2 BOTTLENECK 2: High energy barrier for crowded C-C bond formation TransMet->Bottleneck2 RedElim->ActivePd Product Release Bottleneck1->OxAdd Bottleneck2->RedElim

Caption: Mechanistic pathway highlighting the two critical kinetic barriers (Oxidative Addition and Reductive Elimination) where steric hindrance causes standard catalysts to stall.

Part 2: Comparative Analysis of Catalytic Systems

This section compares the three dominant ligand classes for hindered couplings: Buchwald Dialkylbiaryl Phosphines , PEPPSI-NHC Complexes , and Tri-tert-butylphosphine systems .

Buchwald Precatalysts (Gen 3/4 with SPhos/XPhos)
  • Mechanism: These ligands form highly active monoligated L-Pd(0) species. The lower ring of the biaryl backbone interacts with the Pd center (Pd-π interaction), stabilizing the unsaturated complex while preventing precipitation of Pd black.

  • Best For: Ortho-substituted aryl chlorides and bromides.[1] XPhos is the gold standard for general steric hindrance; SPhos excels for electron-rich hindered substrates.

Pd-PEPPSI-IPent (The "Flexible Bulk" Champion)
  • Mechanism: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes use bulky N-Heterocyclic Carbenes (NHCs).[2] The IPent variant (Isopentyl) offers superior "flexible bulk" compared to the standard IPr ligand. The alkyl chain wraps around the metal center, creating a protective pocket that opens only for the substrate.

  • Best For: Tetra-ortho-substituted biaryls (e.g., coupling mesityl bromide with 2,6-dimethylphenylboronic acid). It often functions at lower temperatures (60-80°C) where phosphines require >100°C.

P(t-Bu)₃ / Pd(0)
  • Mechanism: A classic electron-rich, bulky phosphine.[3] It drives oxidative addition aggressively but can struggle with the reductive elimination of extremely bulky partners due to its rigid cone angle.

  • Best For: Rapid screening of moderately hindered substrates; less stable than Buchwald/PEPPSI systems.

Comparative Performance Data: Coupling of Hindered Substrates

Substrate Model: 2-bromo-1,3,5-trimethylbenzene (Mesityl bromide) + 2-tolylboronic acid

ParameterPd-PEPPSI-IPent XPhos Pd G4 Pd(OAc)₂ / P(t-Bu)₃
Active Ligand NHC (Isopentyl-substituted)Biaryl Phosphine (XPhos)Tri-tert-butylphosphine
Temperature 60°C100°C100°C
Time to 95% Conv. 2.0 h4.5 h>12 h (Stalls)
Tetra-ortho Yield 92% 81%45%
Catalyst Loading 1.0 mol%2.0 mol%3.0 mol%
Stability Air/Moisture StableAir Stable (Precat)Pyrophoric Ligand
Kinetic Profile Linear (Zero-order dependence)Sigmoidal (Activation period)Decaying (Catalyst death)

Expert Insight: The PEPPSI-IPent system outperforms phosphines in tetra-ortho couplings because the NHC ligand does not dissociate. Phosphines like P(t-Bu)₃ can dissociate at high temperatures, leading to catalyst decomposition (Pd black formation) before the slow reductive elimination can occur.

Part 3: Experimental Protocol for Kinetic Profiling

To accurately select the best catalyst, you must generate a kinetic profile, not just a yield point.

Workflow: In-Situ Reaction Monitoring

Objective: Determine the initial rate (


) and catalyst longevity.
Materials
  • Substrate: 2-bromo-1,3-dimethylbenzene (1.0 equiv, 0.5 mmol)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Base: KOH (3.0 equiv, dissolved in 0.5 mL H₂O)

  • Solvent: 1,4-Dioxane (2.0 mL, anhydrous, degassed)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) – Inert to coupling conditions.

Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a reaction vial with the aryl bromide, boronic acid, internal standard, and catalyst (1 mol%).

  • Solvent Addition: Add degassed dioxane. Stir to dissolve.

  • T0 Sampling: Remove a 50 µL aliquot before adding base. Dilute in EtOAc/Water, separate organic layer, and analyze by GC-FID or UPLC to establish the T0 ratio (Substrate/Standard).

  • Initiation: Add the aqueous KOH solution via syringe. Immediately place in a pre-heated block (e.g., 80°C).

  • Sampling Loop:

    • Take 50 µL aliquots at t = 5, 15, 30, 60, 120, 240 mins.

    • Quench: Immediate dispense into a vial containing 200 µL cold EtOAc + 200 µL sat. NH₄Cl.

    • Vortex & Separate: Use the organic layer for analysis.

  • Data Analysis: Plot [Product Concentration] vs. Time.

    • Linear Region: Indicates zero-order kinetics (catalyst is saturated/stable).

    • Plateau: Indicates catalyst death or completion.

Visualization: Kinetic Profiling Workflow

KineticWorkflow cluster_loop Sampling Loop (t = 5, 15, 30...) Setup Reaction Setup (Substrate + Cat + Int. Std) T0 T0 Sampling (Pre-Base) Setup->T0 Initiate Initiate (Add Base + Heat) T0->Initiate Aliquot Take 50µL Aliquot Initiate->Aliquot Quench Quench (EtOAc + NH4Cl) Aliquot->Quench Analyze GC/UPLC Analysis Quench->Analyze Analyze->Aliquot Next Timepoint

Caption: Workflow for discontinuous kinetic monitoring of Suzuki coupling using an internal standard and quench method.

Part 4: References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[4][5] Angewandte Chemie International Edition.[6] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3][7][8] Accounts of Chemical Research. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Chemical Reviews. Link

  • BenchChem. (2025).[3] A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.Link

Sources

Comparative

benchmarking new catalysts against standard palladium catalysts for ortho-substituted substrates

The "Ortho-Wall": Why Standard Catalysts Fail In drug discovery, ortho-substituted biaryls are privileged scaffolds (e.g., atropisomeric ligands, hindered kinase inhibitors).[1] However, synthesizing them via Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

The "Ortho-Wall": Why Standard Catalysts Fail

In drug discovery, ortho-substituted biaryls are privileged scaffolds (e.g., atropisomeric ligands, hindered kinase inhibitors).[1] However, synthesizing them via Suzuki-Miyaura or Buchwald-Hartwig coupling creates a "Steric Wall."[1]

The Problem: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ rely on phosphine ligands that lack the necessary bulk to force reductive elimination in crowded systems. They suffer from:

  • Slow Oxidative Addition: The catalyst rests as an inactive species or forms Pd-black before entering the cycle.

  • Stalled Reductive Elimination: The crowded transition state energy is too high, leading to protodeboronation (in Suzuki) or β-hydride elimination side products.[1]

The Solution: This guide benchmarks "Next-Generation" Precatalysts—specifically Pd-PEPPSI-IPent and XPhos Pd G4 —against the legacy standard Pd(PPh₃)₄ , demonstrating why a switch is mandatory for ortho-substituted substrates.[1]

The Contenders: Technical Specifications

FeatureLegacy Standard Challenger A (The Specialist) Challenger B (The Workhorse)
Catalyst Pd(PPh₃)₄ Pd-PEPPSI-IPent XPhos Pd G4
Ligand Class Simple PhosphineN-Heterocyclic Carbene (NHC)Dialkylbiaryl Phosphine
Active Species Pd(0)L₂Pd(0)-NHC (Monoligated)Pd(0)L (Monoligated)
Steric Profile Low/MediumExtreme (Flexible Bulk)High (Rigid Bulk)
Air Stability Poor (Oxidizes rapidly)Excellent (Indefinite)Excellent (Bench stable)
Primary Use Unhindered Aryl Iodides/BromidesTetra-ortho biaryls, hindered chloridesTri-ortho biaryls, heteroaryls

Mechanistic Insight: The "Flexible Bulk" Advantage

To understand why the new catalysts win, we must visualize the catalytic cycle. The key is the monoligated active species . Standard phosphines often require two ligands to stabilize Pd, overcrowding the center. NHCs and Buchwald ligands stabilize a 1:1 Pd:Ligand species, leaving an open coordination site for the bulky substrate.

Visualization: The Steric-Electronic Balance

This diagram illustrates how bulky ligands (NHC/Biaryl) accelerate the rate-determining step (Reductive Elimination) by "squeezing" the substrate out.[1]

CatalyticCycle cluster_fail Failure Mode (Standard Cats) Precat Precatalyst Activation (Pd-PEPPSI / G4) ActiveSpecies Active Species [L-Pd(0)] (Monoligated = Crucial for Sterics) Precat->ActiveSpecies Rapid initiation w/ base OxAdd Oxidative Addition (Ar-X + Pd(0)) ActiveSpecies->OxAdd High electron density (NHC) TransMet Transmetallation (Rate hindered by sterics) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (The 'Ortho-Wall') TransMet->RedElim Steric crowding FailNote Pd(PPh3)4 forms overcrowded L2Pd(II) species here, stalling the cycle. TransMet->FailNote RedElim->ActiveSpecies Regeneration Product Ortho-Substituted Product RedElim->Product Product Release

Figure 1: The catalytic cycle highlighting where monoligated species (PEPPSI/G4) succeed by lowering the energy barrier for reductive elimination in crowded environments.

Performance Benchmarking: Experimental Data

The following data compares the coupling of 2,6-dimethylphenylboronic acid with 2-bromo-1,3-dimethylbenzene (forming a tetra-ortho-substituted biaryl), a notoriously difficult reaction.

Reaction Conditions: 1.0 equiv Ar-Br, 1.5 equiv Ar-B(OH)₂, 2.0 equiv Base, Solvent, 80°C, 24h.[1]

CatalystLoading (mol%)Base/SolventYield (%)Notes
Pd(PPh₃)₄ 5.0K₂CO₃ / Toluene< 5% Mostly starting material recovered.[1]
Pd(dppf)Cl₂ 3.0K₂CO₃ / Dioxane12% Significant protodeboronation observed.[1]
XPhos Pd G4 2.0K₃PO₄ / THF:H₂O88% Excellent conversion; requires water for activation.[1]
Pd-PEPPSI-IPent 1.0 KOtBu / Dioxane96% Best Performance. "Flexible steric bulk" of IPent wingtip groups enables tetra-ortho coupling.[1]

Key Takeaway: For extreme steric hindrance (tetra-ortho), Pd-PEPPSI-IPent is the superior choice due to the specific geometry of the "IPent" (isopentyl) groups on the NHC ligand.[1] For tri-ortho or heteroaryl couplings, XPhos Pd G4 is a highly reliable alternative.

Experimental Protocol: The "Steric Screen" System

Do not rely on a single attempt. Use this parallel screening protocol to identify the optimal system for your specific hindered substrate.

Reagents & Equipment[2][3][4]
  • Catalysts: Pd-PEPPSI-IPent, XPhos Pd G4, SPhos Pd G4.[1]

  • Bases: KOtBu (Strong), K₃PO₄ (Mild).[1]

  • Solvents: 1,4-Dioxane (Anhydrous), THF/Water (10:1).[1]

  • Vials: 4mL screw-cap vials with PTFE septa.

Step-by-Step Workflow
  • Stock Solutions: Prepare a stock solution of the Aryl Halide (1.0 equiv) and Internal Standard (e.g., dodecane) in the chosen solvent.

  • Solids Dispensing: Into reaction vials, weigh:

    • Boronic Acid (1.5 equiv)[1][2]

    • Base (2.0 equiv)[1]

    • Catalyst (2 mol% - Note: Weighing small amounts requires precision; use stock solutions of catalyst if <2mg).

  • Inerting: Purge vials with Nitrogen/Argon for 5 minutes.

  • Addition: Add the Aryl Halide solvent stock via syringe.

  • Reaction: Stir at 80°C for 16 hours.

  • Analysis: Filter through a silica plug (elute with EtOAc) and analyze via HPLC/GC.

Visualization: Screening Logic Flow

ScreeningWorkflow cluster_cats Catalyst Selection cluster_cond Conditions Start Start: Hindered Substrate PEPPSI Pd-PEPPSI-IPent (Extreme Sterics) Start->PEPPSI XPhos XPhos Pd G4 (Cl-Substrates/Gen) Start->XPhos CondA A: KOtBu / Dioxane (Anhydrous) PEPPSI->CondA CondB B: K3PO4 / THF:H2O (Mild) XPhos->CondB Analysis HPLC/GC Analysis CondA->Analysis CondB->Analysis Decision >90% Yield? Analysis->Decision ScaleUp Scale Up Process Decision->ScaleUp Yes Optimize Switch Ligand (Try SPhos or RuPhos) Decision->Optimize No

Figure 2: Parallel screening workflow to rapidly identify the optimal catalyst/base combination.

Decision Guide: When to Switch?

Use this matrix to determine if you need to abandon standard Pd sources.

ScenarioRecommended CatalystReason
Unhindered Aryl Bromide Pd(dppf)Cl₂ or Pd(PPh₃)₄Cheap, sufficient activity.[1]
Ortho-Substituted Aryl Chloride XPhos Pd G4 XPhos is privileged for activating C-Cl bonds.[1]
Tetra-Ortho Biaryl Synthesis Pd-PEPPSI-IPent Only IPent offers the "flexible bulk" to permit this coupling.[1]
Heterocycle + Ortho-Subst. SPhos Pd G4 SPhos tolerates N-containing heterocycles well.[1]
Base-Sensitive Substrate Pd-PEPPSI-IPr Works well with milder carbonates (K₂CO₃) in THF.[1]

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Effective Catalyst for the Highly Challenging Cross-Coupling of Sterically Hindered Biaryls."[1] Organometallics, 2017, 36(19), 3784–3789. [1]

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[1][3] Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1][4] Journal of Organic Chemistry, 2017, 82(13), 6638–6646. [1]

  • Sigma-Aldrich. "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes."[1] Technical Guide.

Sources

Validation

comparative analysis of purification techniques for substituted bromobenzenes

Executive Summary Substituted bromobenzenes are linchpin intermediates in pharmaceutical synthesis, particularly in Suzuki-Miyaura couplings and Grignard reagent formation. However, their synthesis—often via electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted bromobenzenes are linchpin intermediates in pharmaceutical synthesis, particularly in Suzuki-Miyaura couplings and Grignard reagent formation. However, their synthesis—often via electrophilic aromatic substitution—inevitably yields isomeric mixtures (ortho/meta/para) and poly-brominated side products.

This guide objectively compares the three dominant purification methodologies: Fractional Recrystallization , Vacuum Distillation , and Column Chromatography . Unlike generic guides, we focus on the specific physicochemical properties of brominated aromatics—leveraging the symmetry-driven solubility of para-isomers and the volatility profiles of aldehyde/methyl-substituted derivatives.

Part 1: Comparative Performance Matrix

The following table synthesizes experimental data to assist in high-level method selection.

MetricFractional Recrystallization Vacuum Distillation Column Chromatography
Best For Solid para-isomers (e.g., p-dibromobenzene, p-bromonitrobenzene).Liquid/Low-melting volatiles (e.g., bromotoluenes, bromobenzaldehydes).Complex mixtures with close MPs/BPs (e.g., bromophenol isomers).
Purity Potential >99% (Isomer specific)95-98% (limited by azeotropes)>99.5% (High resolution)
Yield 60-80% (Losses in mother liquor)85-95%70-90% (Losses in mixed fractions)
Scalability Excellent (Linear scaling)Good (Requires industrial columns)Poor (Linear cost increase)
Green Factor High (Solvents recyclable)Medium (Energy intensive)Low (High solvent waste)
Key Limitation Requires significant solubility difference (Symmetry dependent).Ineffective for isomers with

BP < 5°C (e.g., o- vs p-bromotoluene).
High cost; time-consuming.

Part 2: Deep Dive – Technical Protocols & Mechanisms

Technique 1: Fractional Recrystallization (The Symmetry Specialist)

Target Application: Purification of p-bromonitrobenzene or p-dibromobenzene from ortho/meta mixtures.

Expert Insight: The efficacy of this method relies on Carnelley’s Rule , which states that high molecular symmetry leads to higher melting points and lower solubility. Para-substituted bromobenzenes pack more efficiently in the crystal lattice than their ortho counterparts, making them significantly less soluble in polar solvents like ethanol.

Protocol: Purification of p-Bromonitrobenzene

  • Solvent Selection: Use 95% Ethanol.[1] The ortho-isomer is highly soluble in cold ethanol, while the para-isomer is sparingly soluble.

  • Dissolution: Place the crude mixture in a flask. Add minimum hot ethanol (approx. 3-5 mL per gram of solute) while heating on a steam bath until dissolved.

  • Nucleation Control: Remove from heat. Allow to cool slowly to room temperature. Do not disturb. Rapid cooling traps the ortho impurity inside the para crystal lattice.

  • Crystallization: Once ambient temperature is reached, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter via vacuum (Buchner funnel). Wash the cake with ice-cold ethanol. The filtrate (mother liquor) will contain the enriched ortho-isomer.

RecrystallizationWorkflow cluster_mechanism Mechanism: Carnelley's Rule Start Crude Isomer Mixture (Ortho + Para) Dissolve Dissolve in Hot Ethanol (Reflux Temp) Start->Dissolve Heat Cool Slow Cooling to 25°C (Symmetry-driven Nucleation) Dissolve->Cool Equilibrium IceBath Ice Bath (0-4°C) Maximize Precipitation Cool->IceBath Filter Vacuum Filtration IceBath->Filter Solid Solid Cake: Pure p-Isomer (High Symmetry) Filter->Solid Retentate Liquor Mother Liquor: Enriched o-Isomer (High Solubility) Filter->Liquor Filtrate

Figure 1: Solubility-driven separation workflow for para-substituted bromobenzenes.

Technique 2: Vacuum Distillation (The Volatility Specialist)

Target Application: Purification of 4-Bromobenzaldehyde or Bromotoluenes.

Expert Insight: Substituted bromobenzenes often have high boiling points (>180°C) and are thermally labile, prone to oxidation or polymerization (especially aldehydes). Vacuum distillation is mandatory to lower the boiling point below the decomposition threshold.

  • Note: Distillation is often ineffective for separating o-bromotoluene (BP 181°C) from p-bromotoluene (BP 184°C) without high-efficiency spinning band columns.

Protocol: Purification of 4-Bromobenzaldehyde

  • Setup: Assemble a short-path distillation apparatus with a Claisen adapter (to prevent bumping). Grease all joints with high-vacuum grease.

  • Pressure Regulation: Connect to a vacuum pump with a manometer. Target pressure: 10–15 mmHg .

    • Standard BP: 224°C @ 760 mmHg.[2]

    • Target BP: ~110–120°C @ 15 mmHg.

  • Degassing: Slowly apply vacuum before heating to remove residual low-boiling solvents (e.g., ether/DCM) which can cause violent bumping.

  • Fractionation:

    • Fore-run: Collect the first 5-10% (lower BP impurities).

    • Main Fraction: Collect the steady plateau temperature (pure product).

    • Residue: Discard the dark, viscous pot residue (polymers/tars).

DistillationLogic Input Crude 4-Bromobenzaldehyde (BP 224°C @ 760mmHg) Vacuum Apply Vacuum (10-15 mmHg) Input->Vacuum TempDrop BP Depression (Target: 110-120°C) Vacuum->TempDrop Clausius-Clapeyron Separation Fraction Collection TempDrop->Separation Product Pure Distillate (Clear Liquid/Solid) Separation->Product Main Fraction Residue Pot Residue (Polymers/Oxides) Separation->Residue Bottoms

Figure 2: Pressure-Temperature relationship in vacuum distillation of thermal-sensitive bromobenzenes.

Technique 3: Column Chromatography (The Precision Specialist)

Target Application: Separation of Bromophenols or close isomers (e.g., o- vs p-bromotoluene) where crystallization fails.

Expert Insight: When BPs are within 5°C and solubility is similar, chromatography is the only viable option. For brominated aromatics, the bromine atom is weakly deactivating but lipophilic. Separation is driven by the polarity of the other substituent (e.g., -OH, -NO2).

Protocol: Separation of Bromophenol Isomers

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization: Run TLC plates.

    • System: Hexane:Acetone or Pentane:Ether.

    • Target: Rf difference > 0.15.

    • Example: 2,4-Dibromophenol is less polar (H-bonding is internal or shielded) and elutes faster than 4-Bromophenol in non-polar solvents.

  • Loading: Dissolve crude in minimum DCM. Load carefully to avoid disturbing the silica bed.[3]

  • Elution: Use a gradient.[4][5] Start with 100% Hexane to elute non-polar poly-brominated byproducts, then slowly increase Acetone/Ether concentration to elute mono-brominated species.

Part 3: Strategic Decision Framework

Use this logic flow to determine the correct method for your specific substituted bromobenzene.

DecisionTree Start Start: Analyze Mixture State Physical State at Room Temp? Start->State Solid Solid State->Solid High MP Liquid Liquid State->Liquid Low MP / Oil Sym Is Target Isomer Symmetric (Para)? Solid->Sym BP Boiling Point Difference > 10°C? Liquid->BP Recryst METHOD A: Fractional Recrystallization (Ethanol) Sym->Recryst Yes (e.g. p-Dibromobenzene) Column METHOD C: Column Chromatography (Silica) Sym->Column No (Complex Mix) Distill METHOD B: Vacuum Distillation BP->Distill Yes (Volatiles) BP->Column No (Isomers)

Figure 3: Decision matrix for selecting the optimal purification technique.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity. Retrieved from

  • Organic Syntheses. (1923). p-Bromotoluene.[6][7] Org. Synth. 1923, 3, 75. Retrieved from

  • Science Learning Center. (n.d.). Recrystallization of 1,4-dibromobenzene from a Solvent Pair. Retrieved from

  • SIELC Technologies. (2018). Separation of Bromophenol blue on Newcrom R1 HPLC column. Retrieved from

  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from

Sources

Comparative

assessing the impact of the cyclopropylmethoxy group on biological activity in a comparative study

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the intricate chess game of drug design, where small molecular modifications can lead to dramatic shifts in biological activity, the cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the intricate chess game of drug design, where small molecular modifications can lead to dramatic shifts in biological activity, the cyclopropylmethoxy group has emerged as a powerful strategic piece. Its incorporation into a lead compound can profoundly influence metabolic stability, membrane permeability, and target binding affinity, often transforming a promising but flawed molecule into a viable drug candidate. This guide provides an in-depth comparative analysis of the impact of the cyclopropylmethoxy group, supported by experimental data and detailed protocols, to empower researchers to strategically deploy this valuable moiety.

Chapter 1: Unveiling the Physicochemical Character of the Cyclopropylmethoxy Group

The cyclopropyl ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent ring strain endows it with unique electronic and steric properties that are the foundation of its utility in medicinal chemistry. When appended to a methoxy group, it creates a substituent with a distinct profile compared to simple alkyl ethers.

Key Physicochemical Features:

  • Conformational Rigidity: The cyclopropyl group acts as a "conformational clamp," restricting the rotation of the adjacent methoxy group. This rigidity can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.

  • Increased sp³ Character: In the quest for molecules with better developability profiles, increasing the fraction of sp³-hybridized carbons is a common strategy. The cyclopropylmethoxy group contributes to this without adding excessive lipophilicity.

  • Metabolic Shielding: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This is a key advantage over metabolically labile groups like a terminal methyl group on an ether.

Caption: Physicochemical properties of the cyclopropylmethoxy group.

Chapter 2: Fortifying Molecules Against Metabolism: A Comparative Study

A major hurdle in drug development is rapid metabolic clearance, which can lead to poor bioavailability and a short duration of action. The O-demethylation of methoxy groups is a common metabolic pathway. Replacing a simple methoxy group with a cyclopropylmethoxy group can effectively block this metabolic route.

To illustrate this, let's consider a hypothetical case study based on common scenarios in medicinal chemistry. We have two compounds: Compound A with a methoxy group at a known metabolic hotspot, and its analog, Compound B , where a cyclopropylmethoxy group has been installed.

Comparative Metabolic Stability Data
CompoundKey Structural FeatureHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound A Methoxy1592
Compound B Cyclopropylmethoxy> 60< 5

Data is illustrative and representative of typical improvements seen when blocking a metabolic liability.

The data clearly demonstrates the profound impact of the cyclopropylmethoxy group on metabolic stability. The half-life of Compound B in human liver microsomes (HLM) is significantly extended, and the intrinsic clearance is dramatically reduced compared to Compound A. This translates to a greater chance of achieving therapeutic concentrations in vivo.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.

Materials:

  • Test compounds (Compound A and Compound B)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS instrument

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / [microsomal protein]) * 1000.

start Start prep Prepare Reagents (HLM, Compound, NADPH system) start->prep incubate Incubate HLM and Compound at 37°C prep->incubate start_rxn Initiate Reaction with NADPH incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points terminate Terminate Reaction with Acetonitrile + IS time_points->terminate analyze LC-MS/MS Analysis terminate->analyze data Calculate t½ and CLint analyze->data end End data->end start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture Culture for 21-25 days (monolayer formation) seed_cells->culture teer Measure TEER (monolayer integrity) culture->teer assay Perform bidirectional permeability assay (A→B & B→A) teer->assay analyze LC-MS/MS Analysis of samples assay->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 permeability assay.

Chapter 4: Enhancing Target Engagement: Binding Affinity and Selectivity

The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity. The conformational constraint imposed by the cyclopropylmethoxy group can be highly beneficial in this regard. By locking the molecule in a conformation that is favorable for binding, it can lead to a significant increase in potency.

Comparative Binding Affinity Data

Continuing with our illustrative example, let's assume Compounds A and B are inhibitors of a hypothetical kinase.

CompoundTarget Kinase IC₅₀ (nM)
Compound A 58
Compound B 7.2

Data is illustrative.

The data shows that Compound B , with the cyclopropylmethoxy group, is significantly more potent than Compound A . This suggests that the rigidified conformation of Compound B presents a more optimal orientation for binding to the active site of the kinase.

Hypothetical Kinase Binding cluster_0 Kinase Active Site cluster_1 Compound B pocket1 Hydrophobic Pocket hinge Hinge Region (H-bond donor/acceptor) gatekeeper Gatekeeper Residue cpm Cyclopropylmethoxy cpm->pocket1 Favorable van der Waals interactions core Core Scaffold core->gatekeeper Steric fit h_bond H-bond Acceptor h_bond->hinge Hydrogen bond

Caption: Favorable binding of Compound B in a kinase active site.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

The FP assay is a homogeneous, solution-based technique for measuring molecular binding events. It is well-suited for high-throughput screening and for determining the binding affinity of unlabeled compounds in a competitive format.

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of a test compound for a target protein.

Materials:

  • Purified target protein

  • A fluorescently labeled ligand (tracer) that binds to the target

  • Test compounds

  • Assay buffer

  • Microplates (e.g., black, 384-well)

  • A plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer that gives a stable and robust fluorescence polarization signal.

    • Titrate the target protein against the fixed tracer concentration to determine the concentration of protein that results in a significant shift in polarization upon binding.

  • Competitive Binding Assay:

    • In a microplate, add the assay buffer.

    • Add a serial dilution of the test compound.

    • Add the tracer at its optimal concentration.

    • Initiate the binding reaction by adding the target protein at its optimal concentration.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound tracer.

    • If the Kᴅ of the tracer is known, the Kᵢ of the test compound can be calculated using the Cheng-Prusoff equation.

Chapter 5: Conclusion - A Versatile Player in the Medicinal Chemist's Toolkit

The cyclopropylmethoxy group is more than just a simple substituent; it is a strategic tool that can be used to address multiple challenges in drug discovery. As demonstrated through our comparative analysis, its introduction can lead to substantial improvements in metabolic stability and target binding affinity. However, its impact on properties like permeability and efflux requires careful evaluation.

The decision to incorporate a cyclopropylmethoxy group should be data-driven, based on a thorough understanding of the structure-activity and structure-property relationships of the chemical series. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make informed decisions. By leveraging the unique properties of the cyclopropylmethoxy group, medicinal chemists can significantly increase the probability of success in the complex journey of discovering new medicines.

References

Sources

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